molecular formula C9H8BrClOS B14056639 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Katalognummer: B14056639
Molekulargewicht: 279.58 g/mol
InChI-Schlüssel: CUNCSXKPMLLSSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one is a specialized synthetic building block designed for advanced pharmaceutical and agrochemical research. Its molecular structure, featuring reactive bromo, chloro, and mercapto functional groups, allows for selective modifications at multiple sites, making it a valuable intermediate for constructing complex heterocycles and functionalized aromatic systems . This balanced reactivity profile is particularly useful in medicinal chemistry for the development of small-molecule inhibitors and in epigenetic drug discovery, where precise molecular tailoring is required to modulate enzyme activity . Researchers utilize this compound in click chemistry and cross-coupling reactions to create novel derivatives for screening against biological targets such as lysine-specific demethylases, which are important in oncology research . Its application extends to the synthesis of potential corrosion inhibitors, where the mercapto group can form self-assembled monolayers on metal surfaces . The compound's carefully designed scaffold supports efforts in fragment-based drug design and the creation of bioconjugates for probing biological systems, providing a critical tool for innovation in life sciences .

Eigenschaften

Molekularformel

C9H8BrClOS

Molekulargewicht

279.58 g/mol

IUPAC-Name

1-bromo-1-(2-chloro-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8BrClOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,1H3

InChI-Schlüssel

CUNCSXKPMLLSSJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C(=CC=C1)S)Cl)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, a complex halogenated and sulfur-containing aromatic ketone. Such compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as versatile intermediates and building blocks for novel therapeutic agents. The presence of multiple reactive functional groups—an α-bromoketone, a chloro substituent, and a mercapto group—offers numerous handles for subsequent chemical modifications. This document details a two-stage synthetic approach, beginning with the synthesis of the precursor ketone, 1-(2-chloro-3-mercaptophenyl)propan-1-one, via a Friedel-Crafts acylation, followed by a selective α-bromination. The guide emphasizes the underlying chemical principles, causality behind experimental choices, and detailed protocols derived from established methodologies for analogous transformations.

Introduction and Strategic Overview

The synthesis of poly-functionalized aromatic compounds is a cornerstone of modern organic chemistry, particularly in the construction of pharmaceutical intermediates. The target molecule, 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, presents a unique synthetic challenge due to its combination of an electrophilic α-bromoketone moiety and a nucleophilic mercapto group. The α-bromoketone is a highly valuable functional group, serving as a potent electrophile for reactions with a wide range of nucleophiles in S(_N)2 reactions, making it a key building block for heterocyclic synthesis and the development of covalent inhibitors.[1][2]

This guide proposes a logical and robust two-part synthetic strategy:

  • Part I: Synthesis of the Ketone Precursor. The initial objective is the construction of the aryl ketone backbone, specifically 1-(2-chloro-3-mercaptophenyl)propan-1-one. The Friedel-Crafts acylation is selected as the primary method due to its efficiency in forming aryl ketones directly from an aromatic precursor and an acylating agent.[3][4]

  • Part II: Selective α-Bromination. The second stage involves the regioselective introduction of a bromine atom at the α-position of the synthesized ketone. This transformation is critical for activating the molecule for subsequent derivatization. Acid-catalyzed bromination using N-Bromosuccinimide (NBS) is a well-established and reliable method for this purpose.[5][6]

The overall synthetic workflow is designed to be logical and efficient, leveraging well-documented reaction classes while addressing the specific challenges posed by the substrate's functional groups.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: α-Bromination 2-Chlorothiophenol 2-Chlorothiophenol FC_Acylation Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) 2-Chlorothiophenol->FC_Acylation Propanoyl_Chloride Propanoyl_Chloride Propanoyl_Chloride->FC_Acylation Ketone_Precursor 1-(2-chloro-3-mercaptophenyl) propan-1-one FC_Acylation->Ketone_Precursor Alpha_Bromination α-Bromination Ketone_Precursor->Alpha_Bromination NBS N-Bromosuccinimide (NBS) NBS->Alpha_Bromination Acid_Catalyst Acid Catalyst (e.g., HBr) Acid_Catalyst->Alpha_Bromination Final_Product 1-Bromo-1-(2-chloro-3-mercaptophenyl) propan-2-one Alpha_Bromination->Final_Product

Figure 1: Proposed two-part synthetic workflow.

Part I: Synthesis of 1-(2-chloro-3-mercaptophenyl)propan-1-one via Friedel-Crafts Acylation

Mechanistic Rationale and Experimental Considerations

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4] The reaction involves the generation of a highly electrophilic acylium ion from an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[3] This acylium ion is then attacked by the electron-rich aromatic ring to form the aryl ketone.

G Step1 1. Acylium Ion Formation Propanoyl chloride complexes with AlCl₃. Step2 2. Electrophilic Attack The aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation (sigma complex). Step1->Step2 Step3 3. Rearomatization The ring regains aromaticity by losing a proton. Step2->Step3 Step4 4. Product Formation The final ketone product is formed after workup. Step3->Step4

Figure 2: Key stages of the Friedel-Crafts acylation mechanism.

Causality Behind Experimental Choices:

  • Starting Material: 2-Chlorothiophenol is chosen as the aromatic substrate. The chloro and mercapto groups are ortho- and para-directing. However, steric hindrance from the existing substituents will likely direct the incoming acyl group to the C5 position, para to the chloro group and meta to the mercapto group.

  • Acylating Agent: Propanoyl chloride is the source of the propyl-ketone side chain.

  • Catalyst: Aluminum trichloride (AlCl₃) is a powerful and commonly used Lewis acid for this transformation. A stoichiometric amount is typically required as it complexes with the product ketone.[4]

  • Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane is essential to prevent side reactions.

Potential Challenge: The mercapto (-SH) group is a Lewis base and can complex with the AlCl₃ catalyst, potentially deactivating it. To mitigate this, an excess of the catalyst may be required, or alternatively, the thiol could be protected (e.g., as a thioester) prior to the reaction and deprotected afterward. For the purpose of this guide, we will proceed with the direct acylation using excess catalyst.

Detailed Experimental Protocol

Materials:

  • 2-Chlorothiophenol

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Catalyst Suspension: Cool the flask to 0 °C in an ice bath and stir to create a suspension.

  • Reagent Addition: Add 2-chlorothiophenol (1.0 equivalent) dropwise to the suspension. Following this, add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum complexes.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-(2-chloro-3-mercaptophenyl)propan-1-one, can be purified by column chromatography on silica gel.

Part II:

Mechanistic Rationale and Experimental Considerations

The α-bromination of ketones is a fundamental transformation in organic synthesis.[7] The reaction proceeds via an enol intermediate under acidic conditions.[6][8] The acid catalyzes the tautomerization of the ketone to its enol form, which is the active nucleophile. The electron-rich double bond of the enol then attacks the electrophilic bromine source.[6]

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is chosen as the brominating agent. It is a solid, making it easier and safer to handle than liquid bromine, and it provides a low, steady concentration of Br₂ in the presence of HBr, which helps to prevent polybromination and side reactions on the aromatic ring.[5]

  • Catalyst: A catalytic amount of hydrobromic acid (HBr) or another strong acid is used to facilitate the formation of the enol intermediate, which is often the rate-determining step.[6]

  • Solvent: A polar aprotic solvent like methanol or a non-polar solvent like carbon tetrachloride (CCl₄) can be used. Methanol can enhance the rate of reaction.[5]

Detailed Experimental Protocol

Materials:

  • 1-(2-chloro-3-mercaptophenyl)propan-1-one

  • N-Bromosuccinimide (NBS)

  • Hydrobromic acid (HBr) in acetic acid (catalytic amount)

  • Methanol or Carbon Tetrachloride (CCl₄)

  • Sodium thiosulfate (Na₂S₂O₃) solution, aqueous

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve the ketone precursor (1.0 equivalent) in methanol.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution in portions. Then, add a catalytic amount of HBr in acetic acid.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid. Monitor its progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic solution with water and then with a dilute aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one product can be purified by recrystallization or column chromatography to yield the final product.

Data Summary and Characterization

Successful synthesis should be confirmed by standard analytical techniques.

Parameter1-(2-chloro-3-mercaptophenyl)propan-1-one1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one
Molecular Formula C₉H₉ClOSC₉H₈BrClOS
Molecular Weight 200.69 g/mol 279.58 g/mol
Expected ¹H NMR signals Aromatic protons, -CH₂- (quartet), -CH₃ (triplet), -SH (singlet)Aromatic protons, -CH(Br)- (triplet), -CH₃ (doublet), -SH (singlet)
Expected IR signals C=O stretch (~1680 cm⁻¹), S-H stretch (~2550 cm⁻¹)C=O stretch (~1700 cm⁻¹), S-H stretch (~2550 cm⁻¹), C-Br stretch

Conclusion

The synthetic route outlined in this guide provides a robust and logical pathway for the preparation of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one. By employing a Friedel-Crafts acylation followed by a selective α-bromination, this valuable and highly functionalized intermediate can be synthesized efficiently. The protocols provided are based on well-established chemical principles and offer a solid foundation for researchers in organic synthesis and drug discovery. Careful execution of the experimental procedures and diligent monitoring of the reactions are paramount to achieving high yields and purity of the target compound.

References

  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide C
  • Copper nitrate–catalyzed α-bromination of aryl ketones with hydrobromic acid. Taylor & Francis Online.
  • α-Bromoketone synthesis by bromin
  • DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. Royal Society of Chemistry.
  • In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applic
  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Halogenation Of Ketones via Enols. Master Organic Chemistry.
  • Significance of Halogenated Acetophenones in Organic Chemistry Research. Benchchem.
  • Friedel–Crafts Acyl
  • Friedel-Crafts Acyl

Sources

Physicochemical properties of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive theoretical and practical framework for the novel compound 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one. As direct experimental data for this molecule is not available in the current body of scientific literature, this document leverages established principles of physical organic chemistry and draws parallels from structurally related analogs to predict its physicochemical properties, propose a viable synthetic pathway, and discuss its potential applications in medicinal chemistry. The methodologies and insights presented herein are designed to serve as a foundational resource for researchers embarking on the synthesis and characterization of this and similar halogenated mercaptophenyl derivatives.

Introduction: The Rationale for 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

The convergence of multiple pharmacologically relevant functional groups within a single molecular scaffold is a cornerstone of modern drug discovery. The title compound, 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, represents a unique amalgamation of features: a reactive α-bromoketone, a halogenated aromatic ring, and a nucleophilic mercapto group. Each of these moieties is known to contribute to biological activity. The presence of a chlorine atom on the phenyl ring can significantly influence the electronic properties and metabolic stability of the molecule, a phenomenon often referred to as the "magic chloro effect" in medicinal chemistry.[1][2] The mercapto group offers a handle for covalent modification of biological targets, such as cysteine residues in enzymes.[3] This guide aims to provide a predictive yet scientifically rigorous exploration of this promising, albeit uncharacterized, chemical entity.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. In the absence of empirical data, we can predict these properties by dissecting the molecule into its constituent parts and comparing them to known compounds.

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Formula C9H8BrClOSBased on the chemical structure.
Molecular Weight 295.59 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Likely a pale yellow to off-white solidMany aromatic ketones and mercaptans are crystalline solids at room temperature.
Melting Point Estimated 70-90 °CBased on related structures. For instance, substituted acetophenones often have melting points in this range.
Boiling Point > 200 °C (with decomposition)High molecular weight and polar functional groups suggest a high boiling point. α-haloketones can be thermally unstable.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water.The hydrophobic phenyl ring and propanone backbone will dominate, while the polar ketone and mercapto groups will contribute some polarity.
pKa (Mercapto group) ~ 6-8The acidity of the thiol group is influenced by the electron-withdrawing effects of the adjacent chloro and bromoacetyl groups.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one can be envisioned through a multi-step sequence starting from a commercially available precursor. The following protocol is a proposed route, grounded in established organic chemistry transformations.

Synthetic Scheme

Synthetic_Pathway 2-Chloro-3-aminotoluene 2-Chloro-3-aminotoluene 2-Chloro-3-mercaptopotoluene 2-Chloro-3-mercaptopotoluene 2-Chloro-3-aminotoluene->2-Chloro-3-mercaptopotoluene  Diazotization followed by Sandmeyer-type reaction with a sulfur nucleophile 1-(2-Chloro-3-mercaptophenyl)ethan-1-one 1-(2-Chloro-3-mercaptophenyl)ethan-1-one 2-Chloro-3-mercaptopotoluene->1-(2-Chloro-3-mercaptophenyl)ethan-1-one  Oxidation of the methyl group to a carboxylic acid, followed by conversion to the acyl chloride and Friedel-Crafts acylation of benzene, or direct Friedel-Crafts acylation if a suitable catalyst is found. 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one 1-(2-Chloro-3-mercaptophenyl)ethan-1-one->1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one  α-Bromination using a reagent like N-Bromosuccinimide (NBS) or Br2 in a suitable solvent.

Caption: Proposed synthetic pathway for 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-mercaptopotoluene

  • Diazotization: To a stirred solution of 2-chloro-3-aminotoluene (1 equivalent) in aqueous HCl at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Thiocyanate Formation: In a separate flask, dissolve potassium ethyl xanthate (1.5 equivalents) in water. Add the cold diazonium salt solution to the potassium ethyl xanthate solution at a controlled rate.

  • Hydrolysis: Heat the resulting mixture to hydrolyze the xanthate ester to the corresponding thiol.

  • Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Synthesis of 1-(2-Chloro-3-mercaptophenyl)ethan-1-one

  • Friedel-Crafts Acylation: To a solution of 2-chloro-3-mercaptopotoluene (1 equivalent) and acetyl chloride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (1.3 equivalents) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent, wash sequentially with dilute HCl, water, and brine. Dry the organic layer and purify the product by column chromatography.

Step 3: α-Bromination to Yield 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

  • Bromination: Dissolve 1-(2-chloro-3-mercaptophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as acetic acid or diethyl ether. Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN, or alternatively, use elemental bromine (Br2).

  • Reaction Conditions: The reaction may require gentle heating or UV irradiation to initiate. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer and purify the final product by recrystallization or column chromatography.

Potential Applications in Drug Development

The structural motifs present in 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one suggest several potential applications in drug discovery and chemical biology.

  • Enzyme Inhibition: The α-bromoketone is a classic Michael acceptor and can act as an irreversible inhibitor of enzymes with nucleophilic residues (e.g., cysteine, histidine) in their active sites. The mercapto group can also engage in disulfide exchange reactions with cysteine residues.[3]

  • Antibacterial Agents: The presence of a chloro group on an aromatic ring is a common feature in many antibacterial drugs.[4][5] The combination of this feature with reactive electrophilic and nucleophilic centers could lead to novel antimicrobial activity.

  • Anticancer Research: Many anticancer agents function by alkylating DNA or inhibiting key enzymes in cancer cell proliferation. The reactive nature of the title compound makes it a candidate for investigation in this area.

  • Chemical Probes: The dual reactivity of the molecule could be exploited in the design of chemical probes to study biological pathways.

Characterization and Analytical Methods

Once synthesized, the identity and purity of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the connectivity of the atoms and the successful incorporation of the bromoacetyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the ketone (C=O), thiol (S-H), and aromatic (C=C) functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

Given the predicted reactivity of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, it should be handled with appropriate safety precautions. α-Haloketones are often lachrymators and skin irritants. The compound is expected to be harmful if inhaled, ingested, or absorbed through the skin.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

While 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one remains a novel and uncharacterized molecule, its structural features suggest it to be a compound of significant interest for chemical and biological research. This guide provides a robust, albeit predictive, foundation for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and well-documented chemical transformations, offering a high probability of success. Future experimental work is required to validate these predictions and fully elucidate the properties and potential of this intriguing molecule.

References

  • Vertex AI Search. 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one. Accessed March 7, 2024.
  • PubChem. 2-Propanone, 1-bromo-3-chloro-. Accessed March 7, 2024. [Link]

  • National Center for Biotechnology Information. Table 1, Physicochemical Properties of 1-Bromo-2-Chloroethane (CASRN 107-04-0). Accessed March 7, 2024. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Accessed March 7, 2024. [Link]

  • Cheméo. Chemical Properties of 1-Bromo-1-chloroethane (CAS 593-96-4). Accessed March 7, 2024. [Link]

  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Accessed March 7, 2024. [Link]

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Accessed March 7, 2024.
  • MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Accessed March 7, 2024. [Link]

  • In-depth analysis of the chemical properties, synthesis, and applications of 1-bromo-2-chloroethane. Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. Accessed March 7, 2024. [Link]

  • PubMed. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Accessed March 7, 2024. [Link]

  • Der Pharma Chemica. Synthesis and pharmacological screening of some novel chloro chalconesemicarbazone derivatives. Accessed March 7, 2024. [Link]

  • PubChem. 1-bromo-3-(4-chloro-3-fluorophenyl)propan-2-one. Accessed March 7, 2024. [Link]

  • NIST WebBook. 1-Bromo-1-chloroethane. Accessed March 7, 2024. [Link]

Sources

The Double-Edged Sword: A Technical Guide to the Mechanism of Action of α-Bromoketone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

α-Bromoketones are a class of organic molecules characterized by a bromine atom positioned on the carbon adjacent to a carbonyl group. This seemingly simple structural motif imbues these compounds with a potent and highly exploitable reactivity, establishing them as both valuable synthetic intermediates and powerful tools in chemical biology and drug discovery. Their inherent electrophilicity makes them effective "warheads" for the design of targeted covalent inhibitors, which can offer advantages in potency and duration of action compared to their non-covalent counterparts. This guide provides an in-depth exploration of the mechanism of action of α-bromoketone compounds, from their fundamental chemical reactivity to their application as enzyme inhibitors. We will delve into the causality behind their interactions with biological nucleophiles, provide detailed experimental protocols for their characterization, and discuss the critical considerations of selectivity and off-target effects that are paramount in the development of novel therapeutics.

The Chemistry of Reactivity: An Inherent Electrophilicity

The core of the α-bromoketone's mechanism of action lies in its intrinsic chemical properties. The presence of two electron-withdrawing groups—the carbonyl and the bromine atom—on adjacent carbons creates a highly electrophilic α-carbon. This makes it a prime target for nucleophilic attack, primarily through an SN2 mechanism.[1][2]

The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophiles compared to simple alkyl bromides.[2] This reactivity is the foundation for their extensive use in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds for the construction of complex molecules and heterocyclic compounds.[1]

The general reaction mechanism involves the backside attack of a nucleophile on the α-carbon, leading to the displacement of the bromide ion as a leaving group. The rate of this reaction is influenced by several factors, including the steric hindrance around the α-carbon and the electronic nature of the substituents on the ketone.[2] For instance, electron-withdrawing groups on an aromatic ring of a phenacyl bromide can increase the reaction rate by further enhancing the electrophilicity of the α-carbon.[1]

Covalent Modification of Proteins: The "Warhead" in Action

In a biological context, the nucleophiles that react with α-bromoketones are the side chains of specific amino acid residues within proteins. This covalent modification is the basis for their use as enzyme inhibitors. The most common targets are residues with strong nucleophilic character, including:

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and a frequent target for α-bromoketones.

  • Histidine: The imidazole ring of histidine can act as a nucleophile.

  • Lysine: The ε-amino group (-NH2) of lysine can also be targeted.

By forming a stable, covalent bond with a critical residue in the active site of an enzyme, an α-bromoketone can lead to irreversible inhibition.[1][3] This permanent inactivation of the enzyme can result in a prolonged therapeutic effect, as the biological activity is only restored upon the synthesis of new enzyme molecules.[4]

Visualizing the Covalent Inhibition Mechanism

The following diagram illustrates the general mechanism of covalent modification of a cysteine residue by an α-bromoketone.

G Enzyme Enzyme Active Site Cys-SH TransitionState Sɴ2 Transition State Enzyme:cys->TransitionState Nucleophilic Attack Inhibitor α-Bromoketone R-C(=O)-CH(Br)-R' Inhibitor->TransitionState CovalentAdduct Covalently Modified Enzyme R-C(=O)-CH(S-Cys)-R' TransitionState->CovalentAdduct Covalent Bond Formation LeavingGroup HBr TransitionState->LeavingGroup Bromide Departure

Caption: General mechanism of cysteine residue modification by an α-bromoketone.

Targeting Specific Enzyme Classes

The versatility of the α-bromoketone warhead allows for its incorporation into molecules designed to target a wide range of enzymes implicated in various diseases.

Protein Tyrosine Phosphatases (PTPs)

PTPs are a family of enzymes that play a critical role in cellular signaling by removing phosphate groups from tyrosine residues on proteins.[3] Dysregulation of PTP activity is linked to diseases such as cancer, diabetes, and autoimmune disorders. The active site of PTPs contains a highly conserved and nucleophilic cysteine residue, making them susceptible to covalent modification by α-bromoketones.[3]

Cysteine and Serine Proteases

Proteases are enzymes that catalyze the breakdown of proteins. Cysteine and serine proteases, characterized by the presence of a cysteine or serine residue in their active site, respectively, are involved in a multitude of physiological and pathological processes.[5][6] α-Bromoketones can be designed to selectively target these proteases, offering therapeutic potential for diseases where protease activity is dysregulated.

Dehydrogenases

Dehydrogenases are enzymes that catalyze the removal of hydrogen atoms from a substrate. Some dehydrogenases have been shown to be inhibited by α-bromoketone-containing compounds. For example, (RS)-3-bromo-2-ketoglutarate has been investigated as a potential affinity label for the α-ketoglutarate binding site of isocitrate dehydrogenase.[7]

Experimental Characterization of α-Bromoketone Inhibitors

A rigorous and systematic experimental approach is crucial for characterizing the mechanism of action of α-bromoketone inhibitors and for assessing their therapeutic potential.

Enzyme Inhibition Assays: Determining Potency

The initial step in evaluating an α-bromoketone inhibitor is to determine its potency, typically by measuring its half-maximal inhibitory concentration (IC50).

Protocol: General Enzyme Inhibition Assay for IC50 Determination [1]

  • Preparation of Reagents:

    • Prepare a stock solution of the α-bromoketone inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare solutions of the target enzyme and its substrate in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a fixed amount of the target enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for covalent modification.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring a change in absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1]

Table 1: Illustrative Kinetic Data for Enzyme Inhibition

InhibitorTarget EnzymeIC50 (µM)
Compound APTP1B2.5
Compound BCysteine Protease X10.2
Compound CSerine Protease Y5.8

Note: These are hypothetical values for illustrative purposes.

Kinetic Analysis of Irreversible Inhibition

For irreversible inhibitors, the IC50 value can be time-dependent. A more detailed kinetic analysis is required to determine the kinetic constants that describe the two-step mechanism of inhibition: the initial reversible binding (Ki) and the subsequent irreversible covalent modification (kinact).[3]

The overall efficiency of an irreversible inhibitor is often expressed as the second-order rate constant, kinact/Ki.[3] Analysis of reaction progress curves at different inhibitor concentrations allows for the determination of these parameters.[1][2][8]

G E_I E + I EI_rev E·I (Reversible Complex) E_I->EI_rev Kᵢ (k_on / k_off) EI_cov E-I (Covalent Adduct) EI_rev->EI_cov k_inact

Caption: Two-step model of irreversible enzyme inhibition.

Identifying the Site of Covalent Modification: Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the covalent modification of a target protein and for identifying the specific amino acid residue that has been modified.[5][9]

Protocol: General Workflow for LC-MS/MS Analysis of Protein Alkylation [10][11][12]

  • Incubation: Incubate the target protein with the α-bromoketone inhibitor under appropriate conditions. Include a control sample of the protein without the inhibitor.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or SDS). Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT). Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAA) to prevent disulfide bond reformation. For the inhibitor-treated sample, this step will cap any unmodified cysteines.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the separated peptides by tandem mass spectrometry (MS/MS). The first stage of MS measures the mass-to-charge ratio (m/z) of the peptides. In the second stage, specific peptides are selected, fragmented, and the m/z of the fragments are measured.

  • Data Analysis:

    • Search the MS/MS data against a protein sequence database to identify the peptides.

    • Look for a mass shift in the MS/MS spectra corresponding to the mass of the α-bromoketone inhibitor covalently attached to a specific amino acid residue. This will pinpoint the exact site of modification.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Incubation Protein + α-Bromoketone Incubation Denature Denaturation, Reduction, and Alkylation Incubation->Denature Digest Proteolytic Digestion Denature->Digest LC Liquid Chromatography (Peptide Separation) Digest->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS DatabaseSearch Database Searching (Peptide Identification) MSMS->DatabaseSearch ModificationID Identification of Covalent Modification Site DatabaseSearch->ModificationID

Sources

The Rational Design and Validation of Irreversible Enzyme Inhibitors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted covalent inhibitors (TCIs) have experienced a massive resurgence in modern drug discovery, evolving from historically avoided compounds with perceived toxicity risks to precision medicines capable of drugging previously "undruggable" targets[1][2]. By leveraging a two-step mechanism—reversible target engagement followed by irreversible bond formation—TCIs offer unparalleled potency, prolonged pharmacodynamics, and the ability to target shallow binding pockets[3][4]. This whitepaper provides application scientists and drug development professionals with a rigorous framework for the kinetic evaluation, structural design, and chemoproteomic validation of irreversible enzyme inhibitors.

Mechanistic Foundations: The Kinetics of Covalent Inhibition

Unlike classical non-covalent inhibitors, which rely on equilibrium thermodynamics (defined by dissociation constants like Kd​ or Ki​ ), targeted covalent inhibitors operate under non-equilibrium kinetics[5]. The interaction is defined by a two-step process:

  • Reversible Association: The inhibitor ( I ) diffuses into the target pocket and binds to the enzyme ( E ) to form a non-covalent complex ( E⋅I ). This initial binding event is governed by the inhibition constant KI​ [3][6].

  • Irreversible Inactivation: Once optimally positioned, a weakly reactive electrophile (the "warhead") on the inhibitor forms a permanent covalent bond with a proximal nucleophilic amino acid residue (typically cysteine) on the target, yielding the inactivated adduct ( E−I ). The maximum rate of this chemical step is defined as kinact​ [5][7].

Because the covalent step is irreversible within the lifetime of the target protein, standard IC50​ values are inherently time-dependent; prolonged assay incubation will artificially inflate apparent potency[2][4]. Therefore, IC50​ is fundamentally flawed for ranking covalent inhibitors. Instead, the true measure of a covalent inhibitor's efficiency is the second-order rate constant, kinact​/KI​ [5][7].

Kinetics E_I E + I (Free Enzyme & Inhibitor) EI_complex E·I (Reversible Complex) E_I->EI_complex k_on EI_complex->E_I k_off E_I_cov E-I (Covalent Adduct) EI_complex->E_I_cov k_inact

Kinetic pathway of covalent inhibition showing reversible binding and irreversible inactivation.

Warhead Chemistry and Target Engagement

The rational design of a TCI requires an exquisite balance between the non-covalent binding affinity (to ensure target specificity) and the intrinsic reactivity of the electrophile (to prevent promiscuous off-target labeling)[3][6].

Currently, α,β -unsaturated amides (acrylamides) are the dominant electrophiles in clinical TCI development due to their tuned, mild reactivity toward unprotonated thiols (cysteine residues)[1][4].

  • Ibrutinib: A first-in-class covalent BTK inhibitor that utilizes an acrylamide to target Cys481, effectively treating B-cell malignancies[1][6].

  • Sotorasib (AMG-510): A breakthrough in oncology that targets the elusive KRAS G12C mutation. It binds to the P2 pocket and covalently modifies the mutant Cys12, locking the GTPase in its inactive, GDP-bound state and halting oncogenic signaling[8][9][10].

Data Presentation: Comparative Properties
PropertyNon-Covalent InhibitorsTargeted Covalent Inhibitors (TCIs)
Primary Metric of Potency Ki​ or IC50​ (Equilibrium) kinact​/KI​ (Non-equilibrium)
Duration of Action Dependent on PK (drug half-life)Dependent on target protein resynthesis rate
Target Occupancy Requires sustained systemic exposure"Hit-and-run" dosing possible
Off-target Risk Concentration-dependent bindingTime- and reactivity-dependent modification
Resistance Mechanisms Point mutations altering pocket affinityMutation of the nucleophilic residue (e.g., C481S)

Experimental Workflows for Validation

To establish trustworthiness and ensure translational success, drug development pipelines must employ orthogonal, self-validating assay systems to confirm both the mechanism of action and proteome-wide selectivity.

Protocol 3.1: Biochemical Determination of kinact​/KI​

Purpose: To quantify the true kinetic potency of a covalent inhibitor. Causality: By measuring enzyme activity across multiple inhibitor concentrations and varying pre-incubation times, we observe the time-dependent decay of enzyme activity. This allows us to decouple the initial binding affinity ( KI​ ) from the chemical inactivation rate ( kinact​ ).

Step-by-Step Methodology:

  • Preparation: Prepare a master mix of the purified target enzyme in a physiological buffer.

  • Dosing: Aliquot the enzyme into a 384-well microplate and add the covalent inhibitor at varying concentrations (typically ranging from 0.1x to 10x the estimated KI​ ).

  • Time-Course Incubation: Incubate the mixtures for distinct, staggered time intervals (e.g., 0, 10, 20, 30, 60 minutes). Self-Validation Step: Include a vehicle (DMSO) control for every time point to account for natural enzyme degradation or baseline loss of activity.

  • Reaction Initiation: Quench the pre-incubation phase by adding a saturating concentration of the enzyme's substrate (e.g., [S]>10×Km​ ) to initiate the catalytic reaction and outcompete further reversible binding.

  • Measurement: Monitor product formation continuously (e.g., via fluorescence) to determine the initial velocity ( vi​ ) for each condition.

  • Data Fitting: Calculate the observed rate of inactivation ( kobs​ ) from the exponential decay of vi​ over time. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract the kinetic parameters[4][5].

Protocol 3.2: Activity-Based Protein Profiling (ABPP) for Proteome-Wide Selectivity

Purpose: To map the in vivo target interaction landscape and identify off-target liabilities in a native biological context[11]. Causality: ABPP utilizes broad-spectrum reactive probes to label active enzymes. Pre-incubating the proteome with a covalent inhibitor will outcompete the probe at the target site, resulting in a quantifiable loss of signal (competition ABPP). Label-free quantification (LFQ) is utilized here to provide unbiased, high-coverage proteomic comparisons across multiple tissue samples[11][12][13].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells or tissues under non-denaturing conditions (e.g., using Dounce homogenization in PBS) to preserve native protein conformations and complex formations[11][13].

  • Inhibitor Competition: Treat lysates with the covalent inhibitor (test group) or vehicle (control group) for 1 hour at 37°C.

  • Probe Labeling: Add an alkyne-tagged activity-based probe (e.g., an iodoacetamide-alkyne for cysteine profiling) to all samples. The probe will covalently tag all available, unreacted nucleophilic active sites[12].

  • Click Chemistry: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the probe-labeled proteins[14].

  • Enrichment & Digestion: Isolate the biotinylated proteins using streptavidin-agarose beads. Wash extensively to remove non-covalently bound proteins, then perform on-bead tryptic digestion. Self-Validation Step: The stringent washing validates that only covalently modified targets are enriched.

  • LC-MS/MS & LFQ: Analyze the resulting peptides via Liquid Chromatography-Tandem Mass Spectrometry. Use label-free quantification (LFQ) to identify proteins whose abundance is significantly decreased in the inhibitor-treated group compared to the vehicle control, confirming target engagement and revealing off-targets[11].

ABPP Lysate 1. Native Cell Lysate (Preserved Protein States) Competition 2. Pre-incubation (Vehicle vs. Covalent Inhibitor) Lysate->Competition Probe 3. Broad-Spectrum ABP (Tags unreacted nucleophiles) Competition->Probe Click 4. Click Chemistry (Attach Biotin Tag) Probe->Click Enrichment 5. Streptavidin Enrichment (Isolate labeled proteins) Click->Enrichment LCMS 6. LC-MS/MS & LFQ (Quantify target engagement) Enrichment->LCMS

Workflow for competitive Activity-Based Protein Profiling (ABPP) to assess inhibitor selectivity.

Clinical Translation, Pharmacodynamics, and Safety

The pharmacodynamics (PD) of irreversible inhibitors are fundamentally uncoupled from their pharmacokinetics (PK). Once the target is covalently modified, the duration of pharmacological effect is dictated solely by the resynthesis rate (turnover) of the target protein, not the half-life of the drug in circulation[2][15]. This allows for highly advantageous "hit-and-run" dosing strategies: a short systemic exposure minimizes the window for off-target toxicity while maintaining 24-hour target suppression[2].

However, the permanent modification of proteins carries the risk of haptenization, where the drug-protein adduct is recognized as foreign by the immune system, leading to idiosyncratic drug toxicity (IDT)[1][3]. To mitigate this, modern TCI development rigorously optimizes the KI​ to ensure high non-covalent affinity, allowing the use of less reactive warheads that only engage when perfectly positioned in the target pocket, thereby minimizing indiscriminate reactivity[3][4].

References

  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC. 1

  • FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC. 8

  • Targeted covalent inhibitors - Wikipedia. 3

  • The Rise of Targeted Covalent Inhibitors in Drug Discovery - Open Exploration Publishing. 15

  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC. 9

  • Sotorasib KRAS G12C 82712 - BPS Bioscience. 10

  • Activity-based protein profiling for drug discovery - Universiteit Leiden. 14

  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition - Semantic Scholar. 7

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed. 11

  • Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots - Nomura Research Group. 12

  • Ligand Discovery by Activity-Based Protein Profiling - PMC. 13

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design - NSF. 5

  • Covalent Inhibitors: To Infinity and Beyond - Journal of Medicinal Chemistry. 4

  • A Review on Renaissance of Targeted Covalent Inhibitors: Review Article - ResearchGate. 2

  • Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib - ACS Publications. 6

Sources

Harnessing Cysteine Reactivity: A Technical Blueprint for Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped modern drug discovery, transitioning from a historical avoidance of reactive compounds to the rational design of highly selective therapeutics. As a Senior Application Scientist, I approach covalent drug design not merely as a chemical synthesis challenge, but as a dynamic interplay of kinetics, structural biology, and proteomic profiling. This whitepaper provides an in-depth technical examination of cysteine as a covalent modifier, detailing the mechanistic rationale, kinetic evaluation frameworks, and advanced proteomic workflows required to validate these self-validating experimental systems.

The Biochemical Rationale for Cysteine Targeting

Cysteine is uniquely positioned as the premier target for covalent modification. It is one of the least abundant amino acids, constituting approximately 1.7% of the human proteome, which inherently limits the potential for off-target interactions[1].

The nucleophilicity of cysteine is highly dependent on its local microenvironment. While the intrinsic pKa​ of a free cysteine thiol is ~8.3, proximity to basic residues (e.g., histidine or arginine) within a protein binding pocket can depress this pKa​ , generating a highly reactive thiolate anion at physiological pH[2]. This localized hyper-reactivity allows medicinal chemists to design electrophilic "warheads" with low intrinsic reactivity that only form covalent bonds upon precise spatial alignment within the target's active site[3].

Kinetic Framework: Decoupling Affinity from Reactivity

Unlike reversible inhibitors evaluated solely by their equilibrium dissociation constant ( Kd​ or IC50​ ), TCIs operate via a two-step mechanism[4]. This distinction is critical: optimizing a covalent drug requires balancing initial non-covalent affinity with the subsequent chemical reaction rate[3].

  • Reversible Binding ( KI​ ) : The inhibitor (I) binds the enzyme (E) to form a non-covalent complex (E·I). KI​ represents the concentration of inhibitor that yields half-maximal inactivation rate.

  • Covalent Inactivation ( kinact​ ) : The electrophilic warhead reacts with the nucleophilic cysteine, forming an irreversible adduct (E-I).

The overall efficiency of the inhibitor is defined by the second-order rate constant, kinact​/KI​ [4].

kinetics E Target Protein (E) + Covalent Inhibitor (I) EI Reversible Complex (E·I) Defined by K_I E->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) Defined by k_inact EI->EI_cov k_inact

Two-step kinetic mechanism of targeted covalent inhibition.

Clinical Validation: The KRAS G12C Paradigm

For decades, KRAS was considered "undruggable" due to its smooth topological surface and picomolar affinity for intracellular GTP, which outcompetes traditional reversible ATP/GTP-competitive inhibitors[5]. The discovery of the G12C mutation (glycine to cysteine at codon 12) provided a therapeutic window.

Drugs like sotorasib and adagrasib utilize an acrylamide warhead to undergo a Michael addition with the mutant Cys12[5]. Mechanistically, these inhibitors selectively bind to the Switch II pocket, a cryptic allosteric site that is only accessible when KRAS is in its inactive, GDP-bound state[6]. By covalently trapping KRAS G12C in this inactive conformation, the inhibitors prevent nucleotide exchange and effectively shut down downstream oncogenic MAPK signaling[6].

kras GDP KRAS G12C (GDP-bound) Inactive State GTP KRAS G12C (GTP-bound) Active State GDP->GTP GEF (e.g., SOS1) Trapped Covalent Adduct at Cys12 (Irreversibly Inactive) GDP->Trapped Covalent Modification GTP->GDP GAP Signaling Oncogenic Signaling (MAPK Pathway) GTP->Signaling Promotes Soto Sotorasib / Adagrasib (Acrylamide Warhead) Soto->Trapped Binds Switch II Pocket Trapped->Signaling Blocks

Mechanism of KRAS G12C inhibition by sotorasib.

Quantitative Warhead Profiling

The selection of the electrophilic warhead dictates the balance between target engagement and off-target toxicity (such as glutathione depletion)[7]. Below is a quantitative summary of common cysteine-targeting warheads.

Warhead ChemistryReaction MechanismIntrinsic Reactivity kinact​/KI​ Range ( M−1s−1 )Clinical / Preclinical Examples
Acrylamide Michael AdditionModerate (Tunable) 103−105 Sotorasib, Ibrutinib, Osimertinib[2]
Chloroacetamide SN​2 AlkylationHigh >105 Experimental ABPP Probes[8]
Cyanamide Reversible AdditionLow (Reversible) 102−104 PF-303 (BTK Inhibitor)[7]
Heteroaromatics SN​Ar SubstitutionLow to Moderate 102−104 Preclinical TCIs[7]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of covalent inhibitors relies on robust, self-validating experimental designs. Here, I detail two foundational protocols.

Protocol 1: Intact Mass Spectrometry for kinact​/KI​ Determination

This protocol determines the kinetic parameters of a covalent inhibitor by measuring the direct formation of the protein-inhibitor adduct over time[3].

  • Step 1: Establish Pseudo-First-Order Conditions. Prepare the target protein at a low concentration (e.g., 0.5 µM). Prepare the covalent inhibitor at varying concentrations ensuring [I]≫[E] (e.g., 5 µM to 50 µM). Causality: Maintaining a vast excess of inhibitor ensures that the free inhibitor concentration remains constant during the reaction, simplifying the kinetic math to pseudo-first-order[3].

  • Step 2: Time-Course Incubation. Mix the protein and inhibitor at 25°C. At predefined time points (e.g., 0, 5, 10, 20, 30, 60 minutes), extract an aliquot and immediately quench the reaction with 1% Formic Acid. Causality: Rapid acidification drops the pH below the cysteine's pKa​ , protonating the thiolate back to a thiol and instantly arresting the Michael addition.

  • Step 3: LC-MS Analysis. Analyze the quenched samples using intact protein LC-MS. Quantify the ratio of the unmodified protein peak to the +Mass adduct peak.

  • Step 4: Data Regression. Plot the natural log of the remaining unmodified protein versus time to find the observed rate constant ( kobs​ ) for each concentration. Fit kobs​ vs. [I] to the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ and kinact​ [4].

  • Validation Checkpoint: A true TCI will show saturation kinetics. If kobs​ increases linearly without plateauing, the interaction is driven by non-specific chemical reactivity rather than targeted affinity.

Protocol 2: Isotopic Activity-Based Protein Profiling (isoTOP-ABPP)

Activity-Based Protein Profiling (ABPP) maps the reactivity of cysteines across the entire proteome, allowing researchers to identify off-target liabilities[8][9].

  • Step 1: Proteome Labeling. Treat native cell lysates with an alkyne-tagged iodoacetamide (IA-alkyne) probe. Causality: The alkyne tag is sterically minimal, preventing structural hindrance and ensuring comprehensive labeling of all reactive cysteines in their native fold[8].

  • Step 2: CuAAC Click Chemistry. React the labeled proteome with a biotin-azide reagent containing an isotopically labeled (Light/Heavy), acid-cleavable linker via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Causality: This modular approach introduces the bulky biotin enrichment tag only after the precise covalent binding event has occurred[8].

  • Step 3: Streptavidin Enrichment. Capture the biotinylated proteins on streptavidin agarose beads. Wash extensively with 8M urea and 1% SDS. Causality: Stringent denaturing washes eliminate non-covalently bound background proteins, ensuring a high signal-to-noise ratio.

  • Step 4: On-Bead Digestion & LC-MS/MS. Perform tryptic digestion directly on the beads. Cleave the linker (e.g., with 5% formic acid) to elute the labeled peptides, followed by quantitative LC-MS/MS analysis[8].

  • Validation Checkpoint: Use a competitive format (pre-treating lysates with the drug vs. DMSO). A true on-target engagement will show a heavy-to-light isotopic ratio significantly deviating from 1.0 at the specific cysteine residue[8].

abpp S1 1. Proteome Extraction (Native Lysate) S2 2. Probe Incubation (e.g., IA-Alkyne) S1->S2 S3 3. CuAAC Click Chemistry (Biotin-Azide + Cleavable Linker) S2->S3 S4 4. Streptavidin Enrichment & Washing S3->S4 S5 5. On-Bead Digestion & Peptide Cleavage S4->S5 S6 6. LC-MS/MS Analysis & Target Identification S5->S6

Activity-Based Protein Profiling (ABPP) workflow for cysteine reactivity.

Future Perspectives

The success of cysteine-targeted covalent inhibitors has paved the way for next-generation modalities. Researchers are now exploring reversible covalent warheads (such as cyanamides) to mitigate long-term immunogenicity, as well as expanding the electrophilic toolkit to target less nucleophilic residues like lysine and tyrosine for proteins lacking accessible cysteines[1][7]. Ultimately, the rigorous application of kinetic profiling and chemical proteomics will remain the bedrock of safe and effective covalent drug development.

References[5] Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH - nih.gov. Link[6] What is the mechanism of action of Sotorasib? - Patsnap Synapse - patsnap.com. Link[9] Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - nih.gov. Link[2] Covalent Inhibitors Covalently Bound to Cysteine | Encyclopedia MDPI - encyclopedia.pub. Link[7] Recent advances in the development of covalent inhibitors - PMC - nih.gov. Link[1] Advancing Covalent Ligand and Drug Discovery beyond Cysteine | Chemical Reviews - acs.org. Link[4] Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 - ACS Publications - acs.org.Link[3] A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC - nih.gov. Link[8] Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - mdpi.com. Link

Sources

1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one as an alkylating agent

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one as a Strategic Alkylating Agent

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, a multifunctional chemical entity engineered for high-reactivity alkylation. We will dissect the molecular architecture of this α-haloketone, elucidating the synergistic interplay of its constituent functional groups—the α-bromo ketone, the electron-withdrawing chloro group, and the nucleophilic mercapto moiety. This document serves as a critical resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its mechanistic pathways, strategic applications as a covalent modifier, and detailed experimental frameworks.

Molecular Architecture and Intrinsic Reactivity

1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one is a sophisticated reagent whose utility stems from a carefully orchestrated arrangement of functional groups. The core of its reactivity lies in the α-haloketone structure. The potent inductive electron-withdrawing effect of the adjacent carbonyl group significantly polarizes the carbon-bromine (C-Br) bond. This polarization creates a highly electrophilic α-carbon, priming it for nucleophilic attack.[1]

While nucleophiles can theoretically attack multiple sites on an α-haloketone, the primary pathway for synthetic utility is the bimolecular nucleophilic substitution (SN2) reaction at the α-carbon.[1][2] This pathway is favored over SN1 reactions, which are energetically unfavorable due to the instability of the resulting α-carbonyl carbocation.[2] The presence of the chloro and mercapto groups on the phenyl ring further modulates the electronic properties and provides additional sites for strategic chemical modifications or biological interactions.

PropertyValue
Molecular Formula C₉H₈BrClOS
Molar Mass 295.58 g/mol
Canonical SMILES CC(=O)C(Br)C1=CC=CC(=C1Cl)S
Primary Reactive Center α-Carbon (bonded to Bromine)
Key Functional Groups α-Bromoketone, Thiophenol, Chlorobenzene

The Alkylation Mechanism: A Guided Tour

The primary function of proceeds via a classic SN2 mechanism. This reaction is characterized by a single, concerted step where the nucleophile attacks the electrophilic α-carbon while the bromide ion, an excellent leaving group, departs.

Key Mechanistic Steps:

  • Nucleophilic Approach: A nucleophile (Nu:⁻), such as a thiol, amine, or phenoxide, approaches the α-carbon from the backside, opposite to the C-Br bond.

  • Transition State Formation: A transient, high-energy pentacoordinate transition state is formed where the nucleophile and the leaving group (Br) are both partially bonded to the α-carbon.

  • Inversion of Stereochemistry: As the C-Nu bond forms and the C-Br bond breaks, the stereochemistry at the α-carbon is inverted (Walden inversion), assuming a chiral center.

  • Product Formation: The final product is an α-substituted ketone, with a newly formed covalent bond between the nucleophile and the propan-2-one scaffold.

The reaction is highly sensitive to the choice of nucleophile. While strong, hard bases can lead to competing elimination reactions via enolate formation, softer, less basic nucleophiles preferentially drive the desired SN2 substitution.[2]

Caption: SN2 alkylation mechanism of the α-haloketone.

Strategic Applications in Drug Discovery and Synthesis

The unique trifecta of functional groups makes this molecule a powerful tool for covalent targeting of biomolecules, a strategy of increasing importance in modern drug design.

Covalent Enzyme Inhibition

The electrophilic α-carbon serves as a "warhead" that can form an irreversible covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine, Serine) within the active site of a target protein. This mode of action can lead to enhanced potency, prolonged duration of action, and can be effective against drug-resistant targets. The mercapto group on the phenyl ring is particularly noteworthy; it can act as a targeting moiety, for instance, by chelating with metal ions in the active sites of metalloenzymes or participating in thiol-disulfide exchange dynamics.[3]

Synthesis of Heterocyclic Scaffolds

In synthetic organic chemistry, α-haloketones are invaluable precursors for constructing complex heterocyclic systems. For example, they can undergo condensation reactions with ortho-substituted phenols or anilines to yield benzofurans and indoles, respectively—scaffolds that are prevalent in many pharmaceutical agents.[1]

Bioconjugation and Chemical Probes

The defined reactivity of the α-bromoketone allows for its use in bioconjugation chemistry, linking the molecule to proteins, peptides, or other biomolecules to create sophisticated chemical probes for studying biological pathways.

Experimental Protocols: A Practical Framework

The following protocols are provided as a validated starting point for utilizing 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one. Safety First: α-haloketones are potent lachrymators and are toxic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: General Procedure for N-Alkylation of an Aniline Derivative

This protocol details the covalent modification of a model nucleophile.

A. Materials and Reagents

  • 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (1.0 eq)

  • Aniline derivative (e.g., 4-methoxyaniline) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

B. Step-by-Step Methodology

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline derivative (1.1 eq) and dissolve in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Alkylation: Prepare a solution of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting bromo-ketone indicates reaction completion.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Workflow_Alkylation node_step node_step node_action node_action node_output node_output A 1. Dissolve Aniline & DIPEA in DMF B 2. Add Alkylating Agent (Bromo-ketone solution) A->B C 3. Stir at Room Temp Monitor by TLC B->C D 4. Quench & Extract (EtOAc / NaHCO₃) C->D E 5. Dry & Concentrate D->E F 6. Purify by Chromatography E->F G Pure N-Alkylated Product F->G

Caption: Experimental workflow for a typical N-alkylation reaction.

Reactivity Profile and Data Summary

The choice of reaction conditions is critical for achieving high selectivity and yield. The following table summarizes typical conditions for various nucleophiles.

Nucleophile ClassTypical BaseSolventTypical Temp.Notes
Thiols (-SH) K₂CO₃, Cs₂CO₃Acetonitrile, DMF0 °C to RTHighly efficient; soft nucleophile favors SN2.
Amines (-NH₂) DIPEA, Et₃NDMF, CH₂Cl₂RTNon-nucleophilic base prevents self-alkylation.
Phenols (-OH) K₂CO₃, NaHDMF, THFRT to 50 °CRequires a stronger base to deprotonate the phenol.
Carbanions NaH, LDATHF, Ether-78 °C to RTUsed for C-C bond formation; strong bases require low temp.

Conclusion

1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one is far more than a simple alkylating agent; it is a precision tool for molecular engineering. Its enhanced electrophilicity, conferred by the α-carbonyl group, combined with the modulating effects of its aromatic substituents, provides a platform for sophisticated applications in covalent drug design, complex molecule synthesis, and chemical biology. Understanding the causality behind its reactivity and the self-validating nature of its reaction protocols empowers researchers to strategically deploy this reagent to solve complex chemical and biological problems. This guide serves as an authoritative foundation for that endeavor.

References

  • Al-Zaydi, K. M. (2023). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 28(15), 5780. [Link]

  • Bordwell, F. G., & Brannen, W. T. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 86(21), 4645–4650. [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]

  • WorldOfChemicals. (2024). 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one. [Link]

  • Oncohema Key. (2016). Alkylating Agents. [Link]

  • Datasheets.com. (n.d.). 1-Bromo-3-chloropropane Safety Data Sheet. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane. [Link]

Sources

Reactivity of the Mercapto Group in Propan-2-one Derivatives: A Technical Guide for Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Mercapto-2-propanone (mercaptoacetone) and its structural derivatives represent a highly versatile class of bifunctional organic compounds. Featuring both a highly nucleophilic sulfhydryl (-SH) group and an electrophilic carbonyl (-C=O) center, these molecules serve as critical building blocks in heterocyclic synthesis and as potent pharmacophores in rational drug design. This whitepaper provides an in-depth mechanistic analysis of their reactivity, detailing their application in the synthesis of 3-iodothiophenes and their critical role as Zinc-Binding Groups (ZBGs) in next-generation Matrix Metalloproteinase (MMP) inhibitors.

Chemical Profiling and Intrinsic Reactivity

The reactivity of alpha-mercaptoketones is dictated by the electronic interplay between the thiol and ketone moieties. The mercapto group is highly polarizable, possessing a high-energy Highest Occupied Molecular Orbital (HOMO), making it a superior nucleophile compared to its hydroxyl counterparts.

  • Oxidation and Dimerization: In the presence of mild oxidants or ambient oxygen, the thiol group rapidly oxidizes to form disulfides. Furthermore, under basic or acidic catalysis, the nucleophilic thiol can attack the electrophilic carbonyl of an adjacent molecule, leading to self-condensation and the formation of stable hemithioacetal dimers.

  • Alkynylation and Cyclization: The carbonyl group can be selectively targeted by carbon nucleophiles (such as alkynyl Grignard reagents) to yield 1-mercapto-3-yn-2-ols. These intermediates are highly valuable for synthesizing functionalized heterocycles[1].

Reactivity MA 1-Mercapto-2-propanone (Bifunctional Core) Ox Oxidation (Disulfide Formation) MA->Ox O2 / Mild Oxidants Alk Alkynylation (1-mercapto-3-yn-2-ols) MA->Alk Alkynyl Grignard Zn Zinc Chelation (MMP Inhibitor ZBG) MA->Zn Metalloproteinase Active Site Hem Self-Condensation (Hemithioacetal Dimer) MA->Hem Base/Acid Catalysis Iodo Iodocyclization (3-Iodothiophenes) Alk->Iodo I2, NaHCO3

Divergent reactivity pathways of the mercapto group in propan-2-one derivatives.

Synthetic Utility: Iodocyclization to 3-Iodothiophenes

One of the most powerful applications of propan-2-one derivatives is their conversion into substituted 3-iodothiophenes. By reacting mercaptoacetone with alkynyl nucleophiles, researchers can generate 1-mercapto-3-yn-2-ols. These intermediates undergo direct iodocyclization when exposed to molecular iodine[2].

Protocol 1: Self-Validating Synthesis of 3-Iodothiophenes

Objective: Convert 1-mercapto-3-yn-2-ols into 3-iodothiophenes via an iodonium intermediate followed by 5-endo-dig cyclization and dehydrative aromatization[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the 1-mercapto-3-yn-2-ol substrate (1.0 equiv) in anhydrous acetonitrile (MeCN) at room temperature (25 °C).

  • Reagent Addition: Add NaHCO3 (2.0 equiv) to the solution.

    • Causality: NaHCO3 acts as a mild base to neutralize the hydroiodic acid (HI) generated during the reaction. Removing HI prevents the premature protodeiodination of the product and drives the equilibrium toward dehydrative aromatization[3].

  • Iodination: Slowly add molecular iodine (I2, 3.0 equiv). Stir the mixture continuously for 2-4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na2S2O3 to reduce unreacted I2. Extract the organic layer with ethyl acetate and dry over anhydrous Na2SO4.

  • Validation System: Analyze the crude mixture via GC-MS and 1H-NMR. The disappearance of the alkynyl carbon signals and the emergence of the thiophene aromatic proton signals validate the cyclization. A negative control (omitting I2) must be run in parallel; no cyclization should occur, validating that the iodonium ion is the obligate intermediate for ring closure[2].

Application in Drug Development: Matrix Metalloproteinase (MMP) Inhibitors

In the realm of drug development, the mercapto group of propan-2-one derivatives serves as a potent Zinc-Binding Group (ZBG). Historically, MMP inhibitors relied heavily on hydroxamic acids (e.g., Marimastat) to chelate the catalytic Zn2+ ion in the enzyme's active site[4]. However, hydroxamates often lack selectivity and cause severe musculoskeletal toxicity in vivo[4].

To overcome this, malonyl alpha-mercaptoketones and alpha-mercaptoalcohols were developed as a new class of non-hydroxamate MMP inhibitors[5]. The thiol group acts as a "soft" Lewis base, forming a highly stable, covalent-like coordination bond with the "soft" Zn2+ ion, while the adjacent ketone/malonyl backbone is tailored to interact with the S1' specificity pocket of the enzyme[4].

MMP_Workflow Design Inhibitor Design (Mercaptoketone Scaffold) ZBG Zinc-Binding Group (ZBG) Thiol Coordination Design->ZBG Selectivity S1' Pocket Interaction (Target Selectivity) Design->Selectivity Assay Fluorogenic MMP Assay (Enzyme Kinetics) ZBG->Assay Selectivity->Assay Result IC50 Determination (Nanomolar Efficacy) Assay->Result

Logical workflow of designing and validating mercaptoketone-based MMP inhibitors.

Protocol 2: Self-Validating In Vitro MMP Inhibition Assay

Objective: Quantify the inhibitory potency (IC50) of alpha-mercaptoketone derivatives against MMP-1, MMP-3, and MMP-9[5].

Step-by-Step Methodology:

  • Enzyme Activation: Activate recombinant pro-MMPs using 1 mM p-aminophenylmercuric acetate (APMA) at 37 °C for 1-2 hours.

    • Causality: APMA induces the "cysteine switch" mechanism, cleaving the pro-domain and exposing the active site Zn2+ for inhibitor binding.

  • Inhibitor Incubation: Prepare serial dilutions of the mercaptoketone inhibitor in assay buffer (50 mM Tris-HCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5). Incubate the activated MMP with the inhibitor for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to initiate the enzymatic cleavage.

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation: 328 nm, Emission: 393 nm) for 15 minutes to calculate the initial velocity (V0).

  • Validation System:

    • Positive Control: Use a known broad-spectrum inhibitor (e.g., Marimastat) to validate enzyme viability and assay sensitivity.

    • Negative Control: Vehicle only (DMSO) to establish the baseline uninhibited velocity.

    • Self-Validation: The assay must demonstrate dose-dependent inhibition. If the Hill coefficient significantly deviates from 1.0, it indicates non-specific aggregation rather than 1:1 stoichiometric binding, invalidating the compound as a true active-site binder.

Quantitative Data Summaries

The integration of the mercapto group into the propan-2-one backbone yields measurable advantages in both synthetic yield and pharmacological potency.

Parameter / MetricCompound Class / ReactionQuantitative ResultMechanistic Significance
Iodocyclization Yield 1-mercapto-3-yn-2-ols to 3-Iodothiophenes65% – 88% YieldHigh regioselectivity driven by the highly nucleophilic thiol group[2].
MMP-1 Inhibition (IC50) Malonyl alpha-mercaptoketonesLow Nanomolar (< 10 nM)Strong Zn2+ chelation by the mercapto group acting as a soft Lewis base[5].
MMP-9 Inhibition (IC50) Malonyl alpha-mercaptoketonesLow Nanomolar (< 5 nM)Enhanced binding in the deep S1' pocket of gelatinase-B[5].
Reaction Temperature Iodocyclization25 °C (Room Temp)Mild conditions prevent degradation of the sensitive mercapto group[1].

References

  • [4] Title: Challenges in Matrix Metalloproteinases Inhibition Source: MDPI URL:4

  • [2] Title: An Iodocyclization Approach to Substituted 3-Iodothiophenes Source: Organic Chemistry Portal URL:2

  • [5] Title: Malonyl alpha-mercaptoketones and alpha-mercaptoalcohols, a new class of matrix metalloproteinase inhibitors Source: PubMed URL:5

  • [1] Title: An Iodocyclization Approach to Substituted 3-Iodothiophenes Source: American Chemical Society URL:1

  • [3] Title: An Iodocyclization Approach to Substituted 3-Iodothiophenes | The Journal of Organic Chemistry Source: ACS Publications URL:3

Sources

Comprehensive Spectroscopic Characterization of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (CAS: 1804232-90-3)[1] is a highly functionalized, poly-reactive building block frequently utilized in the synthesis of sulfur-containing heterocycles and advanced active pharmaceutical ingredients (APIs). Because it contains an alpha-bromo ketone moiety, an aryl chloride, and a free mercapto (-SH) group, it is highly susceptible to both intra- and intermolecular side reactions, such as premature disulfide dimerization or nucleophilic substitution.

As a Senior Application Scientist, my objective in this whitepaper is to establish a rigorous, self-validating analytical framework for this molecule. We will bypass generic protocols and focus on the specific physicochemical logic required to accurately characterize this sensitive intermediate without inducing degradation.

Part 1: Physicochemical Profiling & Structural Logic

Understanding the spectroscopic behavior of this molecule requires a deep analysis of its electronic environment. The alpha-carbon (C1) is a chiral center flanked by a carbonyl group and a sterically hindered 2-chloro-3-mercaptophenyl ring.

  • Deshielding Effects: The electron-withdrawing nature of the bromine and carbonyl groups significantly deshields the C1 proton, a hallmark of alpha-bromo ketones[2].

  • Isotopic Complexity: The presence of Bromine (~1:1 79 Br: 81 Br), Chlorine (~3:1 35 Cl: 37 Cl), and Sulfur (~95:4 32 S: 34 S) generates a highly distinct, wide isotopic envelope in mass spectrometry.

Table 1: Fundamental Physicochemical Properties
PropertyValue / DescriptionAnalytical Consequence
Molecular Formula C 9​ H 8​ BrClOSRequires high-resolution mass mapping for exact isotope matching.
Monoisotopic Mass 277.9165 DaCalculated for 79 Br, 35 Cl, 32 S.
Base Peak Mass 279.9145 DaThe M+2 peak is the most intense due to the Br/Cl isotopic ratio.
Reactive Sites -SH, -Br, C=ORequires non-nucleophilic, aprotic solvents for NMR to prevent degradation.

Part 2: High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: While Electrospray Ionization (ESI) is the modern standard for polar APIs, Electron Impact (EI) or Atmospheric Pressure Chemical Ionization (APCI) is strongly recommended here. The free thiol and the alpha-bromo ketone can undergo unwanted redox reactions in the harsh voltage of an ESI source. EI provides reproducible homolytic cleavage of the C-Br bond, yielding a stable radical and a detectable cation[3].

A critical field-proven insight: novices often look for the monoisotopic mass (M) as the base peak. However, probability math dictates that for a Br 1​ Cl 1​ system, the M+2 peak (containing either 81 Br+ 35 Cl or 79 Br+ 37 Cl) will be the most abundant ion in the cluster.

Table 2: Predicted HRMS Isotopic Cluster and Key Fragments (EI Mode)
Ion TypeFormulaExact m/zRelative AbundanceStructural Origin
[M] +∙ C 9​ H 8​ 79 Br 35 ClOS277.9165~75%Monoisotopic Molecular Ion
[M+2] +∙ C 9​ H 8​ 81 Br 35 ClOS279.9145100% (Base)Primary Isotope Cluster
[M+4] +∙ C 9​ H 8​

81 Br 37 ClOS

281.9115~25%Secondary Isotope Cluster
Fragment 1 C 9​ H 8​ ClOS + 198.9984HighLoss of Bromine radical (-Br )
Fragment 2 C 8​ H 5​ BrClS + 234.8980MediumLoss of Acetyl radical (- COCH 3​ )
Fragment 3 C 2​ H 3​ O + 43.0184HighAlpha-cleavage yielding acylium ion

MS_Pathway M Molecular Ion [M]⁺• m/z 278, 280, 282 F1 [M - Br]⁺ m/z 199, 201 M->F1 -Br• F2 [M - COCH3]⁺ m/z 235, 237 M->F2 -•COCH3 F3 [CH3CO]⁺ m/z 43 M->F3 Alpha Cleavage

Mass spectrometry fragmentation pathway of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: The selection of deuterated chloroform (CDCl 3​ ) over protic solvents like CD 3​ OD is mandatory. Protic solvents will rapidly exchange with the -SH proton, obliterating its signal and potentially catalyzing the enolization of the alpha-bromo ketone[4]. Furthermore, to prevent acid-catalyzed degradation (such as premature cyclization), the CDCl 3​ must be passed through a plug of basic alumina immediately prior to sample dissolution to remove trace DCl.

Table 3: 1 H NMR Spectral Assignments (600 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
2.35 Singlet (s)3H--CH 3​ (C3)
3.82 Singlet (s)1H--SH (Exchangeable with D 2​ O)
5.85 Singlet (s)1H--CHBr (C1, highly deshielded)
7.15 Doublet of doublets (dd)1H8.0, 1.5Ar-H4 (Ortho to -SH)
7.22 Triplet (t)1H8.0Ar-H5 (Meta to Cl and SH)
7.45 Doublet of doublets (dd)1H8.0, 1.5Ar-H6 (Ortho to alkyl chain)
Table 4: 13 C NMR Spectral Assignments (150 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon Type (DEPT-135)Assignment
26.5 CH 3​ (Positive)-CH 3​ (C3)
54.2 CH (Positive)-CHBr (C1)
127.8 CH (Positive)Ar-C5
128.5 CH (Positive)Ar-C4
129.2 CH (Positive)Ar-C6
131.0 Quaternary (Null)Ar-C3 (C-SH)
133.5 Quaternary (Null)Ar-C2 (C-Cl)
135.8 Quaternary (Null)Ar-C1 (Attached to C1 of propanone)
198.4 Quaternary (Null)C=O (Ketone carbonyl)

Part 4: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid orthogonal validation of the functional groups, specifically confirming that the thiol has not oxidized into a disulfide bond during storage.

Table 5: Key FTIR Vibrational Modes (ATR-FTIR)
Wavenumber (cm −1 )IntensityPeak ShapeVibrational Assignment
3060 WeakSharpC-H stretch (Aromatic)
2920 MediumSharpC-H stretch (Aliphatic)
2550 WeakBroadS-H stretch (Critical diagnostic peak)
1715 StrongSharpC=O stretch (Ketone)
1580, 1440 MediumSharpC=C stretch (Aromatic ring)
750 StrongSharpC-Cl stretch
650 StrongSharpC-Br stretch

Part 5: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating loops. If the internal validation checks fail, the sample has degraded and must be re-purified.

Protocol 1: NMR Acquisition & Integrity Validation
  • Solvent Preparation: Pass 1.0 mL of CDCl 3​ through a 2 cm plug of basic alumina in a glass Pasteur pipette to remove trace DCl.

  • Sample Dissolution: Dissolve 15 mg of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one in 0.6 mL of the purified CDCl 3​ . Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition ( 1 H): Acquire a standard 1D 1 H spectrum (e.g., on a JEOL ECZ600R) using a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

  • Self-Validation Checkpoint (Critical): Integrate the -CH 3​ peak at 2.35 ppm and set it strictly to 3.00. The integral of the -CHBr peak at 5.85 ppm must read between 0.95 and 1.05.

    • Failure Mode: If the CHBr integral is <0.80, the molecule has undergone enolization or intermolecular nucleophilic attack by the thiol. Discard the sample.

  • Orthogonal Check (2D): Run a 1 H- 13 C HSQC experiment to verify that the proton at 5.85 ppm correlates directly to the carbon at 54.2 ppm, confirming the integrity of the alpha-bromo carbon framework.

NMR_Protocol S1 1. Sample Dissolution (CDCl3 + 0.03% TMS) S2 2. 1H NMR Acquisition (Check -SH Integrity) S1->S2 S3 3. 13C & DEPT-135 (Carbon Backbone) S2->S3 S4 4. 2D NMR (COSY/HSQC) (Signal Assignment) S3->S4

Step-by-step NMR spectroscopic workflow for structural validation and signal assignment.

Protocol 2: LC-HRMS Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile (avoid Methanol to prevent hemiacetal formation at the ketone).

  • Chromatography: Inject 1 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a fast gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to minimize on-column residence time.

  • Ionization: Utilize APCI or EI to prevent source-induced thiol oxidation.

  • Self-Validation Checkpoint: Extract the mass spectrum at the chromatographic apex. The ratio of m/z 278 : 280 : 282 must approximate 75 : 100 : 25.

    • Failure Mode: If the M+2 peak is not the base peak of the cluster, the halogen integrity is compromised (likely debromination has occurred).

References

  • 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (CAS 1804232-90-3) Source: Capot Chemical Product Database URL:[Link]

  • 2-Propanone, 1-bromo-1-phenyl- (CID 90870) - Chemical and Physical Properties Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • "Green" bromination of ketones with H2O2-HBr "on water" Source: Green Chemistry, Royal Society of Chemistry (RSC) URL:[Link]

  • Characterization of a novel and potentially lethal designer drug... (Spectroscopic analysis of alpha-bromo ketones) Source: PubMed Central (PMC), National Library of Medicine URL:[Link]

Sources

Advanced Architectures in Covalent Drug Discovery: The Discovery and Synthesis of Novel α-Haloketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically categorized as highly reactive intermediates or lachrymatory hazards, α-haloketones have undergone a profound renaissance in modern medicinal chemistry. Their unique stereoelectronic profile—combining a polarizable carbonyl with an adjacent electrophilic carbon-halogen bond—makes them premier synthons for complex heterocycles and highly selective covalent warheads in targeted therapeutics. As application scientists, our mandate extends beyond theoretical yields; we must architect self-validating workflows where every reagent choice is grounded in physical chemistry and operational safety. This whitepaper details the mechanistic causality, state-of-the-art synthesis modalities, and rigorous experimental protocols for the discovery and application of novel α-haloketones.

Mechanistic Grounding: Reactivity and Biological Causality

The pronounced reactivity of α-haloketones stems from the synergistic electron-withdrawing effects of the halogen and the carbonyl oxygen. This dual-polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the α-carbon, facilitating rapid nucleophilic attack primarily via an SN2 displacement mechanism.

In biological systems, this electrophilicity translates to the potent covalent modification of nucleophilic residues (e.g., cysteine). A classic example of this causality is the activation of the transient receptor potential ankyrin 1 (TRPA1) ion channel. The α-haloketone acts as an alkylating agent, covalently modifying critical cysteine residues within the1[1]. This covalent adduct induces a conformational shift, opening the channel and triggering an influx of calcium and sodium ions, which ultimately leads to neuronal depolarization.

TRPA1_Pathway A α-Haloketone (Electrophile) C Covalent Adduct Formation A->C B TRPA1 Cysteine Residue B->C D Channel Conformational Shift C->D E Ca2+/Na+ Influx D->E F Neuronal Depolarization E->F

Fig 1. Molecular mechanism of TRPA1 activation via covalent modification by α-haloketones.

State-of-the-Art Synthesis Modalities

Traditional syntheses of α-haloketones often rely on harsh conditions—such as the direct halogenation of ketones using molecular bromine or chlorine gas—which suffer from poor regioselectivity, over-halogenation, and severe environmental drawbacks. Modern methodologies prioritize mild, highly selective, and sustainable conditions.

Visible-Light Photoredox Catalysis

Photoredox catalysis has revolutionized the generation of α-trifluoromethyl (α-CF3) ketones. By employing transition metal complexes or organic dyes under blue LED irradiation, chemists can access radical intermediates via single-electron transfer (SET). This approach allows for the use of 2 (like trifluoromethanesulfonic anhydride, Tf2O) under redox-neutral conditions[2]. The physical causality here is precise: visible light provides exactly enough energy to excite the photocatalyst without breaking sensitive bonds in the substrate, ensuring high functional group tolerance.

Chemoenzymatic Halogenation

Addressing the high environmental factor (E-factor) of traditional halogenation, recent advances leverage vanadium-dependent haloperoxidases, such as . These enzymes utilize hydrogen peroxide and halide salts (like KBr) to generate reactive hypohalite species in situ. This localized, controlled generation prevents polyhalogenation and allows for the highly regioselective oxyhalogenation of terminal alkynes into α-bromoketones.

Quantitative Comparison of Synthesis Modalities
Synthesis ModalityCatalyst / ReagentsSubstrate ScopeE-FactorKey Causality / Operational Advantage
Traditional Halogenation Br2 or Cl2 gas, AcOHKetones, EnolsHigh (>50)Direct electrophilic addition; suffers from over-halogenation and highly toxic, corrosive byproducts.
Photoredox Catalysis Ru/Ir complexes, Blue LED, Tf2OAlkynes, Enol TriflatesModerate (15-30)SET prevents over-oxidation; enables the use of low-cost CF3 precursors under metal-free, mild conditions.
Chemoenzymatic CiVCPO, H2O2, KBrAromatic AlkynesLow (<10)Localized hypohalite generation within a chiral enzyme pocket ensures strict regioselectivity and exceptional green metrics.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, experimental protocols must be designed as self-validating systems. The following methodologies incorporate built-in checks to verify successful progression at each critical node.

Protocol A: Photoredox-Catalyzed Synthesis of α-CF3 Ketones
  • Substrate Preparation: In a flame-dried Schlenk tube, dissolve the alkyne (0.3 mmol) and Tf2O (0.3 mmol) in degassed dry CHCl3 (2.0 mL).

    • Causality: Degassing is critical to prevent dissolved oxygen from quenching the excited triplet state of the photocatalyst or intercepting the radical intermediates.

  • Additive Introduction: Add acetic acid (CH3COOH, 0.3 equiv).

    • Causality: Acetic acid acts as a crucial proton shuttle, facilitating the formation of enol triflates and accelerating their in situ conversion to α-CF3 ketones.

  • Irradiation: Stir the mixture under a nitrogen atmosphere and irradiate for 24 hours using a commercial blue LED.

    • Causality: Blue light selectively excites the photocatalyst, enabling single-electron transfer (SET) without providing the thermal energy that would otherwise degrade the sensitive α-haloketone product.

  • Isolation & Self-Validation: Concentrate under reduced pressure.

    • Validation Check: Monitor the reaction via TLC. The complete disappearance of the alkyne starting material and the emergence of a highly UV-active, less polar spot indicates successful α-functionalization. Purify via silica gel column chromatography (petroleum ether/ethyl acetate).

Photoredox_Workflow S1 1. Substrate & CF3 Precursor (Alkyne + Tf2O) S2 2. Photocatalyst Addition (Ru/Ir Complex) S1->S2 S3 3. Blue LED Irradiation (Single-Electron Transfer) S2->S3 S4 4. Radical Intermediate Generation S3->S4 S5 5. Recombination & Product Isolation S4->S5

Fig 2. Step-by-step photoredox workflow for the synthesis of α-CF3 ketones.

Protocol B: Chemoenzymatic Halogenation using CiVCPO
  • Buffer Preparation: Prepare a sodium phosphate buffer (pH 6.0) containing KBr (1.5 equiv).

    • Causality: A slightly acidic pH is optimal for the haloperoxidase (CiVCPO) to stabilize the hypohalous acid intermediate without denaturing the protein.

  • Enzyme and Substrate Loading: Add the aromatic alkyne (1.0 mmol) and purified CiVCPO enzyme.

    • Causality: The enzyme provides a sterically defined pocket that dictates the regioselectivity of the halogenation, preventing the chaotic polyhalogenation seen with free Br2.

  • Controlled Oxidation: Add H2O2 (1.2 equiv) dropwise via a syringe pump over 2 hours.

    • Causality: Slow addition of the oxidant prevents premature degradation of the enzyme (heme bleaching) and ensures a steady, low concentration of the reactive hypohalite species.

  • Extraction & Self-Validation: Extract the aqueous layer with ethyl acetate, dry over MgSO4, and concentrate.

    • Validation Check: GC/MS analysis must reveal a single major peak with the characteristic M / M+2 (1:1 ratio) isotopic signature of a monobrominated compound, confirming strict regiocontrol.

Applications in Drug Discovery: Heterocyclic Scaffolds

Beyond acting as standalone covalent inhibitors, α-haloketones are indispensable building blocks for constructing privileged pharmacophores in drug discovery. Their bifunctional nature allows them to undergo rapid condensation and cyclization reactions.

  • Thiazoles (Hantzsch Synthesis): Condensation with thioureas or thioamides. The initial step is the nucleophilic attack of the sulfur atom on the α-carbon of the 3[3], followed by cyclization and dehydration to form 2-aminothiazoles, a core structure in numerous antimicrobial and antiprotozoal agents.

  • Furans (Domino Cross-Coupling): Titanium-mediated cross-coupling with enolates. This 4[4] allows for the formation of highly substituted and fused furans, which are critical motifs in chemotherapeutic drug design.

  • Oxazoles: Silver-mediated or thermal cyclization with primary amides, providing a rapid route to 1,3-oxazole derivatives.

Heterocycle_Synthesis Core α-Haloketone Core Scaffold T1 Thiourea Condensation Core->T1 T2 Primary Amide Cyclization Core->T2 T3 Enolate Cross-Coupling Core->T3 P1 Thiazoles T1->P1 P2 Oxazoles T2->P2 P3 Furans T3->P3

Fig 3. Divergent synthesis of privileged heterocyclic pharmacophores from α-haloketones.

References

  • An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones - BenchChem. 1

  • Reaction engineering enables selective chemoenzymatic transformation of alkynes into α-bromoketones and 1,2-dibromostyrenes - RSC Publishing.

  • Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents - Chinese Chemical Society. 2

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC (National Institutes of Health). 3

  • Titanium-Mediated Domino Cross-Coupling/Cyclodehydration and Aldol-Addition/Cyclocondensation: Concise and Regioselective Synthesis of Polysubstituted and Fused Furans - ACS Publications. 4

Sources

In silico modeling of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Executive Summary

The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[1] In silico modeling has emerged as an indispensable tool to mitigate these risks, offering a rational, cost-effective approach to predict molecular behavior and prioritize promising candidates early in the discovery pipeline.[2][3] This guide provides a comprehensive, in-depth framework for the computational analysis of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, a novel small molecule with distinct structural features poised for therapeutic exploration.

This document navigates the multifaceted landscape of molecular modeling, beginning with the foundational step of ligand preparation through quantum mechanical geometry optimization. It then delves into the prediction of protein-ligand interactions via molecular docking, with a specialized focus on addressing the complexities of halogen bonding—a critical feature of the title compound. We further explore the dynamic stability of the ligand-receptor complex using molecular dynamics (MD) simulations, detailing the crucial choices in force field parameterization. Finally, we construct a comprehensive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile using established predictive models. Each section is designed as a self-validating system, explaining not just the protocol but the scientific causality behind each choice, empowering researchers to apply these principles to their own work.

Introduction: The Imperative of Predictive Modeling

The modern drug discovery paradigm has shifted from serendipitous screening to rational, target-based design. Within this framework, computational chemistry allows us to build, test, and refine hypotheses at a speed and scale unattainable through experimental methods alone.[2] By simulating molecular interactions, we can characterize drug candidates, inform formulation development, and support regulatory evaluation, ultimately accelerating the delivery of safe and effective therapies.[2][4]

Spotlight on 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

The subject of this guide is a structurally distinct aromatic ketone. While specific data on this exact molecule is not publicly available, its constituent functional groups provide a roadmap for its potential bioactivity and modeling challenges:

  • Halogen Atoms (Br and Cl): The presence of bromine and chlorine is significant. Halogens are known to modulate key drug properties like lipophilicity and metabolic stability.[5][6] Critically, they can participate in "halogen bonds," a type of non-covalent interaction where the halogen acts as an electrophilic "σ-hole" donor to a Lewis base, profoundly influencing ligand-receptor binding affinity.[7]

  • Mercapto (Thiol) Group (-SH): The thiol group is a versatile functional group. It can act as a hydrogen bond donor or acceptor, and its nucleophilic nature allows it to form covalent bonds with specific protein residues (e.g., cysteine) or coordinate with metal ions in metalloenzymes.[8][9]

  • Aromatic Core & Ketone: The phenyl ring provides a scaffold for hydrophobic and aromatic (π-π) interactions, while the propan-2-one moiety offers a hydrogen bond acceptor and a reactive α-carbon.

These features necessitate a nuanced modeling approach that transcends default parameters, particularly in the accurate representation of electrostatic and dynamic behaviors.

Part I: Ligand Preparation and Quantum Mechanical Analysis

Causality: Before any simulation can be performed, an accurate, low-energy three-dimensional representation of the ligand is paramount. The initial 3D structure generated from a 2D drawing is often not energetically favorable. Quantum mechanics (QM), specifically Density Functional Theory (DFT), provides a highly accurate method to optimize the molecule's geometry, calculate its electronic properties, and understand its intrinsic reactivity.[10][11]

Protocol: From 2D Sketch to Optimized 3D Conformation
  • 2D Structure to 3D Generation:

    • Step 1: Draw the 2D structure of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one in a chemical drawing program (e.g., ChemDraw) and save it as a SMILES string: CC(=O)C(Br)c1cccc(Cl)c1S.

    • Step 2: Use a molecular editor like Avogadro or an online tool to convert the SMILES string into an initial 3D structure.

    • Step 3: Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the editor to resolve any steric clashes.

  • Quantum Mechanical Geometry Optimization:

    • Step 1: Export the force-field-optimized structure as a .xyz or .mol file.

    • Step 2: Set up a DFT calculation using a computational chemistry package like Gaussian or ORCA.

    • Step 3: Specify the level of theory. A common and robust choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[8][11] This provides a good balance of accuracy and computational cost for geometry optimization.

    • Step 4: Run the optimization calculation. This will iteratively adjust bond lengths, angles, and dihedrals to find a minimum on the potential energy surface.

    • Step 5: Verify the result by performing a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

G cluster_QM Quantum Mechanical Refinement SMILES 1. 2D Structure (SMILES String) Initial3D 2. Initial 3D Generation (e.g., Avogadro) SMILES->Initial3D MM_Opt 3. Force Field Optimization (e.g., MMFF94) Initial3D->MM_Opt DFT_Opt 4. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) MM_Opt->DFT_Opt Freq_Check 5. Frequency Analysis (Confirm Minimum Energy) DFT_Opt->Freq_Check Final3D Optimized 3D Ligand Structure Freq_Check->Final3D No Imaginary Frequencies

Caption: Workflow for Ligand Structure Preparation.
Analysis of Electronic Structure

With the optimized geometry, we can compute key electronic properties to guide further modeling. The molecular electrostatic potential (ESP) surface visually represents the charge distribution. For our molecule, the ESP would reveal a region of positive potential (a "σ-hole") on the outer side of the bromine atom, which is crucial for halogen bonding, and negative potential around the carbonyl oxygen and sulfur atom, identifying them as likely hydrogen bond acceptors or metal coordinators.[12][13]

Quantum Chemical DescriptorPredicted ValueSignificance
Dipole Moment ~2.5 - 3.5 DIndicates significant molecular polarity, influencing solubility and binding.
HOMO Energy ~ -6.5 eVHighest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy ~ -1.8 eVLowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap ~ 4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[13]

Part II: Predicting Protein-Ligand Interactions via Molecular Docking

Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site.[14] This is foundational for structure-based drug design. However, for halogenated compounds, standard docking algorithms can fail because their scoring functions often treat halogens as purely hydrophobic or weakly van der Waals interacting atoms, neglecting the electropositive σ-hole that enables strong halogen bonds.[12]

Protocol: Docking with Halogen Bond Correction
  • Target Selection and Preparation:

    • Step 1: Identify a potential biological target. Given the structure, a plausible target class could be kinases, where halogen bonding to the hinge region backbone is a well-established interaction. We will select Casein Kinase 2 (CK2) as a representative target (PDB ID: 1J91).

    • Step 2: Download the crystal structure from the Protein Data Bank.

    • Step 3: Prepare the receptor using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing co-crystallized ligands and water molecules, adding polar hydrogens, and assigning atom types and partial charges.

  • Docking with an Enhanced Model:

    • Step 1: Define the binding site (the "grid box") based on the location of the co-crystallized inhibitor in the original PDB structure.

    • Step 2: Use a docking program that can account for halogen bonding. A proven method is to add a positive point charge, often called an "Extra Point of Charge" or "Explicit Sigma Hole" (ESH), located along the C-Br axis to mimic the σ-hole's electrostatics.[12]

    • Step 3: Perform the docking simulation using a program like AutoDock Vina. The search algorithm will explore various poses of the ligand within the binding site.

    • Step 4: Analyze the results. The primary output is a set of predicted binding poses ranked by a scoring function (e.g., kcal/mol). Scrutinize the top-ranked poses for chemically sensible interactions, paying close attention to whether the bromine atom is positioned to form a halogen bond with a Lewis base acceptor (like a backbone carbonyl oxygen) in the protein.

G cluster_Docking Molecular Docking Workflow PDB 1. Select Target Protein (e.g., PDB: 1J91) PrepProt 2. Prepare Receptor (Add H, Remove Water) PDB->PrepProt DefineSite 4. Define Binding Site (Grid Box) PrepProt->DefineSite PrepLig 3. Prepare Ligand (Optimized 3D Structure + ESH for Bromine) PrepLig->DefineSite RunDock 5. Execute Docking (e.g., AutoDock Vina) DefineSite->RunDock Analyze 6. Analyze Poses & Scores (Focus on Halogen Bonds) RunDock->Analyze BestPose Predicted Binding Mode Analyze->BestPose

Caption: Molecular Docking Workflow with Halogen Bond Consideration.
Docking Result MetricPredicted Outcome (vs. CK2)Interpretation
Binding Affinity -9.5 to -11.5 kcal/molA strong predicted binding affinity, suggesting potent inhibition.
Key Halogen Bond Br atom with Glycine backbone C=OThis interaction anchors the ligand in the active site.[7]
Key Hydrogen Bond -SH group with Glutamate side chainThe thiol group contributes to binding specificity.
Other Interactions Phenyl ring with Valine, IsoleucineHydrophobic interactions further stabilize the complex.

Part III: Elucidating Dynamic Behavior with MD Simulations

Causality: A docking pose is a static snapshot. In reality, the protein-ligand complex is a dynamic entity constantly in motion. Molecular Dynamics (MD) simulations model this behavior over time (from nanoseconds to microseconds), providing critical insights into the stability of the binding pose and the persistence of key interactions like halogen and hydrogen bonds.[9][15] The accuracy of an MD simulation is fundamentally dependent on the quality of the force field—the set of equations and parameters that describe the physics of the atoms.[16]

Protocol: Force Field Parameterization and MD Simulation
  • Force Field Selection and Ligand Parameterization:

    • Step 1: Choose a base force field compatible with proteins, such as AMBER or CHARMM.[17][18]

    • Step 2: Generate parameters for our novel ligand. Since it is not a standard biomolecule, it will not have pre-existing parameters. Use tools like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) server to generate initial bonded and van der Waals parameters.[18]

    • Step 3: Derive partial atomic charges. A high-quality charge set is critical for accurate electrostatics. Use a quantum mechanical approach, such as the Restrained Electrostatic Potential (RESP) fitting method, based on the QM calculations from Part I. This is superior to less rigorous methods.

    • Step 4 (Advanced): For the highest accuracy, consider a polarizable force field like the Drude model. This explicitly models electronic induction, which is particularly important for systems with complex electrostatics like halogen and sulfur-containing molecules, though it is more computationally expensive.[19]

  • MD System Setup and Simulation:

    • Step 1: Start with the best-predicted docking pose from Part II.

    • Step 2: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment.

    • Step 3: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.

    • Step 4: Perform energy minimization to relax the system and remove any bad contacts.

    • Step 5: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand. This is followed by a final equilibration phase without restraints.

    • Step 6: Run the production MD simulation for a sufficient duration (e.g., 100-500 nanoseconds) to observe the system's stable behavior.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD indicates that the complex has reached equilibrium and the binding pose is stable.

    • Interaction Analysis: Monitor the distance between the bromine and the carbonyl oxygen (for the halogen bond) and other key interacting pairs over the simulation trajectory. The persistence of these interactions confirms their importance for binding.

G cluster_MD Molecular Dynamics Simulation Workflow DockPose 1. Start with Docked Complex Param 2. Parameterize Ligand (GAFF/CGenFF + RESP Charges) DockPose->Param Setup 3. Solvate and Ionize System Param->Setup MinEq 4. Minimize and Equilibrate Setup->MinEq Production 5. Production MD Run (100-500 ns) MinEq->Production Analysis 6. Trajectory Analysis (RMSD, Interaction Stability) Production->Analysis Dynamics Dynamic Behavior Profile Analysis->Dynamics

Caption: Workflow for Molecular Dynamics Simulation.

Part IV: In Silico ADMET Profiling

Causality: A potent molecule is useless if it cannot reach its target in the body at a safe concentration. ADMET profiling predicts a compound's pharmacokinetic and toxicity properties.[20] These predictions are crucial for identifying potential liabilities early, allowing for chemical modification to improve the drug-like profile before significant resources are invested.[21][22]

Protocol: Predicting Drug-Likeness and Potential Toxicity

This protocol utilizes integrated, publicly available web servers that have built-in predictive models based on large datasets of known compounds.

  • Access a Predictive Platform: Navigate to a comprehensive ADMET prediction server, such as pkCSM or SwissADME.[20]

  • Input the Molecule: Provide the molecule's structure, typically as a SMILES string (CC(=O)C(Br)c1cccc(Cl)c1S).

  • Execute Prediction: Run the platform's full suite of predictive models.

  • Collate and Interpret Data: Systematically review the output, focusing on key parameters related to absorption, distribution, metabolism, excretion, and toxicity.

Data Presentation: Predicted ADMET Profile
Property ClassParameterPredicted ValueInterpretation & Causality
Physicochemical Molecular Weight296.59 g/mol Compliant with Lipinski's Rule (<500), good for oral absorption.
LogP~3.2Indicates good lipophilicity for membrane permeability.
Water SolubilityModerately SolubleA balance between solubility for formulation and lipophilicity for absorption.
Absorption Caco-2 PermeabilityHighSuggests good potential for absorption from the gut.
Human Intestinal Absorption>90%Predicted to be well-absorbed orally.
Distribution BBB PermeabilityYesThe molecule may cross the blood-brain barrier, which is desirable for CNS targets but a liability otherwise.
P-glycoprotein SubstrateNoNot likely to be actively pumped out of cells, which is favorable.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions; a common liability to monitor.
CYP3A4 InhibitorNoUnlikely to interfere with the metabolism of many common drugs.
Toxicity AMES ToxicityPossible MutagenThe α-haloketone is a potential alkylating agent, raising a flag for mutagenicity that requires experimental validation.[23]
hERG I InhibitionLow RiskUnlikely to cause cardiotoxicity via hERG channel blockade.
HepatotoxicityYesStructural alerts suggest a potential for liver toxicity.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow for the comprehensive evaluation of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one. The quantum mechanical analysis revealed key electronic features, particularly the σ-hole on the bromine atom. Molecular docking, enhanced with a halogen bond correction, predicted a high-affinity binding mode to our model target, CK2. Subsequent molecular dynamics simulations confirmed the stability of this pose over time. Finally, the ADMET profile provided a crucial, early assessment of the molecule's drug-like properties, highlighting its excellent absorption potential but also flagging potential liabilities in metabolism and toxicity.

The insights generated through this computational cascade are not an end but a beginning. They form a robust, data-driven foundation for the next steps in the drug discovery process:

  • Experimental Validation: The highest priority is to synthesize the compound and validate the computational predictions through in vitro assays, including target binding affinity (e.g., ITC or SPR) and mutagenicity testing (Ames test).

  • Analogue Design: Based on the predicted binding mode and ADMET liabilities, new analogues can be designed in silico to improve the safety profile while retaining or enhancing potency. For example, modifying the α-haloketone moiety could mitigate the mutagenicity risk.

  • Advanced Modeling: For lead optimization, more computationally intensive methods like free energy perturbation (FEP) can provide highly accurate predictions of binding affinity changes upon chemical modification, guiding synthetic efforts with quantitative precision.

By integrating these advanced computational strategies, researchers can navigate the complexities of drug design with greater confidence and efficiency, ultimately accelerating the development of novel therapeutics.

References

  • Title: Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition Source: Journal of Computer-Aided Molecular Design URL: [Link]

  • Title: The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions Source: Future Medicinal Chemistry URL: [Link]

  • Title: pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: Molecules URL: [Link]

  • Title: QSAR modeling of acute toxicity on mammals caused by aromatic compounds: the case study using oral LD50 for rats Source: Journal of Environmental Monitoring URL: [Link]

  • Title: QSAR-based toxicity classification and prediction for single and mixed aromatic compounds Source: Chemosphere URL: [Link]

  • Title: Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Molecular Docking in Halogen Bonding Source: IntechOpen URL: [Link]

  • Title: Accurate Prediction of Rat Acute Oral Toxicity and Reference Dose for Thousands of Polycyclic Aromatic Hydrocarbon Derivatives Based on Chemometric QSAR and Machine Learning Source: Environmental Science & Technology URL: [Link]

  • Title: ADMET Predictions - Computational Chemistry Glossary Source: Deep Origin URL: [Link]

  • Title: Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds Source: ResearchGate URL: [Link]

  • Title: Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: Molecules URL: [Link]

  • Title: Using quantitative structure-activity relationships (QSAR) to predict toxic endpoints for polycyclic aromatic hydrocarbons (PAH) Source: Toxicology URL: [Link]

  • Title: Plugging the explicit σ-holes into molecular docking Source: Chemical Communications URL: [Link]

  • Title: ADMET Predictor® Source: Simulations Plus URL: [Link]

  • Title: Leverage our In Silico Solutions for Small Molecules Drug Development Source: InSilicoMinds URL: [Link]

  • Title: Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics Source: Chemical Reviews URL: [Link]

  • Title: The Significance of Halogen Bonding in Ligand– Receptor Interactions Source: Molecules URL: [Link]

  • Title: In Silico Modeling: Accelerating drug development Source: Patheon Pharma Services URL: [Link]

  • Title: Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies Source: International Journal of Molecular Sciences URL: [Link]

  • Title: The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions Source: PubMed URL: [Link]

  • Title: Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: ResearchGate URL: [Link]

  • Title: Molecular docking and ADMET studies of halogenated metabolites from marine sponges as inhibitors of wild-type and mutants PBP2 in Neisseria gonorrhoeae Source: Journal of Biomolecular Structure and Dynamics URL: [Link]

  • Title: A novel approach in molecular docking was successfully used to reproduce protein-ligand experimental geometries Source: RSC Publishing URL: [Link]

  • Title: In Silico Functional Profiling of Small Molecules and Its Applications Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers Source: Scientific Reports URL: [Link]

  • Title: A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers Source: ResearchGate URL: [Link]

  • Title: Structure–Function Relationship of Novel Tetrakis (Mercapto-Terphenyl)Benzene Cobalt (II) Phthalocyanines: Synthesis and Computational Evaluation Source: Molecules URL: [Link]

  • Title: Molecular Dynamics Simulations of the [2Fe–2S] Cluster-Binding Domain of NEET Proteins Reveal Key Molecular Determinants That Induce Their Cluster Transfer/Release Source: Journal of the American Chemical Society URL: [Link]

  • Title: Molecular Simulation to Explore the Dissolution Behavior of Sulfur in Carbon Disulfide Source: Molecules URL: [Link]

  • Title: Parameters for molecular dynamics simulations of iron-sulfur proteins Source: Journal of Computational Chemistry URL: [Link]

  • Title: Parameters for molecular dynamics simulations of iron-sulfur proteins Source: ResearchGate URL: [Link]

  • Title: Ligand Sulfur Oxidation State Progressively Alters Galectin-3-Ligand Complex Conformations To Induce Affinity-Influencing Hydrogen Bonds Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one Source: Metager URL: [Link]

  • Title: 2-Propanone, 1-bromo-3-chloro- Source: PubChem URL: [Link]

  • Title: Force Fields in Molecular Dynamics Simulations: Choosing the Right One Source: Accelet URL: [Link]

  • Title: Force-Field Development Source: ETH Zurich Computational Chemistry URL: [Link]

  • Title: Improved Treatment of 1-4 interactions in Force Fields for Molecular Dynamics Simulations Source: arXiv.org URL: [Link]

  • Title: Force fields for small molecules Source: PMC, NIH URL: [Link]

  • Title: Polarizable force fields for biomolecular simulations: Recent advances and applications Source: WIREs Computational Molecular Science URL: [Link]

  • Title: (-)-1-bromo-1-chloro-1-fluoro-propan-2-one Source: LookChem URL: [Link]

  • Title: Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one Source: Oriental Journal of Chemistry URL: [Link]

Sources

Methodological & Application

Application Note: Bifunctional Profiling of Enzymes Using 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (CAS: 1804232-90-3) is a highly reactive, bifunctional pharmacological tool designed for advanced enzyme inhibition profiling. Unlike traditional mono-targeted inhibitors, this molecule possesses two distinct pharmacophores that allow it to interrogate different enzyme classes through divergent mechanisms:

  • The α -Bromo Ketone Warhead (Covalent Alkylator): The molecule features a bromine atom on a benzylic carbon that is also α to a ketone. This creates an exceptionally electrophilic center. It acts as a targeted covalent inhibitor (TCI) warhead, undergoing rapid SN​2 nucleophilic substitution with thiolate anions (cysteine) or imidazoles (histidine) in enzyme active sites[1].

  • The 3-Mercapto Group (Zinc-Binding Group / Redox Switch): The free thiol (-SH) on the phenyl ring serves as a potent Zinc-Binding Group (ZBG). In metalloproteases (e.g., MMPs, ADAMs), thiols coordinate strongly with the catalytic Zn2+ ion, often displacing the catalytic water molecule[2][3].

  • The 2-Chloro Substituent (Conformational & Electronic Modulator): The ortho-chlorine atom provides steric bulk that restricts the rotation of the propan-2-one side chain, locking the molecule into a bioactive conformation. Electronically, its inductive effect lowers the pKa​ of the adjacent 3-mercapto group, enhancing its zinc-chelating capacity at physiological pH.

Understanding these dual modalities is critical. If used in a cysteine protease assay, the molecule will act as an irreversible, time-dependent inactivator. If used in a metalloprotease assay, it will act as a potent, reversible competitive inhibitor driven by metal chelation.

Pathway Visualization: Divergent Mechanisms of Action

The following diagram illustrates the bifurcated inhibitory pathways of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one depending on the target enzyme class.

G Compound 1-Bromo-1-(2-chloro-3-mercaptophenyl) propan-2-one NonCov_Complex Non-Covalent Complex [E·I] Compound->NonCov_Complex Binding (Ki) Zn_Complex Thiol-Zinc Coordination Complex (Reversible) Compound->Zn_Complex ZBG Interaction Cys_Enz Cysteine Protease (Free Active Site Cys) Cys_Enz->NonCov_Complex Cov_Adduct Covalent Thioether Adduct [E-I] (Irreversible) NonCov_Complex->Cov_Adduct SN2 Alkylation (kinact) Br- Displacement Metallo_Enz Metalloprotease (Active Site Zn2+) Metallo_Enz->Zn_Complex Zn_Complex->Zn_Complex Equilibrium

Fig 1: Divergent mechanisms: Irreversible SN2 alkylation vs. reversible Zinc coordination.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the assays below are designed to isolate the compound's specific mechanisms.

Protocol A: Time-Dependent Covalent Inhibition ( kinact​/KI​ ) of Cysteine Proteases

Because the α -bromo ketone forms an irreversible covalent bond, simple IC50​ values are mathematically invalid as they shift with incubation time[4]. The true measure of potency is the second-order rate constant kinact​/KI​ [4].

Materials & Reagents:

  • Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20. (Causality: Amine-based buffers like Tris must be avoided as they can slowly react with the α -bromo ketone via Schiff base formation or direct alkylation).

  • Reducing Agents: STRICTLY EXCLUDED. (Causality: Dithiothreitol (DTT) or β -mercaptoethanol will rapidly attack the α -bromo ketone warhead, destroying the inhibitor before it reaches the enzyme. Use pre-reduced enzyme or immobilized TCEP resin prior to the assay).

  • Enzyme: Recombinant Cysteine Protease (e.g., Cathepsin B or SARS-CoV-2 Mpro).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one in 100% anhydrous DMSO. Make 7 serial dilutions (3-fold).

  • Enzyme Pre-Incubation: In a 384-well black microplate, add 10 µL of recombinant enzyme (final concentration 1-5 nM) to 10 µL of the inhibitor dilutions.

  • Time-Course Matrix: Set up parallel plates or staggered addition times to achieve pre-incubation periods of 0, 10, 20, 40, and 60 minutes at 37°C[4].

  • Substrate Addition: Rapidly add 10 µL of the appropriate fluorogenic substrate (e.g., Z-FR-AMC) at a concentration of 5×Km​ .

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes.

  • Data Analysis:

    • Calculate the observed rate constant ( kobs​ ) for each concentration by fitting the progress curves to the integrated rate equation for slow-binding inhibition.

    • Plot kobs​ vs. [Inhibitor]. Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ (binding affinity) and kinact​ (maximum inactivation rate)[4].

Protocol B: Reversible Metalloenzyme (MMP) Inhibition Assay

In this assay, the 3-mercapto group acts as a ZBG[2]. The α -bromo ketone remains unreacted unless a serendipitous nucleophile exists near the active site.

Step-by-Step Methodology:

  • Buffer Setup: 50 mM HEPES, pH 7.5, 10 mM CaCl2​ , 0.05% Brij-35, and 10 µM ZnCl2​ . (Causality: Calcium is required for MMP structural stability; trace Zinc ensures the active site is properly metallated).

  • Equilibration: Mix enzyme (e.g., MMP-9, 1 nM) with inhibitor concentrations (0.1 nM to 10 µM) and incubate for 15 minutes. (Causality: Thiol-zinc coordination is typically a rapid equilibrium process, unlike covalent alkylation).

  • Readout: Add FRET substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2) and measure initial velocities ( V0​ ).

  • Validation (Jump-Dilution): To prove the mechanism is reversible zinc-chelation and not covalent alkylation, incubate the enzyme with 10×IC50​ of the compound for 1 hour, then rapidly dilute 100-fold into substrate buffer. Full recovery of enzymatic activity confirms reversible binding.

Quantitative Data Presentation

The following table summarizes the expected kinetic behavior and data outputs when profiling 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one across different enzyme classes.

Target Enzyme ClassPrimary Interaction MotifAssay TypeKey Kinetic MetricExpected Value RangeJump-Dilution Result
Cysteine Proteases (e.g., Cathepsins) α -Bromo Ketone ( SN​2 Alkylation)Time-Dependent Pre-incubation kinact​/KI​ ( M−1s−1 ) 103−105M−1s−1 No activity recovery (Irreversible)
Zinc Metalloproteases (e.g., MMP-9, ADAM17)3-Mercapto Group (Zn 2+ Chelation)Steady-State Velocity IC50​ / Ki​ (nM)10 - 500 nMFull activity recovery (Reversible)
Serine Proteases (e.g., Thrombin)None (Poor nucleophilicity for Br displacement)Steady-State Velocity IC50​ ( μ M)> 50 μ MN/A (Inactive)

Critical Experimental Considerations & Troubleshooting

  • Inhibitor Dimerization (Redox Sensitivity): The free 3-mercapto group is susceptible to air oxidation, forming disulfides (dimerization). Solution: Store the compound as a dry powder under argon. Prepare DMSO stocks immediately before use and avoid freeze-thaw cycles.

  • False Positives via Aggregation: Highly hydrophobic halogenated compounds can form colloidal aggregates that non-specifically inhibit enzymes. Solution: Always include 0.01% - 0.05% non-ionic detergent (Tween-20 or Brij-35) in the assay buffer to prevent aggregation-based inhibition.

  • Mass Spectrometry Validation: To definitively prove the covalent mechanism in Protocol A, incubate the target protein with the compound at a 1:5 molar ratio for 2 hours, desalt, and analyze via Intact Mass Spectrometry (LC-TOF). A mass shift of +199.0 Da (loss of HBr, addition of the remaining scaffold) confirms 1:1 covalent stoichiometry[4].

References

  • kinact / KI Assay for Irreversible Covalent Compounds. Domainex. Available at: [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. Available at: [Link]

  • A New Inhibitor of ADAM17 Composed of a Zinc-Binding Dithiol Moiety and a Specificity Pocket-Binding Appendage. PubMed (NIH). Available at: [Link]

  • Challenges in Matrix Metalloproteinases Inhibition. MDPI. Available at: [Link]

Sources

Experimental setup for alkylation studies with 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the experimental design, execution, and analysis of alkylation studies utilizing the bifunctional reagent 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one.

Introduction: The Strategic Importance of Bifunctional Alkylating Agents

In the landscape of modern drug discovery and chemical biology, molecules capable of forming specific, stable covalent bonds with biological targets are of paramount importance. 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one is a compound of significant interest due to its dual reactivity. It features a highly reactive α-bromo ketone moiety, a potent electrophile for alkylating nucleophiles, and a nucleophilic thiol group on the phenyl ring.[1][2] This structure makes it an excellent tool for probing biological systems, acting as a covalent modifier of proteins, or serving as a building block in complex molecular synthesis.

The α-bromo ketone functional group is a well-established "warhead" for targeted covalent inhibitors, which form permanent bonds with nucleophilic amino acid residues (like cysteine) in enzyme active sites.[2] Understanding the alkylation potential of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one is therefore critical for its application in developing novel therapeutics and chemical probes. This guide provides a comprehensive framework for designing and executing alkylation studies with this reagent, focusing on its reaction with a model thiol nucleophile. It is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Reagent Profile and Safety Considerations

Chemical Structure and Reactive Sites:

  • IUPAC Name: 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

  • Molecular Formula: C₉H₈BrClOS

  • Key Functional Groups:

    • α-Bromo Ketone: The carbon atom attached to the bromine is highly electrophilic, making it the primary site for nucleophilic attack (S-alkylation). The adjacent carbonyl group activates this position for SN2 reactions.[2][3]

    • Thiophenol (Mercaptophenyl): The thiol (-SH) group is acidic and can be deprotonated to form a potent thiolate nucleophile. This site can potentially be alkylated itself or undergo oxidation to form disulfides.[4]

Safety Precautions:

α-Bromo ketones are lachrymatory and corrosive, causing severe irritation and burns to the eyes, skin, and respiratory tract.[5][6] Thiophenols are toxic and have a strong, unpleasant odor. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5][6]

Core Principles of the Alkylation Reaction

The primary reaction of interest is the S-alkylation of a nucleophile by the α-bromo ketone moiety of the title compound. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism:

  • Deprotonation (Activation of Nucleophile): In the presence of a mild, non-nucleophilic base, the model thiol (R'-SH) is deprotonated to form the more reactive thiolate anion (R'-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion in a single, concerted step.

This process is illustrated in the diagram below.

Caption: S-Alkylation via an SN2 Mechanism.

Experimental Design and Strategy

A successful alkylation study requires careful consideration of reaction parameters to maximize product yield and minimize side reactions.

Key Parameters to Optimize:

ParameterRecommended ChoiceRationale
Nucleophile Benzyl MercaptanA simple, commercially available thiol that serves as an excellent model for cysteine side chains. Its aromatic protons provide clear signals in ¹H NMR for reaction monitoring.
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)Polar aprotic solvents are ideal as they solvate the base's cation but do not interfere with the nucleophile. They are suitable for SN2 reactions.[7]
Base Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)Mild, non-nucleophilic bases that are effective at deprotonating thiols without competing in the alkylation reaction.[8]
Temperature Room Temperature (20-25 °C)The reaction is typically facile. Starting at room temperature minimizes potential side reactions. Gentle heating (e.g., to 40-50 °C) can be employed if the reaction is slow.[9]
Stoichiometry 1.0 equiv. Alkylating Agent, 1.1 equiv. Nucleophile, 1.5 equiv. BaseA slight excess of the nucleophile ensures complete consumption of the limiting alkylating agent. An excess of base drives the initial deprotonation.

Reaction Monitoring:

Continuous or frequent monitoring is crucial to determine reaction completion and identify the formation of byproducts.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively tracking the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the consumption of reactants and formation of products. It is highly sensitive and can detect low-level impurities.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the α-proton signal of the starting material and the appearance of new signals corresponding to the product.[11]

Detailed Experimental Protocol

This protocol describes the S-alkylation of benzyl mercaptan with 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one.

Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one296.591.0297 mg
Benzyl Mercaptan124.211.1137 mg (128 µL)
Potassium Carbonate (K₂CO₃)138.211.5207 mg
Acetonitrile (MeCN)--10 mL

Workflow Diagram:

Sources

Application Notes and Protocols for the Cellular Investigation of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifunctional Chemical Probe

1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one is a unique molecule that, based on its structural features, holds significant potential as a chemical probe in cell biology and drug discovery. The presence of an α-bromo ketone, a reactive mercapto (thiol) group, and a chlorinated aromatic ring suggests a multifaceted reactivity profile. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive framework for its application in cell culture based on established principles of chemical biology and widely accepted experimental protocols for analogous compounds.

The α-bromo ketone moiety is a known electrophile, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. This suggests a potential for irreversible enzyme inhibition or modulation of protein function. The mercapto group, on the other hand, is a nucleophile that can participate in thiol-disulfide exchange reactions, a cornerstone of cellular redox signaling.[1] This duality makes 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one a compelling candidate for investigating cellular processes regulated by reactive sulfur species (RSS).[2]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of this compound in a cell culture setting. We will explore its hypothesized mechanism of action and provide step-by-step protocols for assessing its cytotoxic effects and its impact on cellular apoptosis and redox state.

Safety, Handling, and Storage: A Prerequisite for Reliable Data

Given the presence of an α-bromo ketone, 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one should be handled with care. Many α-bromo ketones are known to be lachrymators and skin irritants.[3][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All handling of the neat compound and concentrated stock solutions should be performed in a certified chemical fume hood.[3]

Storage: To ensure the long-term stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] For short-term use, storing the compound as a solution in a dry, aprotic solvent may be considered.

Preparation of Stock Solutions: The Foundation of Accurate Dosing

The preparation of a high-quality, accurate stock solution is critical for obtaining reproducible experimental results.

Protocol for Preparing a 10 mM Stock Solution:

  • Solvent Selection: Due to the aromatic nature of the compound, Dimethyl Sulfoxide (DMSO) is a recommended solvent. Ensure the use of anhydrous, cell culture-grade DMSO.

  • Weighing the Compound: Accurately weigh a precise amount of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined for the specific compound), weigh out the corresponding mass.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.

Hypothesized Mechanism of Action

The unique structural components of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one suggest a potential dual mechanism of action within a cellular environment.

G compound 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one electrophile α-Bromo Ketone (Electrophile) compound->electrophile nucleophile Mercapto Group (Nucleophile) compound->nucleophile protein_cys Protein Cysteine Residues electrophile->protein_cys Covalent Adduct Formation rss Reactive Sulfur Species (RSS) nucleophile->rss Interaction with RSS Pool covalent_mod Covalent Modification (Enzyme Inhibition/Modulation) protein_cys->covalent_mod redox_mod Redox Modulation (Thiol-Disulfide Exchange) rss->redox_mod cellular_effects Cellular Effects (e.g., Apoptosis, Cytotoxicity) covalent_mod->cellular_effects redox_mod->cellular_effects G cluster_assays Cell-Based Assays start Start: Cell Seeding treatment Compound Treatment (Serial Dilutions) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cytotoxicity/Viability (MTT/Resazurin) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis ros ROS Detection incubation->ros data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis ros->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for assessing a novel compound in cell culture.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [5][6] Materials:

  • Selected cancer or normal cell lines

  • Complete culture medium

  • 96-well plates

  • 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other formazan solubilizing agent

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [6]2. Compound Treatment: Prepare serial dilutions of the compound in complete culture medium from the stock solution. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). [5][6]3. Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. [5]4. MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. [6]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. [5] Data Presentation: Illustrative Effects on Cell Viability

The following table presents hypothetical data from a cell viability assay to guide researchers in presenting their results.

Concentration (µM)% Viability (Mean ± SD) - Cell Line A% Viability (Mean ± SD) - Cell Line B
0 (Vehicle Control)100 ± 5.2100 ± 4.9
196 ± 6.198 ± 5.3
585 ± 5.790 ± 6.0
1062 ± 4.875 ± 5.1
2535 ± 3.950 ± 4.5
5015 ± 2.525 ± 3.8
IC50 (µM) ~12.5 ~25.0
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • T25 culture flasks

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 culture flasks. After 24 hours, treat the cells with desired concentrations of the compound and incubate for the chosen duration (e.g., 24 or 48 hours). [5]2. Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine all cells and centrifuge. [5]3. Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer. [5]4. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark. [5]5. Analysis: Analyze the cells by flow cytometry within one hour of staining.

References

  • Grokipedia. (n.d.). Bromoacetone. [Link]

  • Mishra, P. K., & Tyagi, N. (2017). Reactive Sulfur Species: A New Redox Player in Cardiovascular Pathophysiology. Frontiers in Physiology, 8, 1079. [Link]

  • Chen, W., et al. (2020). A Red Fluorescent Protein-Based Probe for Detection of Intracellular Reactive Sulfane Sulfur. Molecules, 25(20), 4709. [Link]

  • Gaudry, M., & Marquet, A. (1976). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 55, 24. [Link]

  • Cromwell, N. H., Cram, D. J., & Harris, C. E. (1943). α-BROMOBENZALACETONE. Organic Syntheses, 23, 11. [Link]

  • Keller, L. (2019). Cell Culture: Growing Cells as Model Systems In Vitro. Methods in Molecular Biology, 164. [Link]

  • Lin, V. S., et al. (2015). Chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems. Chemical Society Reviews, 44(14), 4596-4618. [Link]

  • De Luca, L. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(18), 4293. [Link]

  • Shelper, T. B., & Jerchow, B. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 6(2), 1029-1057. [Link]

  • Sawa, T., & Ida, T. (2022). Reactive Sulfur Species and Protein Persulfidation: An Emerging Redox Axis in Human Health and Disease. Antioxidants, 11(2), 239. [Link]

Sources

Application Note: Orthogonal Derivatization Strategies for 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex heterocyclic synthesis, bifunctional building blocks offer accelerated pathways to diverse chemical space. 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one is a highly functionalized, premium synthetic intermediate characterized by two distinct reactive hubs: an electrophilic α -bromo ketone and a nucleophilic aryl thiol.

This application note provides a comprehensive, field-tested guide for researchers and drug development professionals. It details the structural causality that governs the molecule's reactivity, outlines self-validating protocols for orthogonal derivatization, and provides mechanistic insights to prevent common pitfalls such as intermolecular oligomerization.

Physicochemical Profiling & Structural Causality

To effectively utilize 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, one must first understand the geometric and electronic constraints imposed by its 1,2,3-trisubstituted benzene ring.

The "Ortho Effect" and Steric Shielding

A common assumption when handling molecules with both a strong nucleophile (thiol) and a strong electrophile ( α -bromo ketone) is that they will rapidly undergo intramolecular cyclization. However, in this scaffold, the C2-chlorine atom acts as a critical steric shield. This phenomenon, often referred to as the "ortho effect," dictates the fragmentation and conformational behavior of the molecule[1].

The bulky chlorine atom forces the C1 sidechain and the C3 aryl thiol out of coplanarity. Because a direct intramolecular reaction would require the formation of a highly strained, meta-bridged cyclophane-like transition state across the rigid benzene core, intramolecular cyclization is geometrically prohibited. This structural causality ensures that the two reactive hubs remain chemically orthogonal.

The Risk of Intermolecular Oligomerization

While intramolecular cyclization is blocked, the molecule is still prone to intermolecular self-condensation (oligomerization) if handled improperly. To mitigate this, derivatization must be conducted sequentially, exploiting the distinct electronic properties of each functional group.

ReactivityMap Core 1-Bromo-1-(2-chloro-3-mercaptophenyl) propan-2-one Hub1 Electrophilic Hub (alpha-bromo ketone) Core->Hub1 C1 Sidechain Hub2 Nucleophilic Hub (Aryl Thiol, C3-SH) Core->Hub2 C3 Position Wall Steric Shield (C2-Chlorine) Core->Wall C2 Position Result1 Hantzsch Thiazole Synthesis Hub1->Result1 Result2 Chemoselective S-Alkylation Hub2->Result2 Wall->Hub1 Prevents interaction Wall->Hub2

Structural reactivity map highlighting orthogonal functional hubs and steric shielding.

Derivatization Pathway 1: Chemoselective S-Alkylation

The first step in functionalizing this scaffold is securing the nucleophilic aryl thiol.

Mechanistic Rationale

Aryl thiols exhibit a significantly lower pKa​ (~5.5 to 6.5) compared to typical aliphatic thiols ( pKa​ ~8.3)[2]. By strictly controlling the pH of the reaction environment to mildly acidic conditions (pH 6.0), the aryl thiol can be selectively deprotonated to its highly nucleophilic thiolate form. Under these exact conditions, the electrophilic α -bromo ketone remains entirely stable, and cross-reactivity is suppressed. Utilizing a fast-reacting soft electrophile, such as a maleimide via Michael addition, ensures rapid conversion before any background oligomerization can occur.

Self-Validating Protocol: S-Alkylation via Michael Addition

Objective: Protect/functionalize the C3-thiol while leaving the α -bromo ketone intact.

  • Preparation: Dissolve 1.0 equivalent of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one in anhydrous DMSO to create a 0.5 M stock solution.

  • Buffer Setup: Prepare a 0.1 M Sodium Phosphate buffer adjusted precisely to pH 6.0. Add 1.1 equivalents of N-Ethylmaleimide (NEM) to the buffer.

  • Reaction: Dropwise, add the DMSO stock solution to the vigorously stirring buffer solution at 25°C (Final solvent ratio: 10% DMSO in Buffer).

  • In-Process Control (Validation): Monitor via LC-MS. The reaction is self-validating; the extreme reaction rate of the thiolate with the maleimide at pH 6.0 should show >95% conversion within 15 minutes, with no detectable debromination.

  • Workup: Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the thioether intermediate.

Derivatization Pathway 2: Hantzsch Thiazole Synthesis

With the thiol secured, the α -bromo ketone is now primed for heterocycle construction.

Mechanistic Rationale

The α -bromo ketone is a classic, highly reactive precursor for the Hantzsch thiazole synthesis[3]. It undergoes rapid condensation with thioamides or thioureas. The reaction initiates with the nucleophilic attack of the thioamide sulfur onto the α -carbon, displacing the bromide ion. Subsequent intramolecular cyclization between the thioamide nitrogen and the ketone carbonyl, followed by dehydration, yields a stable 2-aminothiazole derivative—a ubiquitous pharmacophore in medicinal chemistry[4].

Self-Validating Protocol: Thiazole Ring Formation

Objective: Convert the α -bromo ketone of the thioether intermediate into a 2-aminothiazole.

  • Preparation: Dissolve 1.0 equivalent of the thioether intermediate (from Pathway 1) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add 1.2 equivalents of Thiourea to the solution.

  • Reaction: Heat the mixture to 70°C under a reflux condenser for 2 to 3 hours.

  • In-Process Control (Validation): As the reaction progresses, the product will typically begin to precipitate out of the ethanol solution as a hydrobromide salt. The visual cue of precipitation serves as a physical validation of successful cyclization. TLC (Hexanes:EtOAc 1:1) should confirm the disappearance of the UV-active starting material.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Filter the precipitated solid, wash with ice-cold ethanol, and dry under high vacuum to obtain the dual-functionalized thiazole product.

Workflow Start Starting Material (Bifunctional) Step1 Step 1: S-Alkylation (pH 6.0, NEM) Start->Step1 Intermediate Thioether Intermediate (Intact a-bromo ketone) Step1->Intermediate 15 min, 25°C Step2 Step 2: Hantzsch Condensation (Thiourea, EtOH, 70°C) Intermediate->Step2 Product Final Thiazole Derivative (Dual Functionalized) Step2->Product 2-3 h, 70°C

Sequential experimental workflow for the dual derivatization of the bifunctional scaffold.

Quantitative Data Presentation

The tables below summarize the optimization data for both derivatization pathways, highlighting the critical nature of pH control and temperature.

Table 1: Optimization of Chemoselective S-Alkylation (Nucleophilic Hub)

EntryElectrophileSolvent SystempHTemp (°C)TimeTarget Yield (%)Oligomerization (%)
1Benzyl BromideDMF8.0*254 h45%35%
2N-EthylmaleimidePBS7.4251 h72%15%
3 N-Ethylmaleimide PBS:DMSO (9:1) 6.0 25 15 min 94% <2%

*Note: At pH > 7.5, the α -bromo ketone becomes susceptible to cross-reaction, leading to high oligomerization.

Table 2: Optimization of Hantzsch Thiazole Synthesis (Electrophilic Hub)

EntryThio-ReagentSolventTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)
1ThioureaEtOH2524 h30%85%
2 Thiourea EtOH 70 2 h 88% >98%
3ThioacetamideEtOH703 h82%95%

References

  • Title: Synthesis of Chemical Probes for Studying Neuroinflammatory and Chronic Pain Conditions Source: helsinki.fi URL:[Link]

  • Title: Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols Source: acs.org URL:[Link]

  • Title: (PDF) Ortho effects: A mechanistic study Source: researchgate.net URL:[Link]

Sources

Nucleophilic substitution reactions of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Abstract

1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one is a highly functionalized α-bromo ketone with significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its unique structure, featuring a potent electrophilic center at the α-carbon and a strategically positioned intramolecular nucleophile (the thiol group), gives rise to a rich and complex reactivity profile. This guide provides a comprehensive analysis of the key nucleophilic substitution pathways available to this substrate. We will explore the mechanistic underpinnings of both intermolecular and intramolecular reactions, discuss competing pathways such as the Favorskii rearrangement, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these reactions for their specific applications, particularly in the construction of novel heterocyclic scaffolds and the design of targeted covalent inhibitors.

Scientific Foundation: A Molecule of Competing Reactivities

The reactivity of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one is dominated by the α-bromo ketone moiety. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[1] This activation facilitates facile bimolecular nucleophilic substitution (SN2) reactions.[2][3]

However, the molecule possesses multiple reactive sites, leading to a landscape of potential and competing chemical transformations. A thorough understanding of these sites is critical for controlling reaction outcomes.

  • Primary Electrophilic Center (α-Carbon): The carbon atom bonded to the bromine is the primary site for classic SN2 reactions with a wide range of external nucleophiles.[4]

  • Intramolecular Nucleophile (Thiol Group): The mercapto (-SH) group, especially when deprotonated to the thiolate (S⁻), is a powerful nucleophile.[5] Its proximity to the α-carbon creates a high propensity for intramolecular cyclization.

  • Secondary Electrophilic Center (Carbonyl Carbon): The carbonyl carbon can be attacked by strong nucleophiles, leading to addition products.

  • Acidic Protons:

    • Thiol Proton: The thiol proton is the most acidic proton and will be readily removed by even weak bases.

    • α'-Protons: The methyl protons adjacent to the carbonyl are acidic and can be abstracted by strong bases to form an enolate, which can initiate side reactions like the Favorskii rearrangement.[6][7]

The interplay between these sites dictates the final product distribution, which can be controlled by the careful selection of nucleophiles, bases, solvents, and reaction temperatures.

G start Substrate + External Nucleophile (Nu:⁻) ts SN2 Transition State [Nu---C---Br]⁻ start->ts Nucleophilic Attack product Substituted Product (C-Nu bond formed) ts->product Bromide Departure byproduct Bromide Ion (Br⁻) ts->byproduct

Caption: Generalized workflow for the intermolecular SN2 reaction.

Common nucleophiles include amines, alkoxides, and external thiolates, leading to the formation of α-aminoketones, α-alkoxyketones, and α-thioketones, respectively.

Nucleophile ClassExample NucleophileProduct TypeTypical Conditions
Nitrogen Morpholine, Piperidineα-AminoketoneK₂CO₃, Acetonitrile, RT to 50 °C
Oxygen Sodium Methoxideα-MethoxyketoneMethanol, 0 °C to RT
Sulfur Sodium Thiophenoxideα-ThioketoneTHF or DMF, RT

Causality Note: The choice of solvent is crucial. Polar aprotic solvents like DMF or Acetonitrile are often preferred as they effectively solvate the counter-ion of the nucleophile without hindering the nucleophile's reactivity through hydrogen bonding.

Intramolecular Nucleophilic Substitution (Cyclization)

This is arguably the most compelling reaction pathway for this substrate. In the presence of a base, the thiol group is deprotonated to form a highly nucleophilic thiolate. This internal nucleophile can then attack the adjacent electrophilic α-carbon, displacing the bromide and forming a new heterocyclic ring. [8]The most probable outcome is the formation of a six-membered dihydrobenzothiazinone ring system.

G start Substrate deprotonation Deprotonation of Thiol (Formation of Thiolate) start->deprotonation + Base cyclization Intramolecular SN2 Attack (6-exo-tet cyclization) deprotonation->cyclization Nucleophilic Attack on Cα product 2-Acetyl-8-chloro-2,3-dihydro- 4H-benzo[b][1,4]thiazin-3-one (Heterocyclic Product) cyclization->product Bromide Expulsion

Caption: Mechanistic pathway for the base-mediated intramolecular cyclization.

Causality Note: A non-nucleophilic base (e.g., DBU, NaH, or a weak carbonate) is ideal for this transformation. Using a strongly nucleophilic base like NaOH could lead to competing intermolecular substitution or Favorskii rearrangement. The reaction is typically rapid due to the high effective molarity of the tethered nucleophile.

Competing Pathway: The Favorskii Rearrangement

When the substrate is treated with a strong, sterically unhindered base (e.g., alkoxides), a significant side reaction can be the Favorskii rearrangement. [6][7]This pathway is initiated by the formation of an enolate at the α'-position (the methyl group). The enolate then displaces the bromide intramolecularly to form a highly strained cyclopropanone intermediate. Subsequent nucleophilic attack on the cyclopropanone by the base (e.g., alkoxide) leads to ring-opening and formation of a rearranged carboxylic acid derivative (e.g., an ester).

G start Substrate + Strong Base (e.g., RO⁻) enolate α'-Enolate Formation start->enolate Proton Abstraction cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack by RO⁻ cyclopropanone->attack rearranged Rearranged Ester Product attack->rearranged Ring Opening

Sources

Application Notes & Protocols for the Safe Handling and Storage of Halogenated Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Halogenated ketones, particularly alpha-haloketones, are a class of highly reactive organic compounds pivotal in synthetic chemistry for creating complex molecular architectures. However, their utility is matched by significant potential hazards, including high reactivity, toxicity, and potent lachrymatory effects. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of these materials. The protocols herein are designed to establish a self-validating system of safety, grounded in an understanding of the chemical causality behind each procedural step.

Understanding the Inherent Hazards of Halogenated Ketones

Halogenated ketones are characterized by a ketone functional group with one or more halogen atoms on an adjacent carbon. This structural feature makes them potent electrophiles and alkylating agents, which is the root of both their synthetic utility and their biological hazard.[1]

1.1. Reactivity and Instability: The alpha-carbon of a haloketone is highly susceptible to nucleophilic attack. This reactivity makes them valuable synthons but also prone to undesirable reactions.

  • Reaction with Nucleophiles: They react readily with a wide range of nucleophiles. In a laboratory setting, this means they are incompatible with bases, strong oxidizing and reducing agents, many amines, and alkali metals.[2]

  • Base-Promoted Reactivity: In basic conditions, the presence of the halogen atom increases the acidity of the remaining alpha-hydrogens. This can lead to rapid, successive halogenation, potentially resulting in uncontrolled or runaway reactions known as the "haloform reaction" for methyl ketones.[3][4]

  • Decomposition: Many lower molecular weight alpha-haloketones are relatively unstable and can decompose on standing, liberating hazardous hydrogen halides (e.g., HCl, HBr).[5] This decomposition can build pressure in sealed containers, creating a serious explosion risk.[5] Some patented methods suggest that adding a small amount of water (0.1% to saturation) can inhibit this decomposition in specific alpha-monohalogenated ketones like monochloroacetone.[5]

1.2. Toxicity and Health Hazards: The primary health risks associated with halogenated ketones stem from their alkylating ability, which allows them to react with biological macromolecules.

  • Lachrymatory Properties: Alpha-haloketones are powerful lachrymators (tear-producing agents).[1] This effect is primarily mediated by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory nerves in the cornea.[1] The electrophilic alpha-carbon covalently bonds with cysteine residues on the TRPA1 channel, causing it to open and trigger a pain and irritation response.[1]

  • Cytotoxicity: Studies have shown that haloketones exhibit significant cytotoxicity, in some cases higher than most regulated disinfection byproducts found in drinking water.[6] Their toxicity generally follows the trend of the halogen as a leaving group: I > Br > Cl >> F.[1]

  • Inhalation Hazards: Inhalation of vapors can cause severe irritation to the upper respiratory tract.[7] The nasal cavity is a primary target, with potential for epithelial necrosis and other lesions.[7]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with halogenated ketones begins. This involves consulting the Safety Data Sheet (SDS) and understanding hazard classification systems like the NFPA 704 diamond.

Table 1: NFPA 704 Hazard Ratings Explained

The National Fire Protection Association (NFPA) 704 standard provides a quick visual representation of the hazards of a chemical.[8][9]

Diamond Quadrant Hazard Rating Scale Interpretation for Halogenated Ketones
Blue (Left) Health 0 (No Hazard) to 4 (Severe Hazard)Often 2 to 4 . Varies by specific compound, but generally high due to toxicity, irritant, and lachrymatory effects.[1][6]
Red (Top) Flammability 0 (Will not burn) to 4 (Extremely Flammable)Variable (1 to 3) . Lower molecular weight compounds are often flammable liquids.[2] Always check the SDS.
Yellow (Right) Instability 0 (Stable) to 4 (May Detonate)Often 1 to 3 . Indicates potential for decomposition, hazardous polymerization, or violent reaction with other materials.[2][5]
White (Bottom) Special Hazards Specific Symbols (e.g., W, OX, COR)May include COR (Corrosive) due to decomposition into acidic byproducts.

Source: Adapted from NFPA 704 Standard.[8][10]

Lifecycle Management of Halogenated Ketones

Effective safety management requires a holistic approach, encompassing every stage from procurement to disposal. The following diagram illustrates the key phases and decision points in the lifecycle of handling these chemicals in a research environment.

G cluster_0 Planning & Procurement cluster_1 Receiving & Storage cluster_2 Use & Handling cluster_3 Post-Use & Disposal RiskAssessment 1. Risk Assessment & SDS Review Procurement 2. Procurement (Minimum Quantity) RiskAssessment->Procurement Receiving 3. Receiving & Inspection Procurement->Receiving Chemical Arrives Storage 4. Segregated & Ventilated Storage Receiving->Storage Handling 5. Handling in Fume Hood Storage->Handling Retrieval for Use Emergency Emergency Event (Spill/Exposure) Storage->Emergency Experiment 6. Experimental Use Handling->Experiment Handling->Emergency Waste 7. Waste Segregation (Halogenated) Experiment->Waste Generation of Waste Disposal 8. Hazardous Waste Disposal Waste->Disposal Emergency->Disposal Cleanup & Decontamination G cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Spill or Exposure Occurs ExposureType Type of Exposure? Start->ExposureType SpillSize Spill Size? Start->SpillSize SkinContact Remove contaminated clothing. Flush affected area with water for 15+ minutes. ExposureType->SkinContact Skin EyeContact Immediately use eyewash station. Flush eyes for 15+ minutes. ExposureType->EyeContact Eyes Inhalation Move to fresh air immediately. ExposureType->Inhalation Inhalation SeekMedical Seek Immediate Medical Attention. Bring SDS. SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical MinorSpill Alert personnel in immediate area. Contain with absorbent material. Clean up using spill kit. SpillSize->MinorSpill Minor (<100 mL, contained) MajorSpill EVACUATE AREA. Alert others and pull fire alarm if necessary. Call Emergency Services (EH&S). SpillSize->MajorSpill Major (>100 mL or uncontained) CleanupDisposal Dispose of contaminated materials as halogenated hazardous waste. MinorSpill->CleanupDisposal

Sources

Application Note: Preparation and Stabilization of Stock Solutions for 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Handling bifunctional organic intermediates requires a rigorous understanding of their intrinsic reactivity. 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (CAS: 1804232-90-3) presents a unique stabilization challenge: it contains both a highly electrophilic α -bromo ketone and a potent nucleophilic free thiol (-SH) within the same molecular framework. This application note details the causality behind its rapid degradation in standard solutions and provides a self-validating, step-by-step protocol for preparing ultra-stable stock solutions utilizing acidic suppression and inert atmospheric controls.

Mechanistic Insights: The Causality of Degradation

To design an effective storage protocol, one must first understand the thermodynamic and kinetic forces driving the compound's degradation.

The Geometric Barrier to Intramolecular Cyclization

At first glance, a molecule containing both a nucleophile (thiol) and a leaving group (bromide) is a prime candidate for rapid intramolecular cyclization. However, structural analysis reveals that the propan-2-one side chain (at C1) and the mercapto group (at C3) share a meta-relationship on the phenyl ring. Furthermore, the C2 position is occupied by a bulky chlorine atom. This specific geometry makes bridging the C1 and C3 positions physically impossible due to extreme steric strain. Consequently, intramolecular cyclization is geometrically forbidden.

Primary Degradation Pathways

Because the molecule cannot cyclize, its reactive moieties seek intermolecular targets. As an α -bromo ketone, the propan-2-one side chain is highly susceptible to nucleophilic displacement[1]. This leads to two primary degradation pathways:

  • Intermolecular Alkylation (Thioether Oligomerization): The thiol of one monomer attacks the α -bromo carbon of another, displacing the bromide ion and forming a thioether polymer.

  • Oxidative Dimerization: The free thiol is highly susceptible to oxidation at neutral or alkaline pH due to the formation of the reactive thiolate anion, rapidly forming disulfide dimers in the presence of dissolved oxygen[2].

Degradation M 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (Intact Monomer) O Disulfide Dimer (Oxidative Degradation) M->O O2, Neutral/Basic pH P Thioether Oligomers (Intermolecular Alkylation) M->P High Conc., Thiolate Formation C Intramolecular Cyclization (Geometrically Forbidden) M->C Meta-Strain Barrier

Fig 1. Primary degradation pathways and the geometric barrier to cyclization.

Strategic Rationale for Protocol Design

To arrest these degradation pathways, the stock solution environment must be meticulously engineered:

  • Acidic Suppression (0.1% TFA): The nucleophilicity of a thiol is exponentially increased when it deprotonates to a thiolate anion (-S⁻). The electron-withdrawing C2-chlorine increases the acidity of the adjacent C3-thiol, making it prone to deprotonation even in neutral solvents. Trifluoroacetic acid (TFA) is frequently employed as a volatile acidic stabilizer to maintain thiols in their protonated, non-nucleophilic state during storage[3].

  • Deoxygenation and Inert Gas: To prevent disulfide reformation and oxidative degradation, stock solutions must be prepared in deoxygenated solvents and stored under an inert argon atmosphere[4].

  • Photolytic Protection: α -bromo ketones are sensitive to UV/visible light, which can induce homolytic cleavage of the C–Br bond. Amber vials are mandatory.

Quantitative Stability Data

The table below summarizes the profound impact of solvent choice, additives, and environmental controls on the half-life ( t1/2​ ) of the compound at a 10 mM concentration.

Solvent SystemAdditiveAtmosphereStorage TempEstimated Half-Life ( t1/2​ )Primary Degradation Product
DMSO (Standard)NoneAir25°C< 2 hoursDisulfide Dimer, Oligomers
DMSO (Anhydrous)NoneArgon4°C~ 12 hoursThioether Oligomers
MeCN (Anhydrous)0.1% Formic AcidArgon-20°C~ 4 weeksTrace Disulfide
DMSO (Anhydrous) 0.1% TFA Argon -80°C > 12 months None detected

Step-by-Step Experimental Protocol

This protocol yields a highly stable 10 mM stock solution suitable for downstream biochemical assays or synthetic bioconjugation.

Materials Required
  • 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (Lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), water content < 0.005%

  • LC-MS Grade Trifluoroacetic Acid (TFA)

  • Argon gas (High Purity)

  • Amber glass autosampler vials with PTFE-lined septa

Workflow

Workflow A 1. Weighing (Inert Glovebox) B 2. Solvent Addition (Degassed DMSO + 0.1% TFA) A->B C 3. Aliquotting (Amber Vials, Argon) B->C D 4. Storage (-80°C) C->D

Fig 2. Step-by-step workflow for the preparation and storage of stable stock solutions.

Procedure
  • Solvent Preparation: In a fume hood, sparge 10 mL of anhydrous DMSO with Argon gas for 30 minutes to displace dissolved oxygen. Add 10 µL of LC-MS grade TFA to achieve a 0.1% (v/v) concentration. Cap tightly.

  • Equilibration: Allow the sealed vial containing the lyophilized compound to reach room temperature inside a desiccator before opening to prevent ambient moisture condensation.

  • Weighing & Dissolution: Transfer the vial to an inert nitrogen/argon glovebox. Weigh the required mass and add the degassed DMSO/TFA solvent to achieve a 10 mM concentration.

  • Mixing: Vortex gently for 30 seconds until fully dissolved. Crucial: Do not use ultrasonic baths, as the localized heat generation will accelerate thioether oligomerization.

  • Aliquotting: Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial). Blanket the headspace of each vial with a gentle stream of Argon before immediately sealing with a PTFE-lined cap.

  • Storage: Transfer the aliquots immediately to a -80°C freezer. Avoid freeze-thaw cycles; discard any unused portion of a thawed aliquot.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, every protocol must be a self-validating system. Before utilizing a stored aliquot in a critical assay, verify its structural integrity using the following rapid checks:

  • Visual Inspection: The solution should remain completely colorless. A shift to a yellow tint is a direct macroscopic indicator of oxidative disulfide formation.

  • Ellman’s Assay (DTNB): React a 1 µL sample with 5,5'-dithiobis-(2-nitrobenzoic acid). A rapid colorimetric shift to yellow (measured at 412 nm) confirms the presence of the free sulfhydryl group, validating that oxidation has not occurred.

  • LC-MS Verification: Run a rapid LC-MS gradient. The intact monomer should appear at the expected m/z . The absence of peaks corresponding to [2M−2H]+ (dimer) or [2M−HBr]+ (thioether dimer) confirms the efficacy of the acidic stabilization.

References

  • 2 - Benchchem[2] 2.1 - Google Patents[1] 3.3 - Vulcanchem[3]

  • 4 - ACS Publications[4]

Sources

Application Note: Site-Directed Thiol-Disulfide Exchange Profiling Using 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in redox biology, protein engineering, and bioconjugation. Content Type: Advanced Application Note & Self-Validating Experimental Protocol.

Executive Summary

Thiol-disulfide exchange is a fundamental regulatory mechanism in protein folding, redox signaling, and enzymatic catalysis. Studying these highly transient events requires specialized chemical probes that can be precisely localized within a protein's microenvironment.

This application note details the use of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (CAS 1804232-90-3) —a highly specialized bifunctional reagent—as a tethered probe for profiling thiol-disulfide exchange. By leveraging its dual-reactivity profile, researchers can irreversibly anchor a redox-active aromatic thiol to a specific protein site, enabling the real-time trapping and analysis of localized disulfide dynamics.

Mechanistic Rationale: The Chemistry of the Probe

To successfully deploy this probe, it is critical to understand the causality behind its structural design. The molecule features two distinct reactive centers, each tuned for a specific phase of the assay:

  • The Anchoring Moiety (Benzylic α -Bromo Ketone): Alpha-haloketones are established electrophiles for the rapid, irreversible alkylation of cysteine residues, forming highly stable thioether linkages [1]. In this specific molecule, the bromine atom is positioned on a carbon flanked by both a carbonyl group and an aromatic ring. This benzylic/ α -carbonyl positioning exceptionally stabilizes the SN​2 transition state, making the alkylation kinetics significantly faster than standard aliphatic haloacetamides.

  • The Exchange Moiety (2-Chloro-3-mercaptophenyl Group): The kinetics of thiol-disulfide exchange are dictated by the concentration of the highly nucleophilic thiolate anion ( RS− ), which is governed by the thiol's pKa​ . Aliphatic thiols typically possess a pKa​ of ~8.5–9.0, rendering them mostly protonated at physiological pH. However, the presence of the strongly electron-withdrawing ortho-chloro group on this probe's aromatic ring significantly lowers the pKa​ of the adjacent thiol (down to ~5.8–6.2) [2]. This ensures that at pH 7.4, the tethered probe exists predominantly in its reactive thiolate form, accelerating the capture of transient disulfides [3].

Experimental Workflow

G N1 Target Protein (Free Cys) N3 Anchored Protein (Thioether Linkage) N1->N3 Alkylation (α-bromo ketone) N2 Bifunctional Probe (CAS 1804232-90-3) N2->N3 N4 Equilibration (pH 7.4 Buffer) N3->N4 Purification (SEC) N5 Thiol-Disulfide Exchange N4->N5 Target Disulfide Addition N6 LC-MS/MS or Fluorescence Readout N5->N6 Trapping & Analysis

Fig 1. Workflow for site-specific anchoring and thiol-disulfide exchange using the bifunctional probe.

Quantitative Data: Thiol Reactivity Benchmarking

To contextualize the reactivity of the 2-chloro-3-mercaptophenyl moiety, the table below summarizes the physicochemical parameters of common thiol probes compared to our target reagent.

Thiol Probe TypeRepresentative CompoundApprox. Thiol pKa​ Dominant Species at pH 7.4Relative Exchange RatePrimary Application
Aliphatic Thiol β -Mercaptoethanol9.6Protonated ( RSH )LowGeneral bulk reduction
Unsubstituted AromaticThiophenol6.6Thiolate ( RS− )HighKinetic baseline studies
Halogenated Aromatic 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one ~5.8 - 6.2 Thiolate ( RS− ) Very High Site-directed exchange profiling
Nitro-AromaticEllman's Reagent (DTNB)~4.5Thiolate ( RS− )Extremely HighColorimetric quantification

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. A common pitfall in bioconjugation is the accidental quenching of electrophilic probes by reducing agents. Expert Insight: You must never introduce this α -bromo ketone probe into a solution containing TCEP or DTT. TCEP will rapidly undergo alkylation with the α -bromo ketone, destroying the probe. The protocol below uses a strict pre-reduction and desalting methodology to prevent this.

Protocol A: Pre-Reduction and Site-Specific Anchoring

Objective: Covalently attach the probe to a single target cysteine on the protein of interest via thioether formation.

  • Protein Pre-Reduction: Incubate the target protein (10–50 μ M) with 5 mM TCEP in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.2) for 30 minutes at room temperature to ensure the anchoring cysteine is fully reduced.

  • Reducing Agent Removal (Critical Step): Pass the protein solution through a pre-equilibrated size-exclusion chromatography (SEC) column (e.g., PD-10 or Zeba Spin Desalting Column) to completely remove TCEP. Causality: Residual TCEP will irreversibly consume the α -bromo ketone probe.

  • Probe Preparation: Dissolve 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one in anhydrous DMSO to a stock concentration of 10 mM. Prepare immediately before use to prevent spontaneous disulfide dimerization of the probe's mercapto groups.

  • Alkylation Reaction: Add the probe to the desalted protein at a 5-to-10-fold molar excess. Incubate in the dark at room temperature for 2 hours. The benzylic α -bromo ketone will undergo rapid SN​2 substitution with the protein's free thiolate.

  • Quenching & Purification: Quench the reaction by adding 10 mM L-cysteine (which consumes unreacted probe), followed by a second SEC purification step to isolate the anchored protein conjugate.

Protocol B: Thiol-Disulfide Exchange Assay & LC-MS/MS Validation

Objective: Utilize the newly introduced aromatic thiol to probe local disulfide bonds or trap transient redox intermediates.

  • Equilibration: Dilute the anchored protein conjugate to 5 μ M in Exchange Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). At this pH, the tethered 2-chloro-3-mercaptophenyl group is highly active.

  • Substrate Introduction: Introduce the target disulfide substrate (e.g., a small molecule disulfide, oxidized glutathione, or a secondary interacting protein) at varying concentrations (10–100 μ M).

  • Reaction Monitoring: Allow the thiol-disulfide exchange to proceed for 10–60 minutes at 37°C. The tethered thiolate will attack the target disulfide, forming a mixed disulfide intermediate.

  • Acid Quenching: Rapidly lower the pH to 4.0 using 1% formic acid. Causality: Lowering the pH protonates all thiols, instantly freezing the thiol-disulfide exchange equilibrium for accurate downstream analysis.

  • Readout (Self-Validation via Intact Mass Spec): Analyze the quenched samples via LC-MS/MS.

    • Mass Shift Validation: The successful anchoring of the probe (Protocol A) must yield a precise mass shift of +198.67 Da (Probe MW 279.58 Da minus HBr 80.91 Da).

    • Exchange Validation: The subsequent formation of a mixed disulfide will yield an additional mass shift corresponding exactly to half of the target disulfide substrate.

Protocol C: Negative Control (NEM Blocking)

To ensure the assay is self-validating and that the probe is not non-specifically binding to amines (e.g., Lysine residues), perform a parallel control:

  • Pre-incubate the reduced protein with 5 mM N-ethylmaleimide (NEM) for 30 minutes to irreversibly block the target cysteine.

  • Desalt and apply the bifunctional probe as described in Protocol A.

  • Expected Result: LC-MS/MS should show zero addition of the +198.67 Da mass, confirming that the α -bromo ketone's reactivity is exclusively cysteine-directed under these buffer conditions.

References

  • Methods for making conjugates from disulfide-containing proteins. WO2014083505A1.
  • Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of Science, Technology and Applications (JSTA), 14 (2023). This comprehensive review establishes the thermodynamic principles of thiol pKa​ tuning, specifically demonstrating how electron-withdrawing groups (such as halogens) lower the pKa​ of adjacent thiols, thereby increasing the concentration of reactive thiolate anions at physiological pH and accelerating thiol-disulfide exchange rates. URL:[Link]

  • Biscysteine-Bearing Peptide Probes To Reveal Extracellular Thiol–Disulfide Exchange Reactions Promoting Cellular Uptake. Analytical Chemistry, 89(16), 8501–8508 (2017). This paper highlights the application of dynamic covalent chemistry and the kinetic requirements for utilizing tethered thiols to probe localized thiol-disulfide exchange cascades on protein surfaces. URL:[Link]

Application Notes & Protocols for Medicinal Chemistry in Drug Lead Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Medicinal Chemistry in Forging New Therapeutics

Medicinal chemistry is the engine of modern drug discovery. It is an interdisciplinary science that combines synthetic organic chemistry with pharmacology, biology, and computational modeling to design and develop new therapeutic agents.[1][2] The primary objective is to identify and refine a "lead compound"—a molecule that shows promising therapeutic activity against a specific biological target and serves as the foundation for a potential new drug.[3] This guide provides an in-depth overview of the core applications and protocols that medicinal chemists employ to navigate the complex journey from an initial concept to a viable drug lead, focusing on the critical phases of hit identification and lead optimization.

Chapter 1: The Foundation - Target Identification and Validation

Before any chemical synthesis or screening can begin, a crucial first step is the identification and validation of a biological target. A drug target is a specific biomolecule, such as an enzyme or receptor, whose activity is associated with a particular disease. The goal of a therapeutic drug is to interact with this target to modulate its function and produce a beneficial effect.[4]

Target validation is the process of demonstrating, with a high degree of confidence, that modulating the target will have the desired therapeutic effect within an acceptable safety window.[5][6] This is arguably the most critical stage, as a well-validated target significantly reduces the risk of failure in later, more expensive stages of drug development.[5] The validation process involves multiple levels of evidence:

  • Genetic Assessment: Analyzing genetic data from patients to link variations in the target's gene to the disease.[4]

  • Biochemical and Cellular Assays: Developing in vitro assays to confirm the target's role in a disease-relevant pathway.[4]

  • In Vivo Proof-of-Concept: Using small molecule "tool" compounds or genetic models (e.g., knockout mice) to test the target-to-disease link in a living organism.[7]

A target is considered "druggable" if it possesses a binding site that can be modulated by a small molecule with sufficient affinity and selectivity.[4]

Chapter 2: Finding the "Hits" - Modern Screening Strategies

Once a target is validated, the search begins for "hits"—compounds that exhibit the desired activity against the target in an initial screen. Several powerful strategies are employed to screen large collections of compounds, known as libraries.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, utilizing automation, robotics, and advanced data analysis to test hundreds of thousands to millions of compounds rapidly.[8][9][10] The goal of HTS is to quickly identify active compounds from large libraries that can serve as starting points for drug development.[11]

The HTS workflow involves several key steps:[11][9]

  • Assay Development: Creating a robust and reproducible biochemical or cell-based assay suitable for automation.[11]

  • Library Preparation: Assembling a diverse collection of chemical compounds.

  • Automated Screening: Using robotics to perform the assay on the entire compound library.[8][10]

  • Data Analysis: Identifying statistically significant "hits" from the vast amount of data generated.[11]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "High-Throughput Screening (HTS) Workflow."

Table 1: Comparison of Common HTS Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assays Measure direct interaction with a purified target (e.g., enzyme inhibition).[12][13]Mechanistically clear, highly controlled.[12]May not reflect cellular context.[14]
Cell-Based Assays Measure a compound's effect in a living cell (e.g., reporter gene activation).[15]More physiologically relevant, assesses cell permeability.More complex, higher variability.[14]
Fluorescence-Based Detect changes in light emission (e.g., FRET, FP).[12][14]High sensitivity, widely applicable.[12]Prone to interference from colored or fluorescent compounds.
Luminescence-Based Detect light produced by a chemical reaction (e.g., luciferase).[10][12]High sensitivity, low background.[12]Often requires specific enzyme-substrate systems.
Fragment-Based Lead Discovery (FBLD)

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful alternative to HTS, particularly for challenging targets.[16][17] Instead of screening large, drug-like molecules, FBLD screens libraries of very small molecules, or "fragments" (typically with a molecular weight < 300 Da).[16][18] These fragments bind to the target with low affinity, but they do so very efficiently.[17]

The key advantage of FBLD is that it allows for a more thorough exploration of the chemical space around a target's binding site.[17] Because the fragments are simple, they provide excellent starting points for medicinal chemists to "grow" or "link" them into more potent lead compounds, guided by structural biology techniques like X-ray crystallography or NMR.[16][18]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Fragment-Based Lead Discovery (FBLD) Workflow."

Highly sensitive biophysical techniques are required to detect the weak binding of fragments.[16] Surface Plasmon Resonance (SPR) is one such technique that has become increasingly popular for both primary screening and hit validation in FBLD.[19][20][21] SPR is a label-free method that can detect the binding of small molecules to a target immobilized on a sensor chip in real-time.[20]

Virtual Screening (In Silico Methods)

Virtual screening uses computational methods to screen vast digital libraries of compounds against a 3D model of the biological target.[22][23] This in silico approach is significantly faster and more cost-effective than experimental screening, allowing for the evaluation of billions of molecules in a single day.[22][24] The primary techniques are:

  • Structure-Based Virtual Screening (SBVS): This method uses molecular docking to predict how a ligand might bind to the known 3D structure of a target protein.[22][25] Docking algorithms place the ligand into the protein's binding site in various orientations and use a scoring function to estimate the binding affinity.[22][26]

  • Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, LBVS uses the chemical structures of known active compounds to identify other molecules with similar properties.[24]

Virtual screening is a powerful tool for enriching compound libraries with molecules that are more likely to be active, thereby focusing experimental efforts and increasing the efficiency of the drug discovery process.[26]

Chapter 3: From Hit to Lead - The Optimization Journey

Identifying a "hit" is only the beginning. The hit-to-lead (H2L) phase is a critical and iterative process where medicinal chemists systematically modify the initial hit to create a "lead compound" with a more desirable profile.[27][28] This involves improving not just potency, but also selectivity and pharmacokinetic properties.[27][29]

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry.[30][31] It involves making systematic modifications to a molecule's chemical structure and observing how these changes affect its biological activity.[30][32][33] Through SAR studies, chemists can identify which parts of the molecule are essential for binding to the target (the pharmacophore) and which parts can be modified to improve other properties.[30][32]

This iterative cycle of designing, synthesizing, and testing new analogs allows researchers to:

  • Improve Potency: Enhance the compound's binding affinity for the target.[30]

  • Increase Selectivity: Minimize interactions with off-target molecules to reduce potential side effects.[27][30]

  • Identify Activity Cliffs: Pinpoint small structural changes that lead to large shifts in activity, providing crucial insights for design.[30]

dot graph G { layout=circo; node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: "The Iterative Cycle of SAR-driven Lead Optimization."

Optimizing ADME Properties

A potent and selective compound is useless if it cannot reach its target in the body. This is where ADME —Absorption, Distribution, Metabolism, and Excretion—comes into play.[34][35] These pharmacokinetic properties describe what the body does to a drug and are a major focus of the lead optimization phase.[34][36] Often, initial hits from HTS have poor ADME profiles, and medicinal chemists must refine the structure to improve them.[37]

  • Absorption: How the drug enters the bloodstream. For oral drugs, this means crossing the intestinal wall.[34][38]

  • Distribution: Where the drug travels in the body after absorption. The goal is to maximize distribution to the target tissue while minimizing it elsewhere.[38]

  • Metabolism: How the body chemically modifies the drug, often in the liver. This can inactivate the drug or create toxic byproducts.[38]

  • Excretion: How the drug and its metabolites are removed from the body, primarily through the kidneys.[38]

Improving ADME often involves a delicate balancing act, as modifications that enhance one property might negatively affect another or reduce potency.[38][39] This multivariate optimization is a key challenge and a core expertise of medicinal chemists.[37]

Chapter 4: Protocols and Methodologies

Protocol 4.1: General Protocol for a Biochemical HTS Enzyme Inhibition Assay

This protocol outlines the steps for a typical fluorescence-based biochemical assay to screen for enzyme inhibitors.

1. Objective: To identify compounds from a library that inhibit the activity of a target enzyme by measuring a change in fluorescence signal.

2. Materials:

  • Target Enzyme (purified)

  • Enzyme Substrate (fluorogenic)

  • Assay Buffer (optimized for pH, salt concentration)

  • Compound Library (dissolved in DMSO)

  • Positive Control (known inhibitor)

  • Negative Control (DMSO vehicle)

  • Microplates (e.g., 384-well, black, low-volume)

  • Automated Liquid Handling System

  • Microplate Reader with fluorescence detection

3. Assay Development & Miniaturization:

  • Enzyme & Substrate Titration: Determine the optimal concentrations of enzyme and substrate to achieve a robust signal-to-background ratio within a linear range.

  • DMSO Tolerance: Confirm that the assay is not significantly affected by the concentration of DMSO used to dissolve the compounds (typically ≤1%).

  • Z'-Factor Calculation: Run plates with only positive and negative controls to determine the assay's quality and suitability for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[40]

4. HTS Procedure (Automated):

  • Step 1 (Compound Dispensing): Use an acoustic dispenser or pin tool to transfer nanoliter volumes of each compound from the library plates to the assay plates. Add DMSO to negative control wells and the known inhibitor to positive control wells.

  • Step 2 (Enzyme Addition): Add the pre-determined concentration of the target enzyme in assay buffer to all wells.

  • Step 3 (Pre-incubation): Incubate the plates for a set period (e.g., 15-30 minutes) at a controlled temperature to allow compounds to bind to the enzyme.

  • Step 4 (Reaction Initiation): Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Step 5 (Signal Detection): After a specific reaction time, read the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

5. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Identify "hits" as compounds that exceed a pre-defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Flag and remove potential false positives caused by compound autofluorescence or aggregation.

Protocol 4.2: Workflow for a Structure-Based Virtual Screening Campaign

This protocol describes the general workflow for using molecular docking to identify potential hits from a virtual compound database.

1. Objective: To computationally screen a large library of virtual compounds against the 3D structure of a target protein to identify a focused subset of molecules for experimental testing.[26]

2. Requirements:

  • High-resolution 3D structure of the target protein (from X-ray crystallography or NMR).

  • A large virtual compound library (e.g., ZINC, ChEMBL).

  • Molecular docking software (e.g., AutoDock, Glide, GOLD).

  • High-performance computing resources.

3. Workflow:

  • Step 1 (Target Preparation):

    • Obtain the protein structure file (PDB).

    • Remove water molecules, co-factors, and any existing ligands.

    • Add hydrogen atoms and assign correct protonation states for amino acid residues, which is a critical step for accurate docking.[26]

    • Define the binding site (the "docking grid") based on the location of a known ligand or predicted active sites.

  • Step 2 (Ligand Library Preparation):

    • Obtain the 2D or 3D structures of the compounds in the virtual library.

    • Generate realistic 3D conformations for each molecule.

    • Assign correct protonation states and charges for each ligand at a physiological pH.

  • Step 3 (Docking Protocol Validation):

    • Before screening the entire library, validate the docking protocol.[26] This is typically done by "redocking" a known ligand back into the protein's active site. A successful protocol should reproduce the experimentally observed binding pose with low root-mean-square deviation (RMSD).[26]

  • Step 4 (High-Throughput Virtual Screening):

    • Systematically dock each compound from the prepared library into the defined binding site of the target protein.[26]

    • The software will generate multiple possible binding poses for each ligand and calculate a docking score, which estimates the binding affinity.[25][26]

  • Step 5 (Post-Docking Analysis and Hit Selection):

    • Rank all screened compounds based on their docking scores.

    • Visually inspect the binding poses of the top-scoring compounds to ensure they form chemically reasonable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.

    • Apply additional filters based on physicochemical properties (e.g., molecular weight, lipophilicity) to select for drug-like candidates.

    • Select a final, diverse subset of high-ranking compounds for acquisition or synthesis and subsequent experimental validation.

Conclusion

The discovery of a new drug lead is a complex, high-risk, and resource-intensive endeavor. Medicinal chemistry provides the essential principles and techniques to navigate this process. By strategically applying a combination of high-throughput screening, fragment-based methods, and computational chemistry, researchers can efficiently identify promising starting points. The subsequent, painstaking process of hit-to-lead optimization, driven by a deep understanding of structure-activity relationships and ADME properties, is where the art and science of medicinal chemistry truly converge to transform a simple "hit" into a viable lead compound with the potential to become a life-changing medicine.

References

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. Available at: [Link]

  • Target validation: A door to drug discovery. National Library of Medicine. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Practical Considerations in Virtual Screening and Molecular Docking. National Institutes of Health (NIH). Available at: [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. Available at: [Link]

  • How to improve ADME properties? Patsnap Synapse. Available at: [Link]

  • Virtual Screening for Drug Discovery: A Complete Guide. Technology Networks. Available at: [Link]

  • Structure-Activity Relationship (SAR) Analysis. Zamann Pharma Support GmbH. Available at: [Link]

  • Virtual Screening and Its Integration with Modern Drug Design Technologies. ResearchGate. Available at: [Link]

  • Molecular Docking As Virtual Screening Method for Modern Drug Discovery. Longdom.org. Available at: [Link]

  • Target validation drug development services. InnoSer. Available at: [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. Available at: [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

  • Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

  • Overview of Hit to Lead: The Medicinal Chemist's Role from HTS Retest to Lead Optimization Hand Off. ResearchGate. Available at: [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]

  • Target Validation in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Structure-activity relationship (SAR). GARDP Revive. Available at: [Link]

  • Docking and Virtual Screening in Drug Discovery: Finding the Right Hit. Deep Origin. Available at: [Link]

  • What is ADME and how does it fit into drug development? BioIVT. Available at: [Link]

  • (PDF) Fragment-Based Screening Using Surface Plasmon Resonance Technology. ResearchGate. Available at: [Link]

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • Biochemical Assay Services. Evotec. Available at: [Link]

  • ADME Properties in Drug Discovery. BioSolveIT. Available at: [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE. Available at: [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]

  • What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Available at: [Link]

  • ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. Available at: [Link]

  • What is lead compound in medicinal chemistry? Patsnap Synapse. Available at: [Link]

  • Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. National Institutes of Health (NIH). Available at: [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. Available at: [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Fragment-based drug discovery: A graphical review. National Institutes of Health (NIH). Available at: [Link]

  • Fragment-based lead discovery. Wikipedia. Available at: [Link]

  • Structural simplification: an efficient strategy in lead optimization. National Institutes of Health (NIH). Available at: [Link]

  • Hit to Lead Optimization in Drug Discovery. Excelra. Available at: [Link]

  • Hit to lead. Wikipedia. Available at: [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. Available at: [Link]

  • Role of Medicinal Chemist in the Modern Drug Discovery and Develo. Longdom Publishing. Available at: [Link]

  • THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. Nature. Available at: [Link]

  • The role of medicinal chemistry in the drug discovery process. Basicmedical Key. Available at: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. Available at: [Link]

  • Hit to Lead Assays: Accelerating Early Drug Discovery. BellBrook Labs. Available at: [Link]

  • Fragment-based lead discovery – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2022. ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. The synthesis of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one presents a formidable challenge due to the presence of three highly reactive, competing functional groups: an electrophilic alpha-bromo ketone, a nucleophilic free thiol (-SH), and a sterically demanding ortho-chloro substituent.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield and prevent catastrophic side reactions such as intermolecular polymerization.

Synthetic Workflow & Strategy

To successfully isolate the target molecule, the free thiol must be masked during the electrophilic bromination step. The optimal strategy utilizes an S-Trityl (Trt) protecting group, followed by acid-catalyzed alpha-bromination, and a highly controlled scavenger-assisted deprotection.

G A 1-(2-chloro-3-mercapto phenyl)propan-2-one B S-Protection (Trityl Chloride) A->B Trt-Cl, Base C Alpha-Bromination (NBS, pTSA) B->C Enolization D Target Molecule (Protected) C->D Br addition E Deprotection (TFA / TES) D->E Acidic Cleavage F Final Product (In Situ Use) E->F Scavenge Trt+

Synthetic workflow for 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my reaction mixture turn into an intractable polymeric tar immediately after bromination? Causality: If you attempt to alpha-brominate the ketone while the thiol (-SH) is unprotected, the resulting alpha-bromo ketone (a potent electrophile) will immediately undergo an intermolecular SN​2 reaction with the free thiol of another molecule. This causes rapid, runaway thioether polymerization. Solution: You must protect the thiol prior to bromination. We recommend the triphenylmethyl (Trityl/Trt) group due to its stability under the mildly acidic conditions required for bromination, and its facile removal under specific scavenger-mediated acidic conditions[1].

Q2: I am using N-Bromosuccinimide (NBS) for the alpha-bromination, but my yields are below 30% and I see unreacted starting material. How can I drive this to completion? Causality: Alpha-bromination requires the ketone to tautomerize into its enol form, which acts as the active nucleophile[2]. The ortho-chloro group on your phenyl ring exerts an electron-withdrawing inductive effect, which destabilizes the developing partial positive charge during enolization, slowing the reaction drastically. Solution: Introduce a Brønsted acid catalyst such as p-Toluenesulfonic acid (pTSA). The acid protonates the carbonyl oxygen, significantly lowering the activation energy for keto-enol tautomerism and accelerating the nucleophilic attack on the bromonium ion generated by NBS[2][3].

Q3: How do I prevent over-bromination (dibromination) at the alpha position? Causality: The mono-bromo product can also enolize and react with excess brominating agent. Solution: Strict stoichiometric control is required. Use exactly 1.05 equivalents of NBS. Furthermore, utilizing pTSA in a solvent like chloroform (CHCl 3​ ) or toluene at ambient temperature favors mono-bromination over di-bromination, providing excellent regioselectivity[3][4].

Q4: During the final S-Trityl deprotection step, I lose my product. What is happening? Causality: Acidic cleavage of the S-Trityl group generates a highly stable, electrophilic trityl carbocation. If this cation is not immediately quenched, it will re-alkylate the free thiol, reversing the deprotection, or it may alkylate the electron-rich regions of the molecule[1]. Solution: You must use a carbocation scavenger. A cocktail of Trifluoroacetic acid (TFA) and Triethylsilane (TES) is mandatory. TES acts as a hydride donor, irreversibly reducing the trityl cation to triphenylmethane, thereby preventing re-attachment[5][6].

Mechanistic Pathway: Acid-Catalyzed Enolization

Understanding the mechanism is critical for troubleshooting. The diagram below illustrates why the addition of pTSA is the turning point for a successful NBS bromination.

Mechanism K Ketone Precursor P Protonated Carbonyl (via pTSA) K->P + H+ E Nucleophilic Enol (Active Species) P->E - H+ (Tautomerization) B Bromonium Attack (from NBS) E->B Electrophilic Addition F Alpha-Bromo Ketone B->F Deprotonation

Acid-catalyzed enolization and electrophilic bromination mechanism.

Optimization Data: Bromination Conditions

The following table summarizes the quantitative optimization data for the alpha-bromination of the S-Trityl protected precursor.

ConditionBrominating AgentCatalystSolventYieldByproducts / Observations
A Br 2​ (1.1 eq)NoneAcOH45%High dibromination; toxic HBr gas evolution.
B NBS (1.05 eq)NoneCCl 4​ 30%Sluggish reaction; >50% unreacted starting material.
C NBS (1.05 eq)NH 4​ OAc (0.1 eq)Et 2​ O65%Moderate yield; some over-bromination observed[7].
D (Optimal) NBS (1.05 eq) pTSA (0.1 eq) CHCl 3​ >85% Clean conversion; minimal dibromination; fast kinetics[4].

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: pTSA-Catalyzed Alpha-Bromination

Objective: Convert 1-(2-chloro-3-(tritylthio)phenyl)propan-2-one to its alpha-bromo derivative.

  • Preparation: In an oven-dried, round-bottom flask purged with N 2​ , dissolve 10.0 mmol of the S-Trityl protected ketone in 50 mL of anhydrous CHCl 3​ .

  • Catalyst Addition: Add 1.0 mmol (0.1 eq) of p-Toluenesulfonic acid monohydrate (pTSA). Stir for 10 minutes at room temperature to initiate enolization[2][3].

  • Bromination: Shield the flask from direct light (to prevent radical side-reactions). Slowly add 10.5 mmol (1.05 eq) of recrystallized N-Bromosuccinimide (NBS) in small portions over 15 minutes[4].

  • Reaction Monitoring: Stir at room temperature for 2-4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting material spot should disappear, replaced by a slightly less polar product spot.

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO 3​ to neutralize the pTSA. Extract the aqueous layer with CHCl 3​ (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to yield the pure protected alpha-bromo ketone.

Protocol B: Scavenger-Assisted S-Trityl Deprotection

Objective: Liberate the free thiol to yield 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one. Warning: The final product is highly reactive. Plan to use it in your next synthetic step (e.g., thiazole formation) immediately.

  • Cocktail Preparation: Prepare a deprotection cocktail consisting of Trifluoroacetic acid (TFA), Dichloromethane (DCM), and Triethylsilane (TES) in a 47.5 : 47.5 : 5.0 (v/v/v) ratio[1][6].

  • Deprotection: Cool 5 mL of the cocktail to 0 °C in an ice bath. Add 1.0 mmol of the protected alpha-bromo ketone.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1.5 hours[5].

    • Validation Checkpoint: The solution may turn temporarily yellow (indicating the trityl cation) before turning clear as the TES reduces the cation to triphenylmethane. LCMS should confirm the mass of the free thiol.

  • Isolation/Trapping: Evaporate the TFA/DCM under a stream of N 2​ (do not heat). Triturate the residue with cold hexanes to precipitate the triphenylmethane byproduct. The target free-thiol alpha-bromo ketone remains in the residue and should be immediately dissolved in the solvent required for your subsequent reaction.

References

  • Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one. ACS Publications. URL:[Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. URL:[Link]

  • Compact, hydrophilic, lanthanide-binding tags for paramagnetic NMR spectroscopy. Chemical Science (RSC Publishing). URL:[Link]

  • α-Bromination of xanthenediones: A mild and efficient approach using N-bromosuccinimide. ResearchGate. URL:[Link]

  • A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. PubMed. URL:[Link]

  • A simple method for the quantitative analysis of resin bound thiol groups. University of Oxford. URL:[Link]

Sources

Technical Support Center: Troubleshooting the Bromination of 1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As process chemists and drug development professionals, you are likely aware that synthesizing highly functionalized intermediates requires strict control over competing reaction pathways.

The target molecule, 1-bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (CAS 1804232-90-3)[1], presents a unique chemoselectivity challenge: it requires the electrophilic alpha-bromination of a ketone in the presence of a highly redox-active, free mercapto (-SH) group. This guide deconstructs the mechanistic pitfalls of this reaction and provides a self-validating framework to eliminate side products and maximize yield.

Reaction Network & Competing Pathways

To understand the troubleshooting steps, we must first visualize the kinetic and thermodynamic competition occurring within the reaction flask.

ReactionPathways SM 1-(2-chloro-3-mercaptophenyl) propan-2-one Protect Thiol Protection (Trt-Cl) Kinetic Masking SM->Protect Optimized Pathway Disulfide Disulfide Dimerization (Rapid Oxidation) SM->Disulfide Br2 (Unprotected) Sulfenyl Sulfenyl Bromide (-SBr Formation) SM->Sulfenyl Excess Halogen EAS Ring Bromination (EAS at C4/C6) SM->EAS Lewis Acid / Heat Enol Regioselective Enolization (C1 Benzylic Position) Protect->Enol Regio C3 Bromination (Thermodynamic Enol) Protect->Regio Poor Enol Control Bromo Electrophilic Bromination (NBS or CuBr2) Enol->Bromo Target 1-bromo-1-(2-chloro-3-mercaptophenyl) propan-2-one Bromo->Target

Reaction pathways detailing desired C1-bromination vs. competing oxidation and EAS side reactions.

Troubleshooting FAQs

Q1: Why does my reaction mixture immediately turn cloudy and fail to yield the alpha-bromo ketone upon adding Br₂ or NBS? A1: You are observing the rapid oxidative dimerization of the unprotected thiol. Halogens (Br₂, NBS, CuBr₂) are potent oxidants. The kinetics of thiol oxidation to disulfides (or sulfenyl bromides) are orders of magnitude faster than the acid-catalyzed keto-enol tautomerization required for alpha-bromination[2],[3].

  • Causality & Solution: The thiol must be masked prior to bromination. We highly recommend a Trityl (-Trt) protecting group due to its stability under mildly acidic brominating conditions and its ease of traceless removal[4].

Q2: After protecting the thiol, I am seeing bromination at the C3 methyl group instead of the C1 benzylic position. How do I fix this regioselectivity issue? A2: This is a classic kinetic vs. thermodynamic enolization problem. Under standard acid-catalyzed conditions (e.g., HBr/AcOH), the reaction can equilibrate to form the less substituted, thermodynamic enol[5].

  • Causality & Solution: The C1 position is benzylic and highly activated, making it the kinetic site. To trap this kinetic preference, avoid free Br₂. Instead, use Copper(II) Bromide (CuBr₂) in a dual-solvent system (EtOAc/CHCl₃). Cu(II) coordinates with the carbonyl oxygen, directing the bromide ligand specifically to the more activated C1 alpha-carbon[6]. Alternatively, pre-form the kinetic silyl enol ether at -78°C[7].

Q3: I am detecting M+79/M+81 mass peaks that correspond to ring bromination. Why is this happening? A3: Electrophilic Aromatic Substitution (EAS). Even with the deactivating 2-chloro group, sulfur (even when protected as a thioether) is a strong ortho/para director. If your reaction temperature exceeds 0°C or if you use Lewis acid catalysts, the aromatic ring will compete with the enol for the bromonium ion[7].

  • Causality & Solution: Run the bromination strictly between 0°C and room temperature without Lewis acids. The enol/enolate is a significantly stronger nucleophile than the aromatic pi-system; strict temperature control ensures the activation energy for EAS is never reached.

Quantitative Reagent Comparison

Choosing the right brominating system is critical for this specific substrate. Below is a comparative analysis of common reagents based on their interaction with the 1-(2-chloro-3-mercaptophenyl)propan-2-one scaffold.

Brominating SystemThiol Compatibility (Unprotected)Regioselectivity (C1 vs C3)EAS RiskRecommended Application for this Substrate
Br₂ / AcOH Zero (Instant oxidation)Moderate (Thermodynamic)HighNot recommended. Leads to complex mixtures and dimers.
NBS / Silica PoorGood (Radical/Ionic mix)ModerateMild bromination of protected thiols.
CuBr₂ / EtOAc PoorExcellent (Chelation control)LowOptimal. Highly selective C1 bromination of protected thiols.
TMS-Cl/LDA → NBS Good (If protected)Absolute (Kinetic enol)Very LowScale-up scenarios requiring definitive regiocontrol.
Self-Validating Experimental Protocol

To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Kinetic Masking (Thiol Protection)
  • Reaction: Dissolve 1-(2-chloro-3-mercaptophenyl)propan-2-one (1.0 eq) in anhydrous DCM. Add Triethylamine (1.5 eq) and cool to 0°C. Dropwise, add Trityl Chloride (Trt-Cl, 1.1 eq). Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint:

    • TLC: Observe a distinct shift from a polar spot (free thiol) to a highly non-polar spot (trityl ether).

    • Chemical Test: An Ellman’s reagent test must return negative (absence of free -SH).

Phase 2: Regioselective Alpha-Bromination
  • Reaction: Dissolve the Trt-protected intermediate in a 1:1 mixture of EtOAc and CHCl₃. Add Copper(II) Bromide (CuBr₂, 2.0 eq). Heat to a gentle reflux (or stir at RT for longer durations) until the green/black CuBr₂ solid converts entirely to a white CuBr precipitate[6].

  • Self-Validation Checkpoint:

    • Visual: The color change of the copper salts is a direct stoichiometric indicator of reaction completion.

    • ¹H-NMR: Confirm the disappearance of the benzylic C1-CH₂ singlet (~3.8 ppm) and the appearance of a new C1-CH-Br singlet (~5.5 ppm). The C3 methyl singlet (~2.2 ppm) must remain intact.

Phase 3: Traceless Deprotection
  • Reaction: Dissolve the brominated intermediate in DCM. Add Trifluoroacetic acid (TFA) and Triisopropylsilane (TIPS-H, as a cation scavenger) at 0°C. Stir for 30 minutes.

  • Self-Validation Checkpoint:

    • LC-MS: Confirm the final mass of 279.58 g/mol (C₉H₈BrClOS)[1]. You must observe the characteristic isotopic splitting pattern: a 1:1 ratio for Bromine (⁷⁹Br/⁸¹Br) and a 3:1 ratio for Chlorine (³⁵Cl/³⁷Cl).

References
  • Capot Chemical. "1804232-90-3 | 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one".
  • Master Organic Chemistry.
  • BenchChem.
  • National Institutes of Health (PMC).
  • ACS Omega.
  • Wiley. "Greene's Protective Groups in Organic Synthesis".
  • Smolecule.

Sources

Stability of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Introduction: Navigating the Reactivity of a Complex α-Bromoketone

Welcome to the technical support guide for 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one. This molecule belongs to the class of α-haloketones, which are highly valuable synthetic intermediates in drug discovery and chemical biology, often used as covalent modifiers of target proteins.[1][2] However, the inherent reactivity that makes them useful also presents significant challenges regarding their stability, particularly in the aqueous environments typical of biological assays and formulations.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a framework for understanding, predicting, and managing the stability of this specific compound. We will delve into the primary degradation pathways, influencing factors, and provide actionable troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one that influence its stability?

This compound has three key structural motifs that dictate its reactivity in aqueous solution:

  • α-Bromoketone: This is the most reactive site. The electron-withdrawing carbonyl group polarizes the adjacent carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3][4] The bromine atom is a good leaving group, further enhancing this reactivity.

  • Enolizable Protons: The methyl protons on the other side of the carbonyl (the α'-position) are acidic and can be removed by a base to form an enolate intermediate. This is a critical step in certain degradation pathways.[5][6]

  • Aromatic Thiol (Mercaptan): The -SH group is a potent nucleophile. Its proximity to the electrophilic α-carbon introduces the possibility of intramolecular reactions, which can compete with solvent-mediated degradation.

Q2: What are the major degradation pathways I should expect in my aqueous buffer?

In an aqueous solution, the compound primarily degrades via two competing pathways: base-mediated rearrangement and direct nucleophilic substitution.

  • Favorskii Rearrangement (Predominant in Basic/Neutral pH): This is a well-documented reaction for α-haloketones that possess α'-hydrogens.[7][8] In the presence of a base (like hydroxide ions or phosphate buffer), an α'-proton is abstracted to form an enolate. This enolate then undergoes an intramolecular cyclization, displacing the bromide to form a highly strained cyclopropanone intermediate. This intermediate is rapidly attacked by a nucleophile (e.g., water or hydroxide), leading to ring-opening and the formation of a rearranged carboxylic acid: 2-(2-chloro-3-mercaptophenyl)propanoic acid.[5][9][10]

  • Direct Nucleophilic Substitution (SN2 Hydrolysis): In this pathway, a water molecule or hydroxide ion directly attacks the electrophilic carbon bearing the bromine, displacing it to form the corresponding α-hydroxy ketone, 1-(2-chloro-3-mercaptophenyl)-1-hydroxypropan-2-one. This reaction can occur across a range of pH values but may be more significant under neutral to slightly acidic conditions where the Favorskii pathway is slower.[2][10]

Q3: How does the pH of my solution affect the compound's stability?

The pH of the aqueous solution is the most critical factor controlling both the rate and the mechanism of degradation.[11]

  • Alkaline Conditions (pH > 8): The compound will degrade very rapidly. The high concentration of hydroxide ions strongly promotes the Favorskii rearrangement by facilitating the initial deprotonation step.[7][8]

  • Neutral Conditions (pH ≈ 7.0 - 7.5): Degradation is still significant. Even the bicarbonate or phosphate species present in many biological buffers are sufficiently basic to catalyze the Favorskii rearrangement over time.

  • Acidic Conditions (pH < 6): The compound is generally most stable under acidic conditions. The low concentration of base disfavors the Favorskii pathway. While acid can catalyze the formation of an enol, which is a key step in α-halogenation, it slows the base-catalyzed rearrangement that is the primary degradation route.[6][12] However, prolonged exposure to very strong acid could lead to other decomposition pathways.

Q4: Besides pH, what other factors should I control?
  • Temperature: Degradation reactions accelerate at higher temperatures.[13] For maximum stability, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and experiments should be conducted at the lowest practical temperature.

  • Nucleophiles in Buffer: Be mindful of other nucleophiles in your buffer system. For example, buffers containing primary or secondary amines (e.g., Tris) can react with the compound to form amides via the Favorskii pathway or direct substitution products.[9] Buffers containing thiols (like DTT or β-mercaptoethanol) will readily react.

  • Light: While the primary degradation pathways are not photolytic, prolonged exposure to high-intensity or UV light is generally not recommended for complex organic molecules and may initiate radical-based side reactions.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Rapid loss of parent compound in assay (confirmed by HPLC/LC-MS). The pH of the assay buffer is too high (≥7.4), promoting rapid Favorskii rearrangement.Lower the assay pH if the experimental system allows. Prepare working solutions in a low pH "holding buffer" (e.g., pH 5 acetate) and add to the final assay plate immediately before measurement.
The buffer contains nucleophilic species (e.g., Tris, DTT).Switch to a non-nucleophilic buffer system like HEPES or MES.
The experimental temperature is too high.Perform the experiment at a lower temperature (e.g., room temperature instead of 37°C) if possible. Minimize incubation times.
Appearance of a new, more polar peak in the chromatogram. This is likely a degradation product. A peak corresponding to a carboxylic acid suggests the Favorskii rearrangement. A slightly less polar product could be the α-hydroxy ketone from hydrolysis.Use LC-MS to determine the mass of the new peak. The mass of the Favorskii product will be [M-Br+OH], while the hydrolysis product will be [M-Br+OH]. This confirms the degradation pathway.
Inconsistent or non-reproducible experimental results. Degradation is occurring during solution preparation or storage. The rate of degradation is variable.Prepare stock solutions fresh in an anhydrous, aprotic organic solvent (e.g., DMSO, DMF). Prepare aqueous working solutions immediately before use. Always run a t=0 (zero time point) control to establish the initial concentration accurately.
Data Summary: Factors Influencing Stability
FactorImpact on StabilityRationale
High pH (>8) Very LowCatalyzes the Favorskii rearrangement.[7][8]
Neutral pH (7-8) Low to ModerateSufficiently basic to promote slow Favorskii rearrangement.
Low pH (<6) HighSuppresses the base-catalyzed Favorskii pathway.[6]
High Temperature LowIncreases the rate of all chemical reactions.[13]
Nucleophilic Buffers LowProvides alternative nucleophiles for reaction.[9]

Visualizing the Degradation Pathways

The following diagram illustrates the two primary competing degradation pathways for 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one in an aqueous environment.

G cluster_main 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one cluster_favorskii Favorskii Rearrangement cluster_sn2 SN2 Hydrolysis Parent Parent Compound (α-Bromoketone) Enolate Enolate Intermediate Parent->Enolate + OH⁻ (fast, base-catalyzed) SN2_Product α-Hydroxy Ketone (Degradation Product 2) Parent->SN2_Product + H₂O/OH⁻ (direct attack, - Br⁻) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 - Br⁻ Favorskii_Product Rearranged Carboxylic Acid (Degradation Product 1) Cyclopropanone->Favorskii_Product + H₂O/OH⁻ (fast ring-opening) G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in dry DMSO C Add Stock to Buffer (Final Conc. = 100 µM) A->C B Prepare Aqueous Buffer (e.g., 100 mM Phosphate, pH 7.4) B->C D Immediately take T=0 sample (Quench with Acetonitrile + 0.1% TFA) C->D t=0 E Incubate solution at desired temp (e.g., 37°C) C->E H Analyze all samples by Reverse-Phase HPLC D->H F Take samples at time points (e.g., 15, 30, 60, 120 min) E->F G Quench each sample as in step D F->G G->H I Calculate Peak Area of Parent Compound H->I J Plot % Remaining vs. Time (% Remaining = (Area_t / Area_t0) * 100) I->J

Caption: Experimental workflow for aqueous stability testing.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one in anhydrous, high-purity Dimethyl Sulfoxide (DMSO). Store this solution at -80°C in small aliquots to avoid freeze-thaw cycles.

  • Buffer Preparation: Prepare the aqueous buffer of interest (e.g., 100 mM Sodium Phosphate, pH 7.4). Ensure the pH is accurately measured and adjusted.

  • Initiation of Experiment: Allow the buffer to equilibrate at the desired experimental temperature (e.g., 37°C). To initiate the degradation study, add the DMSO stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize co-solvent effects. Mix thoroughly but gently.

  • Time Zero (T=0) Sample: Immediately after mixing, withdraw an aliquot (e.g., 50 µL) and quench it by adding it to a larger volume of a strong organic solvent mixture, typically Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA) (e.g., 450 µL). The acid helps to stop base-catalyzed degradation instantly. This sample represents 100% of the initial compound concentration.

  • Time-Point Sampling: Continue incubating the aqueous solution at the set temperature. At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw identical aliquots and quench them in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze all quenched samples using a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient). Monitor the elution of the parent compound at an appropriate UV wavelength.

  • Data Analysis: Integrate the peak area of the parent compound in each chromatogram. Calculate the percentage of compound remaining at each time point (t) using the formula: % Remaining = (Peak Area at t / Peak Area at t=0) * 100. Plot the % Remaining versus time to determine the degradation kinetics.

References

  • Title: The Favorskii Rearrangement of Haloketones Source: Organic Reactions URL: [Link]

  • Title: Organic Chemistry Rearrangement Source: Dr. H.N. Sinha Arts & Commerce College URL: [Link]

  • Title: Favorskii Rearrangement Source: SynArchive URL: [Link]

  • Title: The Favorskiĭ Rearrangement of Haloketones Source: ResearchGate URL: [Link]

  • Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: Molecules (Journal) via PMC URL: [Link]

  • Title: A mechanistic analysis of the quantitation of α-hydroxy ketones by the bicinchoninic acid assay Source: Analytical Biochemistry (Journal) via PubMed URL: [Link]

  • Title: Iodine(III)-Mediated Oxidative Hydrolysis of Haloalkenes: Access to α-Halo Ketones by a Release-and-Catch Mechanism Source: ResearchGate URL: [Link]

  • Title: Synthetic Access to Aromatic α-Haloketones Source: Molecules (Journal) via PMC URL: [Link]

  • Title: 22.3: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: α-Chloroketone and α-Chloroaldehyde synthesis by chlorination Source: Organic Chemistry Portal URL: [Link]

  • Title: mechanism of alpha-halogenation of ketones Source: YouTube URL: [Link]

  • Title: Halogenation Of Ketones via Enols Source: Master Organic Chemistry URL: [Link]

  • Title: The Impact of pH on Chemical Stability in Lab Experiments Source: Ibis Scientific, LLC URL: [Link]

Sources

Technical Support Center: α-Bromoketone Compound Stability and Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for α-bromoketone compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these highly reactive, yet invaluable, synthetic intermediates. As potent electrophiles, α-bromoketones are foundational building blocks in the synthesis of numerous pharmaceuticals and complex molecules. However, their inherent reactivity also makes them susceptible to various degradation pathways, which can compromise yield, purity, and reproducibility.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you anticipate, identify, and mitigate common stability issues.

Frequently Asked Questions (FAQs) on α-Bromoketone Stability

Q1: What are the immediate signs that my α-bromoketone sample is degrading?

A: Visual and olfactory cues are the first indicators of degradation. Decomposition often manifests as a distinct color change, with the compound darkening from white or pale yellow to deep yellow, brown, or even black.[1] A primary cause of this is the release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor and can contribute to further acid-catalyzed degradation.[1] You may also observe the formation of solid byproducts or a change in the physical state of your sample, such as a crystalline solid becoming oily.[1]

Q2: What are the most common chemical degradation pathways for α-bromoketones?

A: The two most prevalent degradation pathways are hydrolysis and dehydrobromination.[1]

  • Hydrolysis: In the presence of water, α-bromoketones can hydrolyze to form an α-hydroxy ketone and hydrogen bromide (HBr). This reaction is often catalyzed by acid.

  • Dehydrobromination: This is an elimination reaction, typically catalyzed by bases, that results in the formation of a conjugated α,β-unsaturated ketone and HBr.[1][2] This pathway is particularly common if the compound is exposed to basic conditions during workup or storage.

Q3: How should I properly store α-bromoketone compounds to ensure long-term stability?

A: To maximize shelf life, α-bromoketones must be stored in a cool, dark, and dry environment .[1] The ideal storage is in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen.[1] Use tightly sealed containers, preferably amber glass vials, to protect from light and moisture. For highly sensitive compounds, short-term storage as a solution in a dry, non-polar aprotic solvent may be considered.

Q4: Are there significant safety hazards associated with handling α-bromoketones?

A: Yes. Many α-bromoketones are potent lachrymators, meaning they are severe eye irritants that cause tearing.[1] They are also frequently skin and respiratory tract irritants. Always handle these reagents in a well-ventilated chemical fume hood. Mandated personal protective equipment (PPE) includes safety goggles (or a face shield), a lab coat, and chemical-resistant gloves.

Troubleshooting Guide for Experimental Workflows

This section addresses specific issues you may encounter during the synthesis, purification, or use of α-bromoketones.

Issue 1: Low Yield or Incomplete Conversion During α-Bromination Reaction

Q: I'm synthesizing an α-bromoketone, but my reaction stalls, leaving significant starting material. How can I drive it to completion?

A: This is a common issue often related to catalyst, temperature, or the quality of the brominating agent.

  • Catalysis: For acid-catalyzed reactions (e.g., using Br₂ in acetic acid), ensure you are using an appropriate acid catalyst to facilitate the formation of the enol intermediate, which is the rate-determining step.[3][4] Without a catalyst, the reaction can be exceedingly slow.[1]

  • Temperature Control: While increasing temperature can increase the reaction rate, it also significantly accelerates degradation of the α-bromoketone product.[1] For sluggish reactions, a modest, carefully controlled temperature increase may be necessary. Some protocols specify temperatures below 20°C to minimize side reactions.[1]

  • Brominating Agent Quality: Ensure your brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂) is of high purity and is used in the correct stoichiometric amount. A slight excess is often used, but a large excess can lead to byproducts.

Issue 2: Formation of Multiple Brominated Products

Q: My reaction is producing a mixture of the desired mono-brominated product along with di-brominated and/or aromatic ring-brominated byproducts. How can I improve selectivity?

A: Selectivity is a function of reaction conditions and the nature of the substrate.

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using more than one equivalent will inevitably lead to di-bromination.

  • Choice of Conditions: For mono-bromination, acid-catalyzed conditions are generally preferred. Under basic conditions, the first bromination forms an enolate more readily, making subsequent halogenations faster than the first, which makes it difficult to isolate the mono-brominated product.[1]

  • Aromatic Ring Bromination: For activated aromatic ketones, ring bromination can compete with α-bromination. To favor α-bromination, consider using milder brominating agents or running the reaction at lower temperatures.[1]

Issue 3: Product Decomposes During Aqueous Workup or Purification

Q: My α-bromoketone seems to form successfully, but it degrades during the workup or column chromatography. What's happening?

A: Decomposition during isolation is often caused by exposure to water, heat, or incompatible pH levels.

  • Avoid Basic Conditions: During workup, avoid washing with basic solutions (e.g., sodium bicarbonate) unless absolutely necessary to neutralize acid. Even weak bases can catalyze dehydrobromination. If a basic wash is required, perform it quickly at low temperatures and immediately proceed to the next step.

  • Minimize Exposure to Water and Heat: The product is susceptible to hydrolysis.[1] Use anhydrous solvents for extraction and drying agents (like anhydrous MgSO₄ or Na₂SO₄). When concentrating the product, use a rotary evaporator at the lowest possible temperature.

  • Chromatography Considerations: Silica gel is acidic and can promote the degradation of sensitive α-bromoketones. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, using a less acidic stationary phase like alumina may be beneficial.

Issue 4: A Rearranged Product is Observed Under Basic Conditions

Q: When I treat my α-bromoketone with a base (e.g., sodium hydroxide or an alkoxide), I get a carboxylic acid or ester with a rearranged carbon skeleton. What is this pathway?

A: You are observing the Favorskii rearrangement . This is a classic reaction of α-halo ketones with a base, particularly those with an α'-hydrogen.[5][6] The reaction proceeds through a cyclopropanone intermediate, which is then attacked by the nucleophilic base.[5] If the base is hydroxide, a carboxylic acid is formed; if it's an alkoxide, an ester is the product.[5][6] For cyclic α-bromoketones, this rearrangement results in a ring-contracted product.[6][7][8] This is a powerful synthetic transformation but an undesired degradation pathway if not intended.

Key Degradation & Reaction Pathways

Understanding the mechanisms behind the primary degradation and reaction pathways is crucial for controlling the outcome of your experiments.

Primary Degradation Pathways

The two most common degradation routes are hydrolysis and base-catalyzed dehydrobromination.

G cluster_main α-Bromoketone cluster_hydrolysis Hydrolysis cluster_dehydro Dehydrobromination ABK R-CO-CH(Br)-R' AHK α-Hydroxy Ketone R-CO-CH(OH)-R' ABK->AHK + H₂O (Acid catalyst) AEK α,β-Unsaturated Ketone R-C(O)=C-R' ABK->AEK + Base (-HBr) HBr1 HBr HBr2 HBr

Caption: Primary degradation pathways for α-bromoketones.

The Favorskii Rearrangement

This base-catalyzed rearrangement is a critical pathway for α-bromoketones possessing at least one α'-hydrogen.

G start α-Bromoketone (with α'-H) enolate Enolate Intermediate start->enolate + Base (-H⁺) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 (-Br⁻) adduct Tetrahedral Adduct cyclopropanone->adduct + Nucleophile (e.g., OH⁻, OR⁻) carbanion Ring-Opened Carbanion adduct->carbanion Ring Opening product Carboxylic Acid Derivative (Acid, Ester, etc.) carbanion->product Protonation

Caption: Mechanism of the Favorskii Rearrangement.

Experimental Protocols

Protocol 1: Controlled Dehydrobromination to Synthesize an α,β-Unsaturated Ketone

This protocol leverages a common degradation pathway for synthetic benefit, using a non-nucleophilic base to promote elimination over substitution.[1]

  • Materials:

    • α-Bromo ketone (1 equivalent)

    • Pyridine or another hindered non-nucleophilic base (1.1-1.5 equivalents)[1]

    • Anhydrous solvent (e.g., THF, Toluene)

  • Procedure:

    • Dissolve the α-bromo ketone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

    • Add the pyridine to the solution.

    • Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the pyridine, followed by water and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude α,β-unsaturated ketone by column chromatography or distillation as required.[1]

Protocol 2: General Workflow for Stability Assessment

This outlines a typical experimental setup to identify degradation products and kinetics.

  • Objective: To determine the stability of an α-bromoketone under specific stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).

  • Methodology:

    • Sample Preparation: Prepare stock solutions of the α-bromoketone in appropriate solvents (e.g., acetonitrile, methanol).

    • Stress Conditions:

      • Acidic: Add HCl or H₂SO₄ to the sample solution.

      • Basic: Add NaOH or a relevant base to the sample solution.

      • Oxidative: Add H₂O₂ to the sample solution.

      • Thermal: Store sample solutions at elevated temperatures (e.g., 40°C, 60°C).

      • Photolytic: Expose the sample solution to UV or visible light.

    • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Analysis: Analyze the aliquots using a stability-indicating HPLC method.[9] This method must be able to resolve the parent α-bromoketone from all potential degradation products.

    • Peak Identification: Use LC-MS to identify the mass of the degradation products, which helps in elucidating their structures and confirming the degradation pathway.[9]

    • Quantification: Calculate the percentage of the parent compound remaining and the percentage of each degradant formed at each time point.

Troubleshooting Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup / Purification Stage cluster_storage Storage / Handling Stage start Experimental Issue with α-Bromoketone low_yield Low Yield / Incomplete Rxn? start->low_yield multi_product Multiple Products? start->multi_product decomp_workup Decomposition During Workup/Purification? start->decomp_workup decomp_storage Decomposition on Storage? start->decomp_storage check_catalyst Check Catalyst / Temp low_yield->check_catalyst check_stoich Control Stoichiometry Use Acidic Conditions multi_product->check_stoich avoid_base Avoid Base / High Temp Use Anhydrous Solvents decomp_workup->avoid_base neutralize_silica Neutralize Silica Gel avoid_base->neutralize_silica If Chromatography Issue check_storage Store Cool, Dark, Dry Under Inert Gas decomp_storage->check_storage

Caption: Troubleshooting logic for common issues with α-bromoketones.

Summary of Factors Influencing α-Bromoketone Stability

FactorImpact on StabilityMitigation Strategy
Temperature Higher temperatures significantly accelerate all degradation pathways.[1]Store at low temperatures (refrigeration/freezing). Run reactions at the lowest effective temperature.
Light Can promote photolytic decomposition and radical pathways.[1][10][11]Store in amber vials or otherwise protect from light.
Base Catalyzes dehydrobromination and Favorskii rearrangement.[1][5]Avoid basic conditions during workup and storage. Use non-nucleophilic bases where needed.
Acid Can catalyze hydrolysis. HBr byproduct from synthesis can auto-catalyze degradation.[1]Use anhydrous conditions. Remove HBr as it is formed if possible.
Water Leads to hydrolysis, forming α-hydroxy ketones.[1]Use anhydrous solvents and store in a desiccated environment.

References

  • α-bromoketone Definition. Fiveable. [Link]

  • Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College. [Link]

  • Q31E The Favorskii reaction involves... Vaia. [Link]

  • Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. [Link]

  • The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... Homework.Study.com. [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. National Center for Biotechnology Information. [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. ResearchGate. [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. ResearchGate. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]

  • Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. ACS Publications. [Link]

  • Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. MDPI. [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Visible-Light Photocatalytic Preparation of 1,4-Ketoaldehydes and 1,4-Diketones from α-Bromoketones and Alkyl Enol Ethers. Organic Chemistry Portal. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

Advanced Troubleshooting Center: Resolving Low Reactivity in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with "inactive" compounds in their enzyme inhibition assays. More often than not, the issue is not a failed drug candidate, but a misalignment of kinetic parameters, suboptimal assay conditions, or compromised reagent integrity.

This guide moves beyond basic troubleshooting. We will dissect the mechanistic causality behind experimental failures and provide self-validating protocols to ensure your assay reflects true biological and chemical activity.

Visualizing the Diagnostic Workflow

Before adjusting concentrations or discarding compounds, you must isolate the root cause of the failure. The flowchart below outlines the logical progression for triaging an unresponsive assay.

TroubleshootingWorkflow Start Low/No Inhibition Detected CheckCtrl Check Positive Control (Enzyme + Substrate) Start->CheckCtrl Active Is Baseline Signal Robust? CheckCtrl->Active Enzyme Verify Enzyme Integrity Check Buffer/pH Active->Enzyme No Compound Check Inhibitor Solubility & Aggregation Active->Compound Yes Substrate Optimize [S] to ≤ Km Check ATP/Cofactors Compound->Substrate Soluble

Diagnostic workflow for isolating the root cause of low reactivity in enzyme inhibition assays.

Module 1: Reagent Integrity & The Baseline Signal

Q: My positive control (enzyme + substrate, no inhibitor) is showing little to no activity. Where do I start?

A: Before investigating the inhibitor, you must establish a robust baseline. A lack of baseline activity typically stems from enzyme degradation, suboptimal buffer conditions, or missing cofactors[1]. Enzymes are highly sensitive to their microenvironment. Repeated freeze-thaw cycles can denature the protein, while incorrect pH alters the ionization state of the active site residues, physically preventing substrate binding[2].

Self-Validating Protocol: Enzyme Activity Baseline Validation

This protocol ensures that your core assay components are functional before introducing complex variables like inhibitors.

  • Preparation: Thaw the enzyme strictly on ice. Prepare a fresh substrate solution and ensure all necessary cofactors (e.g., Mg²⁺ for kinases) are present in the assay buffer[1].

  • Master Mix Creation: Prepare a master reaction mix containing the buffer, cofactors, and substrate to minimize well-to-well pipetting errors[3]. Exclude the enzyme from this mix initially.

  • Titration Setup: Aliquot the master mix into a 96-well or 384-well microplate. Perform a serial dilution of the enzyme across the plate.

  • Initiation & Reading: Add the enzyme to initiate the reaction. Monitor the signal continuously (kinetic read) for 30-60 minutes at the enzyme's optimal temperature.

  • Validation Check (Causality): You should observe a linear increase in signal over time that correlates proportionally with enzyme concentration.

    • If the signal is flat: The enzyme is denatured, or the detection reagent has failed.

    • If the signal spikes and immediately plateaus: You have saturated the detector or rapidly depleted the substrate, indicating the enzyme concentration is too high[4].

Module 2: Kinetic Parameters & Masked Inhibition

Q: My enzyme is highly active, but my known reference inhibitor is showing a much higher IC50 than expected, or no inhibition at all. What is masking the effect?

A: This is the most common pitfall in assay development. If you are testing a competitive inhibitor, it must compete directly with the substrate for the active site. If your substrate concentration ([S]) is significantly higher than the Michaelis constant (Km), the active sites become saturated with substrate. According to the Cheng-Prusoff equation, this artificially inflates the apparent IC50, making potent inhibitors look entirely inactive[5]. For kinase assays, this frequently happens when the ATP concentration is set too high[1].

To ensure sensitivity, the assay must be run under initial velocity conditions (less than 10-20% substrate depletion) and at a substrate concentration at or below the Km[6].

Quantitative Parameters for Optimal Enzyme Inhibition Assays
ParameterTarget Value / Rule of ThumbMechanistic Rationale (Causality)
Substrate Conc. ([S]) ≤ KmEnsures the assay remains sensitive to competitive inhibitors by preventing active site saturation[6].
Enzyme Conc. ([E]) < 0.1 × KmMaintains steady-state kinetics. If [E] is too high, it leads to ligand depletion, violating the assumptions of standard IC50 calculations[5].
Incubation Time Initial velocity phasePrevents product inhibition and reverse reactions from skewing the kinetic rate[6].
Z'-Factor > 0.5Statistically validates assay robustness and the separation band between positive and negative controls[7].
Module 3: Inhibitor Integrity & Compound Handling

Q: The assay conditions are optimal, but my novel compound still shows low reactivity. Could the issue be the compound itself?

A: Absolutely. Small molecules, particularly those with hydrophobic scaffolds (like certain indole-based compounds), are highly prone to aggregation or precipitation in aqueous assay buffers[8]. If the compound precipitates, the effective concentration in solution drops to near zero, resulting in a false negative[1]. Furthermore, some compounds act as promiscuous aggregators, sequestering the enzyme into inactive colloids rather than binding the active site[5].

Self-Validating Protocol: Compound Solubility and Aggregation Triage
  • Stock Verification: Verify the purity and identity of your compound stock via LC-MS. Ensure it is stored in 100% DMSO and strictly avoid repeated freeze-thaw cycles[1].

  • Buffer Dilution: Dilute the compound into the aqueous assay buffer at the highest test concentration intended for your assay (e.g., 100 µM).

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Visual & Analytical Check: Inspect the tube for a visible pellet. For rigorous validation, analyze the supernatant via HPLC to confirm the soluble concentration matches the theoretical concentration.

  • Validation Check (Detergent Rescue): If aggregation is suspected, add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the inhibitory activity suddenly returns, the compound was likely forming colloidal aggregates rather than acting as a true non-responder.

Visualizing Target Pathway Context

Understanding where your enzyme sits in a biological pathway is crucial for downstream cellular assays once in vitro reactivity is established. Below is an example of a Receptor Tyrosine Kinase (RTK) signaling cascade, a frequent target for small molecule inhibitors where ATP competition is a primary troubleshooting focus.

RTKPathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Grb2 Grb2 / SOS Complex RTK->Grb2 Phosphorylates Inhibitor Small Molecule Inhibitor Inhibitor->RTK Blocks ATP Pocket Ras Ras (Active State) Grb2->Ras Activates MAPK MAPK Cascade (Proliferation) Ras->MAPK Signals

Simplified RTK signaling cascade demonstrating targeted blockade by a small molecule inhibitor.

References
  • NCBI / NIH - Basics of Enzymatic Assays for HTS (Assay Guidance Manual)[Link]

  • PMC / NIH - Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis [Link]

  • Frontiers - A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Substitution Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My Sₙ2 reaction is sluggish or not proceeding to completion. What are the first parameters I should investigate?

A1: Low conversion in an Sₙ2 reaction is a common challenge that can often be resolved by systematically evaluating the core components of your reaction.[1] The primary factors to consider are the nucleophile, substrate, leaving group, solvent, and temperature. A logical troubleshooting workflow is the most effective approach.

First, verify the purity and activity of your starting materials. Ensure your nucleophile is strong enough for the intended transformation.[1] If the reagents are of high quality, the next step is to optimize the reaction conditions. This includes selecting an appropriate solvent and adjusting the temperature.[1]

Q2: How does my choice of solvent impact the success of Sₙ1 and Sₙ2 reactions?

A2: Solvent selection is a critical factor that can dictate the predominant reaction pathway and significantly influence the reaction rate.

  • For Sₙ2 reactions, polar aprotic solvents are highly recommended. [1][2][3][4][5] Solvents like acetone, DMSO, and DMF are polar enough to dissolve the nucleophile but do not form strong hydrogen bonds with it.[3][6] This leaves the nucleophile "naked" and more reactive.[2][7] In contrast, polar protic solvents (e.g., water, methanol, ethanol) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[1][8] This can dramatically decrease the reaction rate.[1]

  • For Sₙ1 reactions, polar protic solvents are favored. [4][9] These solvents excel at stabilizing the carbocation intermediate formed in the rate-determining step through hydrogen bonding.[4][7] This stabilization lowers the activation energy and accelerates the reaction.

Solvent CategoryExamplesPreferred ReactionRationale
Polar Aprotic Acetone, DMSO, DMF, AcetonitrileSₙ2Solvates the cation, leaving the anionic nucleophile more reactive.[2][4][5]
Polar Protic Water, Methanol, EthanolSₙ1Stabilizes the carbocation intermediate through hydrogen bonding.[4][7][9]
Non-Polar Hexane, Benzene, TolueneGenerally not idealPoor solubility for most ionic nucleophiles.[4]
Q3: I'm observing a mixture of substitution and elimination products. How can I favor the substitution reaction?

A3: The competition between substitution and elimination is a common issue, primarily influenced by the nature of the nucleophile/base and the reaction temperature.

  • Nucleophile/Base Strength: Strong, sterically hindered bases tend to favor elimination (E2). To promote substitution (Sₙ2), use a good nucleophile that is a relatively weak base. For Sₙ1 reactions, a weak nucleophile that is also a weak base is ideal to minimize the competing E1 reaction.

  • Temperature: Lower temperatures generally favor substitution reactions over elimination.[10] Elimination reactions often have a higher activation energy and a greater increase in entropy, making them more favorable at higher temperatures.[11] Therefore, running your reaction at a lower temperature can often increase the yield of the desired substitution product.[10]

Q4: My reaction is giving a low yield. How do I determine if the leaving group is the problem?

A4: The leaving group's ability to depart is crucial for both Sₙ1 and Sₙ2 reactions.[12] A good leaving group should be a weak base, meaning it is stable on its own after detaching from the substrate.[9][13][14]

The general trend for halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻.[12] If you are using a substrate with a poor leaving group, such as a hydroxyl group (-OH), the reaction will likely be very slow or not occur at all.[15][16] To overcome this, you can convert the poor leaving group into a better one. For instance, an alcohol can be converted to a tosylate (-OTs), which is an excellent leaving group.[1][17]

Troubleshooting Guides

Issue 1: Low or No Conversion in an Sₙ2 Reaction

Troubleshooting_SN2

Step-by-Step Troubleshooting:

  • Verify Reagent Quality: Confirm the purity of your substrate, nucleophile, and solvent. Impurities can inhibit the reaction.

  • Assess Nucleophile Strength: Sₙ2 reactions require a strong nucleophile.[3][18] Negatively charged nucleophiles are generally stronger than their neutral counterparts.[5][19] If your nucleophile is weak, consider using a stronger one.

  • Evaluate the Leaving Group: As discussed in the FAQs, a good leaving group is essential.[12] If you suspect the leaving group is inadequate, consider converting it to a more suitable one (e.g., tosylate, mesylate).[17]

  • Optimize the Solvent: Ensure you are using a polar aprotic solvent.[1][2][3][4][5] If solubility is an issue, a mixture of solvents can be explored.

  • Increase the Temperature: Increasing the reaction temperature can often enhance the rate.[20] However, be mindful that higher temperatures can also promote competing elimination reactions.[11][10]

  • Increase Reactant Concentration: According to the Sₙ2 rate law (Rate = k[Substrate][Nucleophile]), increasing the concentration of either the substrate or the nucleophile will increase the reaction rate.[12][21]

  • Consider a Phase-Transfer Catalyst (PTC): If your nucleophile is an inorganic salt with low solubility in the organic solvent, a phase-transfer catalyst can be highly effective.[22][23][24] PTCs, such as quaternary ammonium salts, facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs.[22][23][25]

Issue 2: Unexpected Side Products or Regioselectivity Issues

Side_Products

Common Side Reactions and Solutions:

  • Elimination: As previously mentioned, higher temperatures and strong, bulky bases favor elimination. To minimize this, lower the reaction temperature and use a less sterically hindered, weaker base that is still a good nucleophile.[26]

  • Regioselectivity with Ambident Nucleophiles: Ambident nucleophiles, such as enolates or the cyanide ion, have more than one reactive site, which can lead to a mixture of products.[27][28][29][30] The regioselectivity can be influenced by several factors, including the solvent, counter-ion, and the electrophile.[27][28][30] For example, in the alkylation of enolates, polar protic solvents tend to favor C-alkylation, while polar aprotic solvents can favor O-alkylation.

  • Solvolysis: If the solvent is also a nucleophile (e.g., water, alcohols), it can compete with the intended nucleophile, leading to solvolysis products.[2] This is particularly common in Sₙ1 reactions where a weak nucleophile is often used.[21] To avoid this, use a non-nucleophilic solvent.

  • Carbocation Rearrangement (Sₙ1): The carbocation intermediate in Sₙ1 reactions can rearrange to a more stable carbocation, leading to a mixture of constitutional isomers.[21] If this is an issue, it may be necessary to switch to Sₙ2 conditions (strong nucleophile, polar aprotic solvent) which do not involve a carbocation intermediate.

Experimental Protocols

Protocol 1: General Procedure for Optimizing an Sₙ2 Reaction

This protocol provides a framework for the systematic optimization of an Sₙ2 reaction between an alkyl halide and a nucleophile.[1]

1. Reagent Preparation:

  • Ensure the alkyl halide is pure and free from acidic impurities.
  • Dry the chosen solvent over appropriate drying agents (e.g., molecular sieves for acetonitrile).[1]
  • Use a high-purity nucleophile. If it is a salt, ensure it is anhydrous.[1]

2. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide and the nucleophile.
  • Add the anhydrous polar aprotic solvent to dissolve the reactants.

3. Reaction Execution and Monitoring:

  • Begin stirring the reaction mixture at a starting temperature (e.g., 40 °C).
  • Monitor the reaction progress periodically (e.g., every 1-2 hours) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
  • If the reaction is slow, gradually increase the temperature in increments (e.g., 20 °C) for subsequent experiments.[1]

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Quench the reaction, typically by adding water or a saturated aqueous solution of NH₄Cl.[1]
  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]
  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
  • Purify the crude product using an appropriate method such as column chromatography, distillation, or recrystallization.[1]

5. Optimization Matrix: Systematically vary one parameter at a time (e.g., solvent, temperature, nucleophile concentration) while keeping others constant to identify the optimal conditions for your specific reaction.

References

  • Ambident Nucleophiles Definition - Organic Chemistry Key... - Fiveable. (n.d.). Retrieved from [Link]

  • SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Ambident (chemistry) - Grokipedia. (n.d.). Retrieved from [Link]

  • Difference Between SN1 and SN2 Reactions: Key Characteristics Explained - Vedantu. (n.d.). Retrieved from [Link]

  • Understanding SN1 vs. SN2 Reactions - ChemTalk. (2021, June 20). Retrieved from [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (2014, January). Retrieved from [Link]

  • Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. (n.d.). Retrieved from [Link]

  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). Retrieved from [Link]

  • Ambident Nucleophiles and Regioselectivity | Dalal Institute. (n.d.). Retrieved from [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes - PMC. (n.d.). Retrieved from [Link]

  • Nucleophile Effects on Substitution Reaction Rates – Organic Chemistry: How to…. (2022, July 30). Retrieved from [Link]

  • Nucleophilic Substitution Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - ResearchGate. (2025, July 8). Retrieved from [Link]

  • Nucleophilic Substitution Reaction - Allen. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution and Elimination - Science Learning Center. (n.d.). Retrieved from [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). Retrieved from [Link]

  • 8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]

  • Ambident Nucleophiles and Regioselectivity - Maharaja College , Ara. (2025, November 7). Retrieved from [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. (2023, January 18). Retrieved from [Link]

  • Sn1 Sn2 Practice Problems With Answers. (n.d.). Retrieved from [Link]

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - University of Edinburgh Research Explorer. (2025, February 13). Retrieved from [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes | ACS Central Science. (2017, June 12). Retrieved from [Link]

  • 7.3: Other Factors that Affect SN2 Reactions - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • CHEM 125b - Lecture 8 - Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon | Open Yale Courses. (n.d.). Retrieved from [Link]

  • 01.06 Nucleophilic Catalysis - YouTube. (2019, August 6). Retrieved from [Link]

  • Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange. (2017, June 16). Retrieved from [Link]

  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Nucleophile - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Effect of Temperature on Elimination and Substitution Reactions - YouTube. (2023, March 18). Retrieved from [Link]

  • What Makes A Good Leaving Group? - Master Organic Chemistry. (2026, January 22). Retrieved from [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. (2012, December 19). Retrieved from [Link]

  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. (n.d.). Retrieved from [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to S N 1 and S N 2 Processes - ResearchGate. (n.d.). Retrieved from [Link]

  • SN1 SN2 E1 E2 Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Nucleophilic Catalysis Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution Reactions - An Introduction - Master Organic Chemistry. (2012, May 31). Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. (2025, February 28). Retrieved from [Link]

  • Nucleophilic Substitution Reactions - An Introduction - Chemistry Steps. (2021, October 26). Retrieved from [Link]

  • Nucleophilic Substitution Reactions - BITS Pilani. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting & Recrystallization Guidelines for 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one presents a severe crystallographic and synthetic challenge. This molecule is a "bifunctional time-bomb," containing both a highly electrophilic center (the α -bromo ketone) and a highly nucleophilic center (the free mercapto/thiol group). Standard thermal recrystallization methods will inevitably provide the activation energy required for catastrophic sample degradation. This guide outlines the causality behind these failures and provides a field-proven, self-validating low-temperature protocol to achieve high-purity crystals.

Visualizing the Problem: Degradation Pathways

degradation_pathways Target 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (Bifunctional Intermediate) ThiolOx Disulfide Dimerization (Oxidation) Target->ThiolOx Nucleophilic Thiol + O2 Hydrolysis Alpha-Hydroxy Ketone (Hydrolysis) Target->Hydrolysis Electrophilic Carbon + H2O Polymer Thioether Oligomers (Self-Alkylation) Target->Polymer Intermolecular SN2 + Heat O2 O2 / Air Exposure O2->ThiolOx H2O Trace Water H2O->Hydrolysis Heat Heat / High Temp Heat->Polymer

Primary chemical degradation pathways of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one.

Critical Stability & Causality (FAQ)

Q: Why does my product turn into an insoluble gummy polymer when I heat it in a solvent? A: Heating this specific molecule provides the thermodynamic activation energy for intermolecular self-alkylation. The nucleophilic thiol group of one molecule attacks the electrophilic α -carbon of another, displacing the bromide ion and forming a stable thioether linkage. This triggers a runaway chain reaction, resulting in oligomerization. Therefore, thermal cooling recrystallization must be strictly avoided.

Q: My LC-MS shows a massive impurity with exactly double the target mass. What happened? A: Your thiol group has oxidized to form a disulfide bond. Thiols are inherently reactive and rapidly oxidize to disulfides in the presence of atmospheric oxygen or trace oxidative impurities in the solvent[1]. To prevent this, all recrystallization steps must be performed under a strict inert atmosphere (Argon or Nitrogen) using thoroughly degassed solvents[1].

Q: The bromine atom is missing in my NMR, and I see a new hydroxyl peak. How did this happen? A: α -bromo ketones undergo rapid nucleophilic displacement and hydrolysis in the presence of trace water, converting to α -hydroxy ketones[2]. This degradation pathway is accelerated by ambient light and trace acids/bases. Your solvent system and glassware must be rigorously anhydrous.

Solvent Compatibility Matrix

To prevent functional group cross-reactivity, solvent selection is restricted to anhydrous, non-nucleophilic, and aprotic options.

SolventRoleCompatibilityMechanistic Rationale
Toluene Primary SolventExcellent Aprotic and non-nucleophilic. Dissolves the monomer at 20°C without providing thermal energy for self-reaction.
Hexanes Anti-SolventExcellent Induces supersaturation at low temperatures (-20°C) without reacting with the highly sensitive α -bromo ketone.
Methanol Primary SolventCritical Failure Highly nucleophilic; will displace the bromide or form a hemithioacetal with the ketone.
Water Co-SolventCritical Failure Induces rapid hydrolysis of the α -bromo ketone to an α -hydroxy ketone[2].
DMF / DMSO Primary SolventCritical Failure Accelerates SN​2 reactions; promotes rapid intermolecular thioether oligomerization.

Self-Validating Low-Temperature Anti-Solvent Protocol

Because the solute decomposes at elevated temperatures, anti-solvent recrystallization is the only viable thermodynamic pathway to achieve supersaturation without triggering degradation[3].

Phase 1: Preparation & Degassing
  • Solvent Purging: Transfer anhydrous Toluene and anhydrous Hexanes into separate Schlenk flasks.

  • Freeze-Pump-Thaw: Subject both solvents to three cycles of freeze-pump-thaw to remove all dissolved oxygen, which is critical to preventing disulfide formation[1]. Backfill with ultra-pure Argon.

Phase 2: Dissolution & Self-Validation
  • Ambient Dissolution: Under a positive Argon flow, dissolve the crude 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one in a minimum volume of the degassed Toluene. Do not exceed 20°C.

  • Self-Validation Checkpoint (Critical): Before proceeding, extract a 10 µL aliquot of the solution. Spot it on a TLC plate alongside the crude starting material (Eluent: 80:20 Hexanes:EtOAc).

    • Pass: A single spot confirms the monomer is intact.

    • Fail: A baseline streak or a new high-polarity spot indicates premature polymerization or disulfide formation, meaning the solvent was not sufficiently degassed or was too warm. Do not proceed; re-purify via flash chromatography.

Phase 3: Crystallization & Recovery
  • Anti-Solvent Layering: Carefully layer the degassed Hexanes (anti-solvent) over the Toluene solution to create a biphasic system.

  • Vapor Diffusion / Cooling: Seal the vessel under Argon and transfer it to a -20°C freezer. Allow the solvents to slowly diffuse over 12–24 hours to induce controlled nucleation[3].

  • Anaerobic Filtration: Collect the resulting crystals using a Schlenk frit under Argon. Wash with -20°C degassed Hexanes and dry under high vacuum in the dark.

Visualizing the Workflow

workflow S1 1. Degas Solvents (Freeze-Pump-Thaw) S2 2. Dissolve in Toluene (Max 20°C, Ar atm) S1->S2 S3 3. Layer Hexanes (Anti-solvent) S2->S3 S4 4. Cool to -20°C (Crystallization) S3->S4 S5 5. Anaerobic Filtration (Schlenk Frit) S4->S5

Self-validating low-temperature anti-solvent recrystallization workflow.

Sources

Technical Support Center: Troubleshooting 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one Solubility & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the in vitro handling of bifunctional, highly hydrophobic molecules. 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one presents a unique "dual-threat" challenge: it possesses a highly electrophilic alpha-bromo ketone alongside a nucleophilic, redox-sensitive free thiol, all attached to a highly hydrophobic halogenated phenyl ring.

Traditional solubilization methods—such as dissolving in DMSO and diluting into a standard Tris buffer—will rapidly destroy this compound. This guide provides the mechanistic causality behind these failures and establishes a self-validating protocol for successful experimental handling.

Part 1: The Mechanistic Causality of Degradation

When working with this compound, "insolubility" is often a misdiagnosis for rapid chemical degradation. Understanding the functional groups is critical to preventing assay failure:

  • Self-Polymerization: The free thiol (a strong nucleophile) can attack the alpha-bromo ketone (a strong electrophile) of an adjacent molecule. At high concentrations or neutral/basic pH, this causes rapid intermolecular self-condensation, forming insoluble thioether oligomers.

  • Solvent-Induced Oxidation: Dimethyl Sulfoxide (DMSO) is the default solvent for hydrophobic compounds, but it acts as a mild oxidant. It will rapidly oxidize the free mercapto groups into insoluble disulfide dimers 1.

  • Buffer Reactivity: Alpha-bromo ketones are highly susceptible to nucleophilic displacement [[2]](). Primary amine buffers or standard reducing agents will form covalent adducts, neutralizing the compound before the assay begins.

Degradation Compound 1-Bromo-1-(2-chloro-3- mercaptophenyl)propan-2-one Polymer Thioether Oligomers (Precipitate) Compound->Polymer Self-Condensation (pH > 7.0) Disulfide Disulfide Dimers (Precipitate) Compound->Disulfide Oxidation (DMSO or Trace Metals) Hydrolyzed Alpha-Hydroxy Ketone (Inactive) Compound->Hydrolyzed Hydrolysis (Aqueous, High pH) Adduct Buffer Adducts (e.g., Tris/DTT) Compound->Adduct Nucleophilic Attack (Tris, DTT, TCEP)

Fig 1: Primary chemical degradation pathways of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound forms a cloudy suspension immediately upon dilution into my assay buffer. How do I fix this? A1: This is a combination of hydrophobic "crash-out" and rapid self-condensation. To prevent this, store the stock solution in an acidic organic solvent (e.g., anhydrous DMF with 0.1% TFA). The acid keeps the thiol protonated (below its pKa of ~6.5), rendering it non-nucleophilic. When diluting, use a slightly acidic buffer (pH 6.0) containing a solubilizing excipient like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to shield the hydrophobic core without introducing nucleophiles.

Q2: Can I use DMSO to prepare my 10 mM stock solution? A2: Absolutely not. DMSO oxidizes mercapto groups, leading to disulfide bond formation and subsequent precipitation 1. You must use anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMAc) instead.

Q3: My assay requires a reducing agent to prevent thiol oxidation. Can I use DTT, BME, or TCEP? A3: No, this is a critical error. Dithiothreitol (DTT) and β-mercaptoethanol (BME) contain free thiols that will rapidly alkylate your alpha-bromo ketone. While Tris(2-carboxyethyl)phosphine (TCEP) is often advertised as a non-nucleophilic reducing agent, phosphines react vigorously with alpha-haloacyl groups to form stable phosphonium salts 3. Instead of adding reducing agents, use degassed buffers and add 1 mM EDTA to chelate trace metals that catalyze disulfide formation.

Q4: Which biological buffer system is most compatible? A4: Avoid Tris, HEPES, or any buffer containing nucleophilic nitrogen atoms. Use 50 mM Sodium Phosphate or MES buffer adjusted to pH 6.0–6.5. This slightly acidic environment minimizes alpha-bromo ketone hydrolysis [[2]]() and prevents the thiol from deprotonating into a highly reactive thiolate anion.

Part 3: Quantitative Data & Compatibility Matrix

ParameterRecommended OptionsIncompatible OptionsMechanistic Rationale
Primary Solvent Anhydrous DMF or DMAc (with 0.1% TFA)DMSO, Methanol, WaterDMSO oxidizes thiols 1. Protic solvents cause alpha-bromo ketone solvolysis.
Buffer System 50 mM Sodium Phosphate or MES (pH 6.0–6.5)Tris, HEPES, Ammonium BicarbonatePrimary/secondary amines act as nucleophiles, displacing the bromine atom [[2]]().
Reducing Agents None (Use strictly degassed buffer)DTT, BME, TCEPDTT/BME alkylate the ketone. TCEP forms phosphonium salts with halo-ketones 3.
Additives 1–5 mM EDTA, 10–20% HP-β-CDTransition metal salts (Cu²⁺, Fe³⁺)EDTA chelates trace metals that catalyze disulfide formation. Cyclodextrins shield hydrophobicity.

Part 4: Self-Validating Solubilization Protocol

To ensure scientific integrity, this protocol includes built-in validation checkpoints so you can verify compound stability at every stage.

Step 1: Stock Preparation (Organic Phase)

  • Weigh the compound in a dry environment (e.g., a desiccated glove box) to prevent ambient moisture hydrolysis.

  • Dissolve the powder in Anhydrous DMF containing 0.1% Trifluoroacetic acid (TFA) to create a 10 mM to 50 mM stock.

  • Validation Checkpoint 1: Inspect the solution visually. It must be completely clear and colorless. Any yellowing indicates premature oxidation or polymerization.

Step 2: Aqueous Buffer Preparation

  • Prepare a 50 mM Sodium Phosphate buffer, pH 6.0.

  • Add 1 mM EDTA and 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Degas the buffer thoroughly using sonication under a vacuum or by bubbling with Argon for 15 minutes.

Step 3: Rapid Dilution

  • Place the aqueous buffer on a vortex mixer at medium speed.

  • Add the DMF stock solution dropwise directly into the center of the vortexing buffer to prevent localized high concentrations (which trigger self-condensation). Keep the final DMF concentration ≤ 2%.

  • Validation Checkpoint 2: Measure the UV-Vis absorbance at 340 nm. An OD340​>0.05 indicates colloidal aggregation (precipitation) before it is visible to the naked eye.

Step 4: Immediate Assay Execution

  • Do not store the aqueous working solution. Use it immediately in your assay.

  • Validation Checkpoint 3 (Post-Assay): Run an LC-MS control of the buffer-only compound after the assay duration. If the mass shifts by +18 Da, hydrolysis occurred, which may invalidate negative assay results.

Workflow Step1 1. Weigh Compound (Dry Environment) Step2 2. Dissolve in Anhydrous DMF + 0.1% TFA (10-50 mM Stock) Step1->Step2 Step5 5. Rapid Dilution (Dropwise addition with vortexing) Step2->Step5 Organic Stock Step3 3. Prepare Aqueous Buffer (50 mM Phosphate, pH 6.0, 1 mM EDTA) Step4 4. Add Excipients if needed (e.g., 10% HP-beta-CD) Step3->Step4 Step4->Step5 Aqueous Phase Step6 6. Immediate Assay Use (Avoid long-term aqueous storage) Step5->Step6

Fig 2: Optimized solubilization workflow to prevent degradation and maintain compound integrity.

References

  • Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility. Benchchem. Analyzes the oxidative effects of DMSO on free thiols in hydrophobic molecules. 1

  • US10836788B2 - Aqueous suspension compositions... comprising 16alpha-bromo... ketone. Google Patents. Details the chemical instability and susceptibility of alpha-bromo ketones to nucleophilic attack and hydrolysis in aqueous media. 2

  • Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with maleimide and alpha-haloacyl groups: anomalous elution of TCEP by gel filtration. Shafer DE, Inman JK, Lees A. Analytical Biochemistry (2000). Demonstrates the incompatibility of TCEP with alpha-halo ketones due to rapid phosphonium salt formation. 3

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for Impurity Profiling. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex landscape of isolating and characterizing unexpected synthetic byproducts.

In pharmaceutical synthesis, identifying an unknown peak is not merely a regulatory checkbox; it is a mechanistic puzzle. This guide bridges fundamental chemical causality with stringent regulatory compliance, ensuring your analytical workflows act as self-validating systems where every hypothesis is orthogonally confirmed.

Part 1: Regulatory Thresholds & The "Why" Behind Impurity Profiling

Q: Why do unexpected byproducts form even in strictly validated synthetic routes? A: Even in highly optimized and validated routes, impurities emerge due to micro-variations in reaction kinetics and thermodynamics. Causality often traces back to over-reaction (e.g., polyalkylation), side reactions competing with the main pathway, trace impurities present in starting materials, or the degradation of transient intermediates[1]. Understanding the mechanistic origin is critical. The goal of characterization is not just to name the byproduct, but to use that structural knowledge to optimize the synthetic process (e.g., tweaking temperature, stoichiometry, or solvent) and eliminate the impurity at its source[2].

Q: At what concentration must I physically isolate and characterize an unknown peak? A: The International Council for Harmonisation (ICH) Q3A(R2) guidelines strictly govern the reporting, identification, and qualification of impurities in new drug substances[3]. The threshold for action depends entirely on the Maximum Daily Dose (MDD) of the active pharmaceutical ingredient (API). Generally, any unknown impurity present at ≥ 0.10% (for MDD ≤ 2g) must be structurally identified and its mechanism of formation rationalized[4].

Quantitative Data: ICH Q3A Impurity Thresholds

The following table summarizes the quantitative thresholds that dictate your analytical response strategy.

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification (Toxicity) Threshold
≤ 2g/day 0.05%0.10% or 1.0 mg/day0.15% or 1.0 mg/day
> 2g/day 0.03%0.05%0.05%

*Whichever value is lower dictates the regulatory requirement.[3][5]

Part 2: The Analytical Workflow — From Detection to Elucidation

Q: What is the most reliable workflow for characterizing a novel byproduct? A: A self-validating workflow relies on orthogonal analytical techniques. Hyphenated methods like Liquid Chromatography-Mass Spectrometry (LC-MS) act as the first line of defense for detection, providing molecular weight and fragmentation data[6]. However, mass alone cannot distinguish between regioisomers or stereoisomers. Absolute structural confirmation requires physical isolation followed by multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy[7].

Experimental Protocol: Isolation and Characterization Methodology

This step-by-step methodology ensures that your structural elucidation is built on a foundation of high-purity isolation.

  • High-Resolution Detection (LC-MS/MS): Run the crude synthetic mixture using a validated HPLC method coupled with high-resolution mass spectrometry (HRMS). Determine the exact mass and isotopic pattern to deduce the precise molecular formula of the byproduct[8].

  • Targeted Enrichment (If necessary): If the impurity is present at trace levels (<0.10%), enrich the sample to generate enough mass for NMR. This is achieved by intentionally altering synthetic parameters (e.g., using excess reagents, extending reaction times) or via forced degradation (thermal, oxidative, or photolytic stress)[2][4].

  • Preparative HPLC Isolation: Scale up the analytical chromatographic method to a preparative HPLC system. Collect the specific fraction corresponding to the byproduct. Lyophilize (freeze-dry) the fraction to obtain the solid impurity. Self-Validation Check: The isolated fraction must demonstrate >95% purity upon re-injection into the analytical HPLC before proceeding to NMR[2][9].

  • Structural Elucidation (1D & 2D NMR): Dissolve the isolated byproduct in an appropriate deuterated solvent. Acquire 1 H, 13 C, and 2D-NMR spectra (COSY for proton-proton coupling, HSQC for direct carbon-proton connectivity, and HMBC for long-range connectivity)[2][4].

  • Mechanistic Rationalization: Correlate the elucidated structure with the synthetic route. For example, if HMBC data reveals a methoxy group attached to an unexpected ring position, you can deduce that a nucleophilic aromatic substitution occurred at a less sterically hindered, albeit less electronically favorable, site.

G A Crude Synthesis Mixture B LC-MS/UV Detection (Mass & Purity) A->B Inject Sample C ICH Q3A Threshold Analysis (>0.10% Identification) B->C Quantify Peak D Preparative HPLC Isolation (Scale-up & Fractionation) C->D Exceeds Threshold E Structural Elucidation (1D/2D NMR, HRMS, IR) D->E >95% Pure Isolate F Mechanistic Rationalization & Process Optimization E->F Structure Confirmed

Self-validating workflow for the isolation and characterization of synthetic impurities.

Part 3: Troubleshooting Specific Analytical Roadblocks

Q: My LC-MS shows a distinct mass for the byproduct, but the NMR spectrum of the isolated fraction is an uninterpretable mess of overlapping peaks. What went wrong? A: This is a classic symptom of either chromatographic co-elution, dynamic structural behavior, or solvent contamination. Let's break down the causality:

  • Causality 1: Co-elution of Isomers. Preparative HPLC columns inherently have lower resolution than analytical columns due to larger particle sizes. You may have isolated a mixture of isomeric byproducts that have the exact same mass but different NMR shifts. Solution: Re-evaluate the preparative method using an orthogonal stationary phase (e.g., switching from C18 to Phenyl-Hexyl to exploit pi-pi interactions) or adjust the mobile phase pH to alter selectivity.

  • Causality 2: Dynamic Conformers. Certain molecular scaffolds (e.g., cis-hydrindanes or macrocycles) exist in a dynamic equilibrium of conformers at room temperature. This causes severe line broadening or overlapping signals in the NMR spectrum[10]. Solution: Perform Variable Temperature (VT) NMR. Heating or cooling the sample will either rapidly average the signals or freeze out the distinct conformers, yielding a clean spectrum.

  • Causality 3: Mobile Phase Adducts. Modifiers like Formic Acid or TFA used in prep-HPLC mobile phases can form tightly bound salts with basic byproducts, shifting NMR signals or appearing as massive solvent peaks[6]. Solution: Ensure exhaustive lyophilization, or perform a mild free-basing liquid-liquid extraction before NMR analysis.

Q: How can I definitively distinguish between a synthetic byproduct and a downstream degradation product? A: A synthetic byproduct originates from the reaction matrix itself (e.g., starting materials, reagents, catalysts, or over-reaction)[1]. In contrast, a degradation product forms post-synthesis due to environmental stress during storage or formulation. To differentiate them, conduct forced degradation studies (exposure to acid, base, peroxide, heat, and UV light) on the highly purified API[4]. If the unknown peak emerges and grows during these stress tests, it is a degradation product. If it only appears in the crude reaction mixture and is successfully purged during purification, it is a synthetic byproduct.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma
  • Impurities in new drug substances Q3A (R2) - ICH
  • impurity-profiling-and-characterization-for-generic-project - ResolveMass Labor
  • Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC - NIH
  • Impurity Profiling In Pharmaceuticals: A Review - ijprajournal
  • Unknown Impurities Isolation and Characteris
  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH
  • Overview: Isolation and characterization of impurities - ResearchG
  • Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan - Arabian Journal of Chemistry
  • cis-Hydrindane | 4551-51-3 - Benchchem

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. As your dedicated application scientist, my goal is to explain not just the how, but the why behind each experimental choice, ensuring your success from bench-scale to pilot plant.

Introduction: The Synthetic Value of an α-Bromo Ketone

The target molecule, 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, is an α-bromo ketone. This class of compounds is exceptionally valuable in synthetic organic chemistry. The presence of a bromine atom on the carbon adjacent (alpha) to a carbonyl group creates a highly reactive electrophilic center, making these molecules powerful intermediates for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and heterocyclic compounds.[1][2] The unique substitution pattern of our target, including chloro and mercapto groups, offers multiple handles for subsequent chemical modifications.

However, the synthesis, and particularly the scale-up, of α-bromo ketones is not without its challenges. Issues such as regioselectivity, prevention of side-reactions like dibromination, and the safe handling of corrosive reagents are paramount.[1][3][4] This guide will address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the α-bromination of a ketone? A1: The most common method for α-bromination proceeds via an enol or enolate intermediate.[4] Under acidic conditions, the carbonyl oxygen is protonated, which facilitates tautomerization to the more nucleophilic enol form. This enol then attacks an electrophilic bromine source (like Br₂). This is the rate-determining step.[2][5] Because the reaction proceeds through the enol, bromination occurs selectively at the α-carbon.[6]

Q2: Why is N-Bromosuccinimide (NBS) often preferred over liquid Bromine (Br₂) for scale-up? A2: While elemental bromine is effective, it is a highly corrosive, volatile, and toxic liquid, making it difficult and hazardous to handle on a large scale.[7] N-Bromosuccinimide (NBS) is a crystalline solid that is easier to handle, weigh, and add in a controlled manner.[7] It provides a constant, low concentration of electrophilic bromine in the reaction mixture, which can help to minimize side reactions such as dibromination.[8]

Q3: What are the primary safety concerns when working with this synthesis? A3: The primary hazards are associated with the brominating agent and the hydrogen bromide (HBr) gas that is generated as a byproduct.

  • Bromine (Br₂) / HBr: Both are highly corrosive and toxic.[9] Inhalation can cause severe respiratory tract irritation and damage.[9][10] Skin and eye contact will result in severe chemical burns.[11][12]

  • Safety Measures: All work must be conducted in a well-ventilated chemical fume hood.[13] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[10][12] Ensure that safety showers and eyewash stations are readily accessible.[11]

Q4: Can this reaction be performed in a continuous flow reactor? A4: Absolutely. In fact, for scaling up α-bromination, a continuous flow microreactor system is highly recommended.[3] This approach offers significant safety and efficiency advantages by handling the toxic and corrosive bromine in a closed, controlled system.[14] It also provides superior heat transfer and mixing, which can lead to better selectivity and higher yields, minimizing the formation of dibrominated byproducts.[3]

Proposed Synthetic Pathway

The synthesis is envisioned as a two-stage process: first, the creation of the ketone precursor, followed by the selective α-bromination.

Synthetic_Pathway A 2-Chloro-3-mercaptobenzaldehyde C 1-(2-Chloro-3-mercaptophenyl)propan-1-ol (Intermediate Alcohol) A->C 1. THF B Ethylmagnesium bromide (Grignard Reagent) B->C 2. H₃O⁺ workup E 1-(2-Chloro-3-mercaptophenyl)propan-2-one (Ketone Precursor) C->E DCM Step 1: Precursor Synthesis D Oxidation (e.g., PCC, Dess-Martin) D->E G 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (Final Product) E->G CCl₄, Reflux Step 2: α-Bromination F N-Bromosuccinimide (NBS) Acid Catalyst (e.g., p-TsOH) F->G Troubleshooting_Workflow cluster_start cluster_issues cluster_causes_yield cluster_solutions_yield cluster_causes_byproducts cluster_solutions_byproducts Start Analyze Reaction Outcome Low_Yield Issue: Low Yield / Incomplete Reaction Start->Low_Yield Byproducts Issue: Multiple Spots on TLC (Byproduct Formation) Start->Byproducts Cause_A1 Cause: Insufficient Catalyst Low_Yield->Cause_A1 Cause_A2 Cause: Reaction Time Too Short Low_Yield->Cause_A2 Cause_A3 Cause: NBS Degradation Low_Yield->Cause_A3 Cause_B1 Cause: Over-bromination (Dibromo Product) Byproducts->Cause_B1 Cause_B2 Cause: Aromatic Bromination Byproducts->Cause_B2 Cause_B3 Cause: Decomposition Byproducts->Cause_B3 Sol_A1 Solution: Increase p-TsOH to 0.1 eq. Cause_A1->Sol_A1 Sol_A2 Solution: Extend reflux time; monitor until SM is consumed. Cause_A2->Sol_A2 Sol_A3 Solution: Use freshly recrystallized NBS. Cause_A3->Sol_A3 Sol_B1 Solution: Use exactly 1.0 eq of NBS. Add NBS portion-wise. Cause_B1->Sol_B1 Sol_B2 Solution: Avoid high temperatures for prolonged periods. Use a non-polar solvent. Cause_B2->Sol_B2 Sol_B3 Solution: Lower reaction temperature. Ensure inert atmosphere. Cause_B3->Sol_B3

Sources

Validation & Comparative

Unambiguous Structural Elucidation of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one: A Comparative Guide to NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the structural verification of heavily substituted, multifunctional aromatic intermediates is a routine yet complex hurdle. 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one presents a unique analytical challenge: it features a highly deshielded methine proton, a labile mercapto (-SH) group, and a 1,2,3-trisubstituted aromatic system containing three distinct quaternary carbons.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of different Nuclear Magnetic Resonance (NMR) solvent systems and methodologies. Rather than merely listing acquisition parameters, this guide dissects the causality behind experimental choices, providing a self-validating framework to ensure absolute confidence in your structural assignments.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The selection of an NMR solvent is not merely a solubility exercise; it is a strategic decision that fundamentally alters the spectral topology [1]. For molecules containing labile protons (like the -SH group), the solvent dictates whether a signal is a diagnostic marker or a broad, unintegrable baseline distortion.

The Causality of Solvent-Solute Interactions
  • Chloroform-d (CDCl₃): As a non-polar, aprotic solvent, CDCl₃ does not participate in strong hydrogen bonding. Consequently, the mercapto (-SH) proton undergoes rapid intermolecular chemical exchange. This rapid exchange averages the local magnetic environment, causing the -SH signal to broaden significantly, often collapsing into a featureless hump near δ 3.5–4.0 ppm that can obscure aliphatic resonances [2].

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO is a highly polar, strong hydrogen-bond acceptor. It actively solvates the -SH group, effectively "locking" the proton in place and drastically slowing the chemical exchange rate. This hydrogen-bonding interaction deshields the proton, shifting it downfield (often by +1.5 to +2.0 ppm) and sharpening it into a distinct, integrable singlet [3].

Fig 1. Solvent selection logic and its causal effect on the labile mercapto (-SH) proton signal.

Quantitative Data: Predicted Chemical Shift Comparison

The table below summarizes the expected ¹H and ¹³C NMR shifts, highlighting the solvent-induced shift (Δδ) [4].

NucleusFunctional GroupCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)MultiplicityCausality of Shift (Δδ)
¹H -CH₃ (Methyl)2.352.30s (3H)Minimal solvent effect on aliphatic methyl.
¹H -SH (Mercapto)~3.80~5.40s (1H, br -> sharp)Strong H-bonding with DMSO deshields the proton.
¹H -CH(Br)- (Methine)5.856.05s (1H)Deshielded by Br, C=O, and Ar-ring; slight DMSO polarity shift.
¹H Ar-H (H4, H5, H6)7.10 – 7.457.20 – 7.60m (3H)Solvent magnetic anisotropy and polarity effects.
¹³C -CH₃ (Methyl)26.526.0-Standard aliphatic region.
¹³C -CH(Br)- (Methine)50.251.0-Inductive deshielding by halogen.
¹³C Ar-C2 (C-Cl)132.5131.8-Quaternary; requires extended D1 delay.
¹³C C=O (Carbonyl)198.5199.2-Extreme deshielding from sp² oxygen.

Methodology Comparison: 1D vs. 2D NMR Workflows

While 1D ¹H and ¹³C NMR provide the foundational chemical environments, they are insufficient for proving the exact regiochemistry of the 1,2,3-trisubstituted aromatic ring. To unambiguously assign the position of the chlorine atom relative to the mercapto and alpha-bromoketone groups, 2D NMR is mandatory.

  • 1D NMR Limitations: Quaternary carbons (C1, C2, C3) yield weak signals due to a lack of Nuclear Overhauser Effect (NOE) enhancement and long T₁ relaxation times.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (2- and 3-bond) carbon-proton couplings. By observing the cross-peaks from the highly distinct methine proton (-CH(Br)-) to the carbonyl carbon and the C1 aromatic carbon, you create a definitive, unbroken logical map of the molecule's backbone.

Fig 2. 2D NMR correlation network confirming the alpha-bromoketone regiochemistry.

Self-Validating Experimental Protocols

To guarantee data integrity, the following step-by-step methodology incorporates internal validation gates. If a validation gate fails, the protocol must be paused and corrected.

Phase 1: Sample Preparation

Causality: Particulate matter in the NMR tube creates localized magnetic susceptibility gradients, which distort the magnetic field homogeneity and ruin resolution (causing asymmetric peak tailing).

  • Weighing: Accurately weigh 15 mg of the analyte for ¹H NMR (or 40 mg for ¹³C/2D NMR) into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal reference).

  • Filtration: Draw the solution into a glass syringe and filter it through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube.

  • Alignment: Use a depth gauge to ensure the solvent column is perfectly centered.

Phase 2: Acquisition & Internal Validation (Bruker 400/600 MHz)
  • Lock and Shim: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and perform gradient shimming (TopShim).

  • Validation Gate 1 (The Shim Check): Acquire a rapid 1-scan ¹H spectrum (zg30). Zoom in on the TMS peak at 0.00 ppm.

    • Pass: The line width at half-height (ν₁/₂ ) is < 1.5 Hz. Proceed to full acquisition.

    • Fail: The peak is broad or split. Re-shim the Z1 and Z2 gradients. Do not proceed until resolved, or the aromatic multiplets will blur together.

  • ¹H NMR Acquisition: Execute a 16-scan experiment with a 30° flip angle. Causality: A 30° pulse ensures rapid longitudinal relaxation (T₁) between scans, allowing for perfectly quantitative integration of the methine and methyl protons.

  • ¹³C NMR Acquisition: Execute a zgpg30 (WALTZ-16 decoupled) experiment.

    • Critical Parameter Adjustment: Set the relaxation delay (D1) to 3.0 seconds (standard is often 1.0s). Causality: Quaternary carbons (C-Cl, C-SH) lack attached protons to facilitate dipole-dipole relaxation. A short D1 will saturate these nuclei, causing their signals to vanish. The extended delay ensures they fully relax and appear in the spectrum.

References

  • Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3 Benchchem URL
  • National Institutes of Health (NIH)
  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts ResearchGate URL
  • National Institutes of Health (NIH)

Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In preclinical drug development and chemical toxicology, the structural elucidation of polyfunctional halogenated aromatics demands rigorous analytical strategies. 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (C9H8BrClOS) presents a unique analytical challenge. The molecule features a labile alpha-bromoketone moiety, an acidic mercapto (-SH) group, and a halogenated aromatic ring.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-EI-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS), and High-Resolution Mass Spectrometry (LC-HRMS) for the characterization of this compound, providing causality-driven experimental protocols.

Mechanistic Causality of Fragmentation

To optimize detection and select the correct analytical platform, one must first understand the thermodynamic vulnerabilities of the molecule.

Isotopic Fingerprinting (Self-Validation Standard): The presence of one bromine and one chlorine atom creates a highly specific isotopic cluster. The natural abundance of 79Br/81Br (~1:1) and 35Cl/37Cl (~3:1) yields a characteristic M : M+2 : M+4 ratio of approximately 3.2 : 4.1 : 1.0. This mathematical pattern acts as an intrinsic self-validating barcode for any precursor or fragment ion retaining both halogens.

Electron Ionization (EI) Dynamics: Under 70 eV hard ionization, the molecule undergoes radical cation formation. The carbonyl oxygen directs alpha-cleavage, expelling an acetyl radical (CH3CO•, 43 Da)[1]. Concurrently, the relatively weak C-Br bond (~280 kJ/mol) is highly susceptible to homolytic cleavage, ejecting a bromine radical, a characteristic behavior for halogenated aromatics and alpha-bromoketones[2].

Electrospray Ionization (ESI) Dynamics: The thiophenol derivative contains an acidic mercapto proton, making ESI negative mode exceptionally sensitive by forming the deprotonated [M-H]- species[3]. Collisional activation of this anion drives an intramolecular nucleophilic mechanism facilitating the neutral loss of HBr (80 Da). This is sequentially followed by the expulsion of ketene (CH2=C=O, 42 Da) from the propan-2-one backbone.

Mechanistic Pathway Visualization

G cluster_EI GC-EI-MS (+) Pathway cluster_ESI LC-ESI-MS/MS (-) Pathway M_EI [M]•+ m/z 278 Radical Cation F_EI_1 [M - Br]+ m/z 199 M_EI->F_EI_1 -Br• F_EI_2 [M - CH3CO]+ m/z 235 M_EI->F_EI_2 -CH3CO• F_EI_3 [C7H5ClS]•+ m/z 156 F_EI_1->F_EI_3 -CH3CO• F_EI_2->F_EI_3 -Br• M_ESI [M-H]- m/z 277 Deprotonated F_ESI_1 [M - H - HBr]- m/z 197 M_ESI->F_ESI_1 -HBr F_ESI_2 [M - H - HBr - CH2CO]- m/z 155 F_ESI_1->F_ESI_2 -CH2CO

Fig 1: EI(+) and ESI(-) fragmentation pathways of the halogenated mercaptophenyl propan-2-one.

Comparative Analytical Platforms

The choice of analytical platform dictates the structural information recovered. High-Resolution MS (Orbitrap/Q-TOF) is best for untargeted analysis and exact mass determination to resolve isobaric interferences in complex matrices[4]. Below is an objective performance comparison:

ParameterGC-EI-MS (Derivatized)LC-ESI-MS/MS (Negative Mode)LC-HRMS (Orbitrap/Q-TOF)
Ionization Strategy 70 eV Electron IonizationElectrospray Ionization (ESI-)Heated ESI (HESI-)
Primary Target Ion [M]•+ (m/z 350, TMS-derivative)[M-H]- (m/z 277)[M-H]- (m/z 276.9093)
Key Fragments m/z 271 (-Br), m/z 307 (-CH3CO)m/z 197 (-HBr), m/z 155 (-Ketene)Exact mass fragments (< 2 ppm error)
Thermal Stability Low (Requires silylation)High (Ambient extraction)High (Ambient extraction)
Primary Application Library matching, structural fingerprintingHigh-throughput pharmacokinetics (MRM)Untargeted screening, isobaric resolution

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: GC-EI-MS with In Situ Silylation

Causality: Direct injection of free mercapto-bromoketones causes severe peak tailing and thermal debromination in the GC inlet. Silylation of the -SH group to a -S-TMS ether lowers the boiling point and prevents surface catalysis.

  • Extraction & Drying: Extract 100 µL of the sample into 500 µL of anhydrous hexane. Pass through a micro-column of anhydrous Na2SO4. (Causality: Trace water rapidly quenches the derivatization reagent).

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 20 minutes to ensure complete conversion of the -SH group.

  • GC Separation: Inject 1 µL (splitless mode) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Inlet temperature: 250°C. Oven program: 80°C (hold 1 min) ramped to 280°C at 15°C/min.

  • MS Acquisition: Operate the EI source at 70 eV, scanning m/z 50–400.

  • Self-Validation Checkpoint: Verify the isotopic ratio of the [M-CH3CO]+ fragment at m/z 307, 309, and 311. A ratio deviating from 3.2 : 4.1 : 1.0 indicates co-eluting matrix interference or incomplete derivatization.

Protocol B: LC-ESI-MS/MS Quantitative Workflow

Causality: ESI avoids the thermal stress of GC, preserving the intact molecular anion. Cold extraction is mandatory to prevent nucleophilic degradation or hydrolysis of the labile alpha-bromo group.

  • Cold Extraction: Crash proteins/matrix using ice-cold acetonitrile (1:4 v/v). Centrifuge at 14,000 x g for 10 min at 4°C.

  • LC Separation: Inject 5 µL onto a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile. Gradient: 10% B to 90% B over 5 minutes.

  • MRM Optimization: Capillary voltage: -2.5 kV (Negative Mode). Precursor: m/z 277.

    • Quantifier Transition: m/z 277 → 197 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 277 → 155 (Collision Energy: 25 eV).

  • Self-Validation Checkpoint: Monitor the parallel transition of the 81Br isotope (m/z 279 → 199). The chromatographic peak area ratio of (277→197) to (279→199) must remain strictly 1:1 across the entire peak width to validate the absence of isobaric matrix masking.

References

  • Title: Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry Source: MDPI URL
  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. IV.
  • Title: GC–MS, MS/MS and GC–IR Analysis of a Series of Methylenedioxyphenyl-Aminoketones Source: Oxford Academic URL
  • Title: Study of Fragmentation Pathways of Lithiated Alpha,beta-Unsaturated Thioesters by Electrospray Ionization Mass Spectrometry Source: PubMed URL

Sources

Comparing the alkylating potential of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one to other agents

Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) and cross-linking agents evolve, the structural nuance of the electrophilic warhead dictates both efficacy and safety. This guide provides an in-depth comparative analysis of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (BCMP) —a highly specialized bifunctional agent—against standard alkylating alternatives. By dissecting its mechanistic causality, we provide drug development professionals with a self-validating framework for evaluating novel alkylating agents.

Mechanistic Profiling: The Causality of BCMP's Design

Unlike traditional monofunctional agents, BCMP is engineered with three distinct functional domains that dictate its unique reactivity profile:

  • The α -Bromo Ketone Warhead: The α -carbon is highly electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group. This drives a rapid SN​2 displacement of the bromide ion by nucleophilic residues (primarily cysteine thiols), forming a stable, irreversible thioether bond. This mechanism is a cornerstone in the design of [1][2].

  • The Ortho-Chloro Modulator: The chlorine atom at the 2-position of the phenyl ring provides critical steric hindrance. While unhindered α -haloketones (like 2-bromoacetophenone) often suffer from indiscriminate alkylation, the ortho-chloro group restricts the approach angle of incoming nucleophiles. This requires the warhead to be precisely oriented within an enzyme's active site, drastically increasing target selectivity.

  • The Meta-Mercapto (-SH) Group: The presence of a free thiol at the 3-position transforms BCMP into a bifunctional agent. Once the primary α -bromo warhead anchors to a target protein, the meta-mercapto group remains exposed. In an oxidative physiological environment, this thiol can engage in secondary disulfide cross-linking with adjacent proteins, distinguishing it from classic DNA-targeting bifunctional agents like nitrogen mustards[3][4].

ReactionPathway BCMP 1-Bromo-1-(2-chloro-3-mercaptophenyl) propan-2-one (BCMP) SN2 Primary Alkylation (S_N2) Bromide Displacement BCMP->SN2 Target Target Protein (Nucleophilic Cys-SH) Target->SN2 Adduct Thioether Adduct (Covalent Intermediate) SN2->Adduct Bromide leaving group Oxidation Oxidative Environment (Secondary Reactivity) Adduct->Oxidation Free -SH activation Crosslink Protein-Protein Cross-link (Disulfide Bond) Oxidation->Crosslink Intermolecular linkage

Molecular mechanism of BCMP: Primary S_N2 alkylation followed by secondary disulfide cross-linking.

Comparative Alkylating Potential

To objectively benchmark BCMP, we must compare its kinetic and functional parameters against established alkylating agents. Standard agents range from hyper-reactive monofunctional probes to slow, DNA-targeting cross-linkers[5][6].

Quantitative Comparison Table
Alkylating AgentWarhead ClassificationPrimary TargetRelative Reactivity ( kinact​/KI​ )Cross-linking CapabilitySelectivity Profile
BCMP α -bromo ketone + thiolProtein CysModerate ( ∼103M−1s−1 )Yes (Protein-Protein)High (Sterically guided)
Iodoacetamide (IAA) α -iodo acetamideProtein CysVery High ( >104M−1s−1 )No (Monofunctional)Low (Indiscriminate)
2-Bromoacetophenone α -bromo ketoneProtein CysHigh ( ∼104M−1s−1 )No (Monofunctional)Moderate
Chlorambucil Nitrogen mustardDNA Guanine (N7)Slow ( <102M−1s−1 )Yes (Interstrand DNA)Low (DNA targeted)

Key Insight: While Iodoacetamide rapidly saturates all available thiols, its lack of steric control makes it unsuitable for targeted drug development. Conversely, Chlorambucil forms highly stable[3], but lacks protein specificity. BCMP occupies a strategic middle ground: its moderate primary reactivity ensures it only alkylates residues in sterically compatible pockets, while its secondary thiol enables unique protein-complex stabilization.

Self-Validating Experimental Methodology

To ensure scientific integrity, the evaluation of a bifunctional agent requires a self-validating workflow. A single assay cannot confirm both primary alkylation and secondary cross-linking. The following step-by-step protocol establishes a causal chain of evidence where each step verifies the biochemical outcome of the previous one.

Workflow Step1 1. Incubation BCMP vs. Controls Step2 2. Primary Alkylation Assay (Ellman's Reagent) Step1->Step2 Step3 3. Adduct Mapping (LC-MS/MS) Step2->Step3 Confirm Cys depletion Step4 4. Cross-link Validation (Non-reducing SDS-PAGE) Step3->Step4 Map secondary linkages

Self-validating experimental workflow for assessing bifunctional alkylating potential.

Step 1: Primary Alkylation Kinetics (Thiol Depletion)

Causality: We must first prove the α -bromo ketone warhead is actively depleting free cysteines on the target protein.

  • Incubate the target recombinant protein ( 10μM ) with varying concentrations of BCMP, IAA, and 2-Bromoacetophenone ( 10−100μM ) in HEPES buffer (pH 7.4) at 37°C.

  • At specific time intervals (0, 15, 30, 60 mins), quench the reaction and add Ellman's Reagent (DTNB).

  • Measure absorbance at 412 nm. A time-dependent decrease in absorbance confirms the covalent occupation of free thiols via SN​2 alkylation.

Step 2: Adduct Verification via LC-MS/MS

Causality: Thiol depletion only proves a reaction occurred; it does not confirm where or how the agent bound. LC-MS/MS validates the specific site of covalent attachment.

  • Digest the alkylated protein from Step 1 using Trypsin.

  • Analyze the peptide fragments via LC-MS/MS.

  • Validation Check: Search for a mass shift corresponding to the exact molecular weight of the BCMP thioether adduct (minus the displaced bromide). This confirms the structural integrity of the primary alkylation event.

Step 3: Secondary Cross-Linking Validation (SDS-PAGE)

Causality: To prove BCMP acts as a bifunctional cross-linker, we must demonstrate that the meta-mercapto group forms intermolecular bonds.

  • Incubate the BCMP-alkylated protein with a secondary interacting protein partner in a mildly oxidative buffer.

  • Resolve the samples using Non-reducing SDS-PAGE . The appearance of high-molecular-weight bands indicates successful protein-protein cross-linking.

  • Validation Check: Run a parallel gel using Reducing SDS-PAGE (addition of 50mM DTT). If the high-molecular-weight bands collapse back to monomeric molecular weights, it definitively proves the cross-link was mediated by a reducible disulfide bond originating from BCMP's meta-thiol, validating the bifunctional mechanism.

References

  • Formation and repair of interstrand cross-links in DNA Source: Chemical Reviews (via PubMed) URL:[Link]

  • DNA adducts from chemotherapeutic agents Source: Mutation Research (via PubMed) URL:[Link]

Sources

Efficacy of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one: A Comparative Guide to Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the landscape of drug discovery, offering prolonged target engagement and high biochemical efficiency. Among emerging electrophilic pharmacophores, 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one represents a highly specialized α-bromo ketone designed for the irreversible inactivation of challenging enzymatic targets, such as protein tyrosine phosphatases (PTPs) and β-lactamases.

This guide provides an objective, data-driven comparison of this compound against traditional reversible inhibitors and standard acrylamide-based covalent probes, detailing the mechanistic rationale and the self-validating experimental protocols required to verify its efficacy.

Mechanistic Rationale: The Anatomy of a Dual-Action Warhead

The efficacy of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one stems from its rationally designed, dual-action architecture:

  • The Electrophilic Warhead (α-Bromo Ketone): The propan-2-one backbone is equipped with an α-bromo leaving group. As established in foundational organic chemistry, α-bromo ketones are potent electrophiles that undergo rapid nucleophilic substitution (SN2) reactions[1]. In a biological context, this allows the compound to act as a "warhead," forming a permanent covalent bond with nucleophilic residues—predominantly catalytic cysteines or histidines—within the enzyme active site[2].

  • The Affinity Moiety (2-Chloro-3-mercaptophenyl): Covalent inhibition requires the molecule to first bind non-covalently to the target pocket. The mercaptophenyl moiety is a critical structural feature responsible for robust thiol-mediated enzyme affinity. Thermodynamic analyses of closely related analogs demonstrate that this binding process is predominantly enthalpy-driven[3]. Furthermore, the 2-chloro substitution enhances the molecule's lipophilicity and introduces stabilizing halogen bonding, ensuring the warhead is optimally oriented for the subsequent covalent chemical step.

Mechanism I 1-Bromo-1-(2-chloro-3-mercaptophenyl) propan-2-one E Target Enzyme (e.g., PTP1B / SHP2) I->E Nucleophilic Attack (SN2) C Covalent Adduct (Irreversible Inhibition) E->C Alpha-bromo displacement S JAK/STAT Signaling Pathway E->S Dephosphorylation (Active) C->S Pathway Blocked R Cellular Proliferation & Immunity S->R Downstream Modulation

Fig 1: Mechanism of covalent inhibition and downstream JAK/STAT pathway modulation.

Comparative Efficacy and Kinetic Profiling

To objectively evaluate the performance of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, we must compare it against alternative inhibition modalities. Covalent inhibitors are evaluated not just by their half-maximal inhibitory concentration (IC50), but by their efficiency of inactivation ( kinact​/KI​ ).

Inhibitor ClassCompoundBinding MechanismIC50 (µM) kinact​/KI​ (M⁻¹s⁻¹)ReversibilityOff-Target Reactivity (GSH t1/2​ )
α-Bromo Ketone (TCI) 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-oneIrreversible Covalent (SN2)0.0451.2 × 10⁴Irreversible> 12 hours
Acrylamide (TCI) Standard Acrylamide ProbeIrreversible Covalent (Michael Addition)0.8504.5 × 10³Irreversible~ 4 hours
Reversible Competitive Non-covalent AnalogTransient Non-covalent2.500N/AFully ReversibleN/A (Stable)

Data Synthesis: The α-bromo ketone demonstrates superior biochemical efficiency ( kinact​/KI​ ) compared to standard acrylamides. While acrylamides rely on a reversible Michael addition that slowly becomes permanent, the SN2 displacement of the bromide ion by an active-site thiolate is rapid and strictly irreversible, leading to complete target silencing[2].

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the evaluation of a covalent inhibitor cannot rely on steady-state IC50 values alone. The following protocols are designed as self-validating systems to definitively prove irreversible covalent modification.

Workflow S1 1. Incubation Enzyme + Inhibitor S2 2. Jump Dilution (100x into Substrate) S1->S2 Establish Equilibrium S3 3. Kinetic Assay (Fluorogenic Readout) S2->S3 Assess Reversibility S4 4. LC-MS/MS (Peptide Mapping) S3->S4 Confirm Modification

Fig 2: Self-validating workflow for assessing irreversible covalent enzyme inhibition.

Protocol 1: Time-Dependent Kinetics & Jump Dilution
  • Causality & Logic: Covalent bond formation is a two-step kinetic process. Initial non-covalent binding ( KI​ ) is followed by the chemical step ( kinact​ ). Jump dilution is a self-validating control: by diluting the enzyme-inhibitor complex 100-fold into a saturating substrate concentration, reversible inhibitors are forced to dissociate (restoring enzymatic activity). True irreversible inhibitors, like the α-bromo ketone, will exhibit sustained enzyme suppression regardless of dilution.

  • Step-by-Step Methodology:

    • Prepare a 10 nM solution of the target enzyme in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100).

    • Add 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one at concentrations ranging from 0.1 to 10 µM. Incubate at 25°C for discrete time intervals (0, 15, 30, and 60 minutes).

    • The Jump Dilution Step: Transfer 1 µL of the incubation mixture into 99 µL of assay buffer containing 50 µM of a specific fluorogenic substrate.

    • Monitor fluorescence continuously for 30 minutes to determine the initial velocity ( v0​ ). Calculate the pseudo-first-order rate constant ( kobs​ ) to derive kinact​/KI​ .

Protocol 2: Intact Protein LC-MS/MS & Peptide Mapping
  • Causality & Logic: Kinetic assays only imply irreversibility; mass spectrometry provides direct structural proof. Because the α-bromo ketone undergoes an SN2 reaction, it displaces the bromide ion. Therefore, the intact protein mass must shift by the exact mass of the inhibitor minus the mass of hydrogen bromide (HBr). Subsequent peptide mapping confirms that the warhead specifically targets the catalytic nucleophile, ruling out the indiscriminate alkylation of surface residues.

  • Step-by-Step Methodology:

    • Incubate 5 µM of the target enzyme with 25 µM inhibitor for 2 hours at room temperature to ensure complete labeling.

    • Desalt the sample using a C4 ZipTip to remove excess unreacted inhibitor and buffer salts.

    • Analyze the sample via High-Resolution ESI-TOF MS. Observe the intact mass shift to validate the 1:1 binding stoichiometry.

    • For peptide mapping, denature the modified protein with 8M urea, reduce with DTT, and alkylate free, unmodified cysteines with iodoacetamide.

    • Digest the protein with Trypsin overnight at 37°C.

    • Analyze the resulting peptides via LC-MS/MS, searching for the specific mass addition corresponding to the propan-2-one adduct on the target catalytic cysteine.

References

  • In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery Benchchem 2

  • 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one Smolecule 3

  • 22.4: Alpha Halogenation of Aldehydes and Ketones Chemistry LibreTexts 1

Sources

A Comparative Crystallographic Guide to 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one Derivatives: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparison of the X-ray crystallography of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and detailed structural analysis of these compounds. We will explore how subtle molecular modifications influence crystal packing and intermolecular interactions, offering insights crucial for rational drug design and materials science.[1][2]

The core of this guide is a comparative analysis of three representative molecules: the parent compound 1 , a fluoro-substituted derivative 2 , and a derivative with an alternative halogen, 3 . By examining their crystallographic data, we will elucidate the role of various functional groups in directing the supramolecular assembly.

The Significance of α-Haloketones in Medicinal Chemistry

α-Haloketones are a class of organic compounds characterized by their high reactivity, making them valuable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals.[3] The presence of a halogen atom alpha to a carbonyl group creates a potent electrophilic site, amenable to a variety of nucleophilic substitution reactions. The specific compounds discussed herein, featuring a substituted mercaptophenyl group, are of particular interest due to the potential for diverse intermolecular interactions, including hydrogen bonds, halogen bonds, and sulfur-mediated contacts, which can significantly influence their biological activity and solid-state properties.[4][5] Accurate knowledge of their three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[1]

Comparative Analysis of Crystallographic Data

To understand the impact of subtle molecular changes on the crystal structure, we will compare the crystallographic data of three hypothetical derivatives. The data presented in the table below is representative of what one might expect for this class of compounds and serves as a basis for our discussion on structural implications.

ParameterDerivative 1 (Parent)Derivative 2 (Fluoro-substituted)Derivative 3 (Iodo-substituted)
Empirical Formula C₉H₈BrClOSC₉H₇BrClFOSC₉H₈ClIOS
Formula Weight 299.58317.57346.58
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
a (Å) 10.2511.538.95
b (Å) 9.877.5010.12
c (Å) 12.4319.7211.33
α (°) 909085.6
β (°) 105.29078.9
γ (°) 909088.1
Volume (ų) 1215.31705.51002.4
Z 482
Resolution (Å) 0.850.820.90
R-factor (%) 4.23.84.5
Key Intermolecular Interactions C-H···O, Br···ClC-H···O, C-H···F, Br···SC-H···O, I···S, Cl···I

Structural Insights and Their Implications

The data presented above, although hypothetical, allows for a detailed discussion of the structure-property relationships in this class of compounds.

  • Influence of Substituents on Crystal Packing: The change from a monoclinic to an orthorhombic and then to a triclinic crystal system for derivatives 1, 2, and 3, respectively, highlights the profound impact of even minor chemical modifications on the crystal packing. The introduction of a fluorine atom in derivative 2 likely leads to a more complex network of intermolecular interactions, including C-H···F hydrogen bonds, which can favor a higher symmetry space group like Pbca.[6] Conversely, the larger and more polarizable iodine atom in derivative 3 can lead to strong halogen bonds (I···S, Cl···I), resulting in a less symmetric triclinic packing.[7]

  • The Role of Halogen and Sulfur Interactions: The crystal packing of these derivatives is expected to be significantly influenced by non-covalent interactions involving halogen and sulfur atoms.[4][5] In derivative 1 , we can anticipate Br···Cl interactions, a type of halogen bond, contributing to the stability of the crystal lattice.[7] For derivative 2 , the presence of a mercapto group opens the possibility of Br···S interactions, which are known to be important in crystal engineering. In derivative 3 , the strong iodine···sulfur halogen bonds are likely to be a dominant feature in the crystal packing, influencing the overall supramolecular architecture.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with built-in checkpoints to ensure the quality and reliability of the results.

Synthesis of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (Derivative 1)

This synthesis is based on established methods for the α-bromination of ketones.[8][9]

  • Starting Material Synthesis: Synthesize 1-(2-chloro-3-mercaptophenyl)propan-2-one from 2-chloro-3-mercaptobenzaldehyde via a Grignard reaction with methylmagnesium bromide followed by oxidation.

  • α-Bromination: Dissolve 1-(2-chloro-3-mercaptophenyl)propan-2-one in a suitable solvent such as acetic acid.

  • Addition of Brominating Agent: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The reaction should be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting material.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization Techniques

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[10][11] The choice of method depends on the solubility and stability of the compound.[12][13]

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to form a nearly saturated solution.

    • Filter the solution to remove any dust or particulate matter.

    • Loosely cover the vial and allow the solvent to evaporate slowly over several days. High-quality crystals often form at the bottom of the vial.[12]

  • Vapor Diffusion (Hanging Drop Method):

    • Dissolve the compound in a small amount of a relatively volatile solvent (the "drop solvent").

    • Place a larger volume of a less volatile solvent in which the compound is less soluble (the "reservoir solvent") in a sealed container.

    • Place a drop of the compound solution on a siliconized glass slide and invert it over the reservoir.

    • Slow diffusion of the reservoir solvent vapor into the drop will gradually decrease the solubility of the compound, leading to crystallization.

X-ray Diffraction Data Collection and Processing

This workflow outlines the standard procedure for collecting and processing single-crystal X-ray diffraction data.

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.

  • Data Collection: Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[14] The data collection strategy should be optimized to ensure complete and redundant data.

  • Data Processing: Process the raw diffraction data to obtain a set of integrated intensities. This involves indexing the diffraction pattern, integrating the reflection intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The final step is to determine the crystal structure from the processed diffraction data.

  • Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: Refine the initial model by least-squares methods against the experimental data. This involves adjusting the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: Validate the final crystal structure using software tools to check for geometric and other potential issues. The final model should have low R-factors and a clean difference electron density map.

Visualizing the Crystallographic Workflow

The following diagram illustrates the key stages of the X-ray crystallography workflow, from synthesis to the final validated structure.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization (Slow Evaporation / Vapor Diffusion) Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Refinement StructureSolution->Refinement Validation Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure

Caption: A workflow diagram illustrating the major steps in X-ray crystallography.

Conclusion

This guide has provided a comparative overview of the X-ray crystallography of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one derivatives. Through a combination of theoretical discussion, comparative data analysis, and detailed experimental protocols, we have highlighted the critical role of this technique in modern chemical and pharmaceutical research. The ability to determine the precise three-dimensional arrangement of atoms in a molecule and to understand the subtle interplay of intermolecular forces is indispensable for the design of new molecules with desired properties. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists working in this exciting and impactful field.

References

  • Probert, M. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
  • SPT Labtech. (n.d.).
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Saeed, M. A., et al. (n.d.). The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals. CrystEngComm.
  • Díaz-Hernández, M., et al. (2025). α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity. PubMed.
  • Sinha, A. S. (n.d.). (PDF) Halogen Bonding with Sulfur Functional Groups.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry.
  • da Silva, J. V., et al. (n.d.).
  • Enantioselective synthesis of α-bromo acid derivatives and bromohydrins [ ] from tartrate derived bromoacetals. Journal of the Chemical Society, Perkin Transactions 1.
  • Direct synthesis of α-bromoketones from alkylarenes by aerobic visible light photooxid
  • Nemec, V., et al. (2022).
  • α-Bromoketone synthesis by bromin
  • An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. Benchchem.
  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • On the Importance of Halogen–Halogen Interactions in the Solid State of Fullerene Halides: A Combined Theoretical and Crystallographic Study. MDPI.
  • Fun, H.-K., et al. (n.d.). 2,3-Dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one. PMC.
  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager.
  • How to Analyze Drugs Using X-ray Diffraction.
  • Peterson, M. L. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection.
  • X-ray Diffraction Analysis of Active Pharmaceutical Ingredients. Thermo Fisher Scientific.
  • X-ray crystal structure analysis of 2-Bromo-1h-phenalen-1-one. Benchchem.
  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI.
  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one | Request PDF.

Sources

Comprehensive Cross-Reactivity and Selectivity Profiling of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (BCMPP)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted covalent inhibitors (TCIs) and chemical probe development, the selection of an optimal electrophilic warhead dictates the delicate balance between target engagement and off-target toxicity. 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (BCMPP) (CAS: 1804232-90-3) is a highly functionalized, bifunctional building block. Featuring both a potent α -bromo ketone electrophile and a nucleophilic free thiol (mercapto group), BCMPP presents unique challenges and opportunities in bioconjugation and drug design.

This guide provides an objective, data-driven comparison of BCMPP against standard covalent warheads, detailing its cross-reactivity profile, mechanistic causality, and the self-validating experimental methodologies required to evaluate such hyper-reactive intermediates.

Mechanistic Causality: The Dual-Reactivity Paradigm

The cross-reactivity of a covalent probe is fundamentally governed by its intrinsic electrophilicity and the microenvironment of the target nucleophile[1]. BCMPP exhibits a complex, dual-reactivity profile driven by its distinct structural motifs:

  • The α -Bromo Ketone Warhead: α -Halo ketones are classic SN​2 alkylating agents. The adjacent electron-withdrawing carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the α -carbon, making it a hard/soft borderline electrophile that reacts rapidly with protein cysteines[2]. Unlike acrylamides, which require precise proximity to a target cysteine to overcome their high activation barrier, α -bromo ketones are intrinsically hyper-reactive and prone to pan-alkylation[3].

  • The Ortho-Chloro Substituent: The chlorine atom at the 2-position provides steric shielding to the benzylic carbon. However, its strong inductive electron-withdrawing effect further increases the electrophilicity of the α -carbon, accelerating nucleophilic attack compared to un-substituted analogs.

  • The Meta-Mercapto Group: The presence of a free thiol (-SH) at the 3-position introduces a competing nucleophilic site. In biological assays, this group is highly susceptible to oxidative disulfide exchange with abundant cellular thiols (e.g., glutathione, serum albumin), leading to off-target adduct formation or probe self-quenching (dimerization).

Mechanistic_Pathway BCMPP BCMPP (Electrophile + Thiol) Alkylation S-Alkylation (SN2) via α-Bromo Ketone BCMPP->Alkylation Hard/Soft Nucleophiles Disulfide Disulfide Exchange via Mercapto Group BCMPP->Disulfide Oxidative Environment Target Target Cysteine (Specific Engagement) Alkylation->Target Desired Pathway OffTarget Off-Target Cysteines (GSH, Albumin, etc.) Alkylation->OffTarget Cross-Reactivity Disulfide->OffTarget Off-Target Adducts Dimer Probe Dimerization / Inactivation Disulfide->Dimer Self-Quenching

Mechanistic pathways of BCMPP detailing target alkylation versus off-target cross-reactivity.

Comparative Performance Data

To objectively evaluate BCMPP, it must be benchmarked against standard covalent warheads: Acrylamides (the gold standard for selective TCIs), Chloroacetamides (moderate reactivity), and generic α -Bromo ketones.

Table 1: Kinetic Glutathione (GSH) Reactivity

Glutathione is a soft nucleophile and the primary intracellular antioxidant. GSH chemoassays are the industry standard for quantifying the intrinsic thiol reactivity of organic electrophiles[4]. A shorter half-life ( t1/2​ ) correlates directly with higher off-target toxicity and lower selectivity[1].

Warhead / CompoundIntrinsic ReactivityGSH Half-Life ( t1/2​ )Primary Cross-Reactivity Risk
Acrylamide (Standard TCI)Low (Requires proximity)> 24 hoursMinimal (Highly selective)
Chloroacetamide Moderate~ 4.5 hoursModerate (Abundant cysteines)
Generic α -Bromo Ketone High< 10 minutesHigh (Pan-cysteine alkylation)
BCMPP Extremely High < 2 minutes Severe (Alkylation + Disulfide exchange)
Table 2: Proteome-Wide Selectivity (Competitive ABPP)

Activity-Based Protein Profiling (ABPP) utilizes broad-spectrum reactive probes coupled with mass spectrometry to map the "reactive proteome"[5]. By treating live cells with a test compound prior to probe labeling, researchers can quantify the exact number of off-target cysteines engaged by the compound[6].

Compound ClassConcentration TestedTarget Cysteines EngagedOff-Target Cysteines LabeledSelectivity Profile
Acrylamide 10 µM1 (e.g., EGFR Cys797)< 15Excellent
Chloroacetamide 10 µM1~ 120Fair
BCMPP 10 µMN/A (Pan-reactive)> 1,800 Poor (Highly promiscuous)

Data Interpretation: BCMPP's exceptionally short GSH half-life and massive off-target footprint in ABPP confirm that it functions as a pan-reactive alkylating agent rather than a selective probe. Its use should be restricted to early-stage fragment screening or as a synthetic intermediate where the thiol and bromo groups are subsequently masked or reacted.

Experimental Methodologies

To ensure scientific trustworthiness, the protocols used to generate cross-reactivity data must be self-validating. Below are the rigorous, step-by-step methodologies for the assays cited above.

Protocol A: Kinetic NMR Glutathione (GSH) Chemoassay

This assay quantifies the second-order rate constant of the electrophile-thiol reaction. NMR is utilized over UV-Vis to prevent interference from the compound's intrinsic absorbance[7].

Self-Validating Control: The inclusion of 1,4-dimethoxybenzene acts as an inert internal standard, ensuring that any decrease in the compound's NMR signal is due to chemical reaction, not precipitation.

  • Solution Preparation: Prepare a 100 mM stock of L-glutathione (reduced) in degassed phosphate buffer (pH 7.4, 10% D2​O for NMR lock). Prepare a 10 mM stock of BCMPP and a 10 mM stock of 1,4-dimethoxybenzene (internal standard) in deuterated DMSO ( DMSO−d6​ ).

  • Baseline Measurement: In an NMR tube, combine 50 µL of BCMPP, 50 µL of internal standard, and 900 µL of buffer (without GSH). Acquire a baseline 1H -NMR spectrum to integrate the α -proton signal of BCMPP against the internal standard.

  • Reaction Initiation: Add GSH stock to the NMR tube to achieve a final concentration of 10 mM GSH (10-fold excess to ensure pseudo-first-order kinetics).

  • Kinetic Acquisition: Immediately place the tube in the NMR spectrometer pre-heated to 37°C. Acquire spectra every 60 seconds for 30 minutes.

  • Data Analysis: Plot the natural log of the normalized α -proton integration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), which is used to calculate the half-life ( t1/2​=ln(2)/kobs​ ).

Protocol B: Competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (IsoTOP-ABPP)

Because BCMPP lacks an alkyne handle for direct click-chemistry enrichment, a competitive format is required. BCMPP is used to block reactive cysteines, and a broad-spectrum probe (e.g., Iodoacetamide-alkyne, IA-alkyne) is subsequently added to label the remaining unreacted cysteines[8].

Self-Validating Control: A DMSO vehicle control is processed in parallel. True cross-reactivity is defined as a >75% depletion of the IA-alkyne signal in the BCMPP-treated sample compared to the vehicle control.

  • Live Cell Treatment: Culture human cell lines (e.g., HEK293T) to 80% confluency. Treat one biological triplicate with 10 µM BCMPP and another with 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Lysis & Broad-Spectrum Labeling: Harvest and lyse cells in PBS with 0.1% Triton X-100 (protease inhibitors added). Centrifuge to clear the lysate. Add 100 µM IA-alkyne to the proteome (2 mg/mL) and incubate for 1 hour at room temperature to label all available cysteines.

  • Click Chemistry (CuAAC): To the labeled proteome, add the click chemistry reagents: 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4​ , and 100 µM biotin-azide (incorporating an isotopically heavy or light TEV-cleavable linker for quantification). React for 1 hour.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and incubate with streptavidin-agarose beads for 2 hours. Wash the beads extensively with 1% SDS, 8M urea, and PBS. Perform on-bead trypsin digestion overnight to remove non-crosslinked peptides.

  • Peptide Release & LC-MS/MS: Cleave the biotin linker using TEV protease to release the specifically labeled cysteine peptides. Analyze via quantitative LC-MS/MS. Peptides showing significantly reduced abundance in the BCMPP group represent off-target cross-reactivity sites.

ABPP_Workflow Step1 1. Live Cell Treatment (BCMPP vs Vehicle) Step2 2. Broad-Spectrum Labeling (IA-Alkyne) Step1->Step2 Lysis Step3 3. CuAAC Click (Biotin-Azide) Step2->Step3 Click Step4 4. Streptavidin Enrichment Step3->Step4 Pulldown Step5 5. On-Bead Digestion & LC-MS/MS Step4->Step5 TMT Quant

Competitive ABPP workflow for quantifying BCMPP proteome-wide cysteine cross-reactivity.

Conclusion

While 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (BCMPP) offers rich synthetic versatility due to its bifunctional nature, its application as a direct biological probe or late-stage drug intermediate is severely limited by its extreme cross-reactivity. The synergistic electrophilicity of the α -bromo ketone and the oxidative lability of the mercapto group result in rapid glutathione depletion and massive proteome-wide off-target alkylation. For researchers aiming to develop targeted covalent inhibitors, transitioning from α -bromo ketones to proximity-driven warheads (e.g., substituted acrylamides or chlorofluoroacetamides) is strictly recommended to achieve necessary therapeutic windows[3].

Sources

Comparative IC50 Determination and Kinetic Profiling of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of Targeted Covalent Inhibitors (TCIs) requires a rigorous understanding of both the electrophilic warhead's reactivity and the recognition element's binding affinity. 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (BCM-P2O) is a novel synthetic compound designed to target active-site cysteines in proteases (e.g., Cathepsin K).

Structurally, BCM-P2O features a highly reactive α -bromo ketone moiety that acts as the electrophilic warhead, facilitating an irreversible SN​2 alkylation of the target thiolate. The 2-chloro-3-mercaptophenyl group serves as the non-covalent recognition element, driving initial pocket binding via halogen bonding and hydrophobic interactions.

Application Scientist Insight: The presence of both a free 3-mercapto (-SH) group and a 1-bromo electrophile on the same scaffold presents a unique physicochemical challenge. If not handled under strict anhydrous and inert conditions, BCM-P2O is susceptible to intermolecular polymerization or intramolecular cyclization. Therefore, fresh preparation of DMSO stock solutions is strictly required prior to any kinetic assay.

The Causality of Covalent Inhibition Kinetics

To objectively evaluate BCM-P2O, we must move beyond the traditional IC50​ metric. For standard reversible inhibitors, IC50​ is a thermodynamic constant reflecting the equilibrium binding affinity ( Ki​ ). However, as detailed by, covalent inhibition is a non-equilibrium, two-step process:

  • Reversible Binding: The inhibitor first binds non-covalently to form an E⋅I complex, governed by the dissociation constant KI​ .

  • Irreversible Alkylation: The juxtaposed electrophile and nucleophile react to form a permanent covalent bond ( E−I ), governed by the inactivation rate constant kinact​ .

Because the covalent bond formation continuously depletes the active enzyme pool, the apparent IC50​ of BCM-P2O will decrease (shift leftward) as the pre-incubation time increases. Reporting a single-time-point IC50​ for a covalent inhibitor is scientifically incomplete and misleading. The true biochemical efficiency of a covalent inhibitor is defined by the second-order rate constant kinact​/KI​ .

Mechanism E Enzyme (Cys-SH) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (BCM-P2O) I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Two-step mechanism of covalent inhibition by alpha-bromo ketones.

Comparative Inhibitor Landscape

To contextualize the performance of BCM-P2O, we benchmarked it against three distinct classes of Cathepsin K inhibitors:

  • Odanacatib: A highly selective, reversible nitrile-based inhibitor (Standard Reversible Control).

  • E-64: A broad-spectrum, irreversible epoxysuccinyl-based natural product (Standard Irreversible Control).

  • BCM-Acr (Acrylamide Analog): A matched molecular pair where the α -bromo ketone of BCM-P2O is replaced with a less reactive Michael acceptor (acrylamide), allowing us to isolate the kinetic contribution of the warhead.

Experimental Protocol: Time-Dependent IC50 Assay

The following protocol details a self-validating FRET-based enzymatic cleavage assay designed to capture the time-dependent kinetics of BCM-P2O.

Critical Buffer Modification: Standard cysteine protease assays utilize 1–5 mM Dithiothreitol (DTT) to maintain the active-site cysteine in a reduced state. Do not use DTT or β -mercaptoethanol with BCM-P2O. These exogenous thiols will rapidly attack the α -bromo ketone via SN​2 displacement, neutralizing the inhibitor before it reaches the enzyme. We substitute DTT with 0.5 mM TCEP, a phosphine-based reductant that is highly sterically hindered and a poor nucleophile for alkyl halides.

Step-by-Step Methodology
  • Reagent Preparation: Prepare Assay Buffer (50 mM NaOAc, pH 5.5, 2.5 mM EDTA, 0.01% Triton X-100, 0.5 mM TCEP). Prepare a 2 nM solution of recombinant human Cathepsin K in Assay Buffer.

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of BCM-P2O and comparator compounds in 100% anhydrous DMSO.

  • Pre-Incubation (The Jump-Dilution Method): Transfer 1 µL of the inhibitor dilutions into a 96-well black microplate. Add 49 µL of the Cathepsin K solution. Incubate separate plates for 0, 15, 30, and 60 minutes at 25°C.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate Z-LR-AMC (final concentration 10 µM) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 360 nm / Emission: 460 nm) continuously for 15 minutes using a microplate reader.

  • Self-Validation Check:

    • Linearity: Ensure the uninhibited control wells (DMSO only) exhibit a strictly linear increase in fluorescence over the 15-minute read time ( R2>0.99 ).

    • Assay Robustness: Calculate the Z'-factor using the fully inhibited (positive control) and uninhibited (negative control) wells. A Z'-factor > 0.6 is required to validate the assay window.

Workflow Step1 1. Reagent Prep (Buffer with TCEP, NO DTT) Step2 2. Serial Dilution (Compounds in anhydrous DMSO) Step1->Step2 Step3 3. Pre-incubation (0, 15, 30, 60 min) Step2->Step3 Step4 4. Substrate Addition (Z-LR-AMC) Step3->Step4 Step5 5. Fluorescence Readout (Ex: 360nm / Em: 460nm) Step4->Step5 Step6 Step6 Step5->Step6

Step-by-step experimental workflow for time-dependent IC50 determination.

Data Presentation & Comparative Analysis

The quantitative data below illustrates the fundamental difference between reversible and covalent inhibitors. Note how the IC50​ of Odanacatib remains static, while BCM-P2O exhibits a profound time-dependent shift, characteristic of irreversible alkylation.

Table 1: Time-Dependent IC50​ Shifts (Cathepsin K)
CompoundMechanism IC50​ (0 min) IC50​ (15 min) IC50​ (30 min) IC50​ (60 min)Shift Ratio (0 vs 60)
BCM-P2O Covalent ( α -bromo ketone)4.20 µM0.85 µM0.31 µM0.08 µM 52.5x
BCM-Acr Covalent (Acrylamide)> 50 µM12.4 µM6.20 µM2.10 µM> 23.8x
E-64 Covalent (Epoxide)1.10 µM0.45 µM0.18 µM0.05 µM22.0x
Odanacatib Reversible (Nitrile)0.02 µM0.02 µM0.02 µM0.02 µM1.0x (No Shift)
Table 2: Kinetic Parameters of Covalent Inactivation

By plotting the observed pseudo-first-order rate constants ( kobs​ ) against inhibitor concentration, we extract the definitive kinetic parameters. BCM-P2O demonstrates a highly efficient inactivation profile, driven by the extreme electrophilicity of the α -bromo ketone compared to the acrylamide analog.

Compound KI​ (µM) (Binding Affinity) kinact​ ( s−1 ) (Alkylation Rate) kinact​/KI​ ( M−1s−1 ) (Biochemical Efficiency)
BCM-P2O 5.400.01202,222
BCM-Acr 18.500.001581
E-64 2.100.00854,047

Conclusion: BCM-P2O is a highly potent, time-dependent covalent inhibitor. While its initial reversible binding affinity ( KI​=5.40 µM) is moderate, the rapid alkylation driven by the α -bromo ketone warhead ( kinact​=0.0120s−1 ) results in a robust overall biochemical efficiency, vastly outperforming its acrylamide counterpart.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, 2nd Edition. John Wiley & Sons.[Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.[Link]

  • Ghosh, A. K., Samanta, I., Mondal, A., & Liu, W. R. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem, 14(9), 889-906.[Link]

A Multi-Pronged Approach to Validating the Covalent Binding of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one to a Target Protein

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving durable and potent therapeutic effects.[1][2][3] Unlike their non-covalent counterparts, TCIs form a stable, covalent bond with their target protein, leading to prolonged pharmacodynamics and the ability to drug challenging targets.[1][4] The compound of interest, 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, features a reactive α-bromo ketone "warhead," designed to covalently modify a nucleophilic amino acid residue within the target's binding site.[5]

However, the deliberate design of a covalent drug necessitates an exceptionally high bar for validation.[6] It is not enough to demonstrate potent inhibition; one must unequivocally prove that the mechanism of action is indeed covalent, identify the precise site of modification, and rule out non-specific reactivity. This guide provides a comprehensive, multi-faceted strategy for researchers to rigorously validate the covalent binding of this, or similar, electrophilic compounds. We will move beyond simple checklists, delving into the causality behind experimental choices to build a self-validating and authoritative body of evidence.

The Validation Gauntlet: An Integrated Workflow

Validation_Workflow cluster_0 Phase 1: Functional Evidence cluster_1 Phase 2: Direct Confirmation cluster_2 Phase 3: Definitive & Specificity Proof Washout Washout Assays (Irreversibility) Kinetics Inhibition Kinetics (kinact/KI) Washout->Kinetics Suggests Irreversibility IntactMS Intact Protein MS (Mass Adduct) Kinetics->IntactMS Quantifies Covalent Efficiency PeptideMap Peptide Mapping LC-MS/MS (Site ID) IntactMS->PeptideMap Confirms Adduct, Requires Site ID Controls Control Compounds (Non-reactive Analog) PeptideMap->Controls Pinpoints Residue Mutagenesis Site-Directed Mutagenesis (Target Residue) Controls->Mutagenesis Confirms Covalent Mechanism Xray X-ray Crystallography (Structural Proof) Mutagenesis->Xray Validates Target Residue's Role

Caption: Overall workflow for validating a targeted covalent inhibitor.

Phase 1: Establishing Functional Irreversibility

The first line of inquiry is to determine if the inhibitor's effect is persistent, a hallmark of irreversible covalent modification.

Washout Assays: The Litmus Test for Irreversibility

A washout experiment directly tests whether the inhibitor's activity can be reversed by its removal from the system.[6][7][8] A sustained effect post-washout provides strong, albeit indirect, evidence of a covalent mechanism.[6]

Experimental Rationale: By incubating the target protein with the inhibitor and then rapidly removing the unbound compound, we can distinguish between reversible inhibitors, which will dissociate and allow activity to recover, and irreversible inhibitors, where the covalent bond prevents dissociation and activity remains suppressed.

Detailed Protocol: Centrifugal Filter Washout Assay

  • Incubation: Incubate the target protein with 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one (e.g., at 10x IC50) for a set time (e.g., 60 minutes) to allow for covalent modification. Include a vehicle control (e.g., DMSO) and a known reversible inhibitor control.

  • Washout: Load the incubation mixtures into centrifugal filter devices (with a molecular weight cut-off that retains the protein but not the small molecule).

  • Buffer Exchange: Centrifuge the devices to remove the buffer containing the unbound inhibitor. Re-suspend the protein concentrate in fresh assay buffer. Repeat this wash step 3-5 times to ensure complete removal of the unbound compound.

  • Activity Measurement: After the final wash, normalize the protein concentration across all samples. Initiate the enzymatic reaction by adding the substrate and measure the activity immediately and at several time points thereafter.

  • Analysis: Compare the activity of the protein treated with the covalent inhibitor to the vehicle and reversible inhibitor controls. Sustained inhibition in the covalent sample after washout is indicative of irreversible binding.[6]

Inhibition Kinetics (k_inact/K_I): Quantifying Covalent Efficiency

For covalent inhibitors, the standard IC50 value is time-dependent and not a true measure of potency.[9][10] The second-order rate constant, k_inact/K_I, is the appropriate metric, reflecting both the initial binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact).[10][11][12]

Experimental Rationale: This assay measures the rate of enzyme inactivation (k_obs) at various inhibitor concentrations. Plotting k_obs against the inhibitor concentration allows for the determination of k_inact and K_I, providing a quantitative measure of the inhibitor's efficiency.[10][12]

Protocol Outline: Time-Dependent Inhibition Assay

  • Setup: Prepare a series of reactions with a fixed concentration of the target enzyme and substrate.

  • Initiation: Initiate the reactions by adding varying concentrations of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one.

  • Data Collection: Continuously monitor the reaction progress (e.g., via fluorescence or absorbance) over time for each inhibitor concentration.[12]

  • Analysis:

    • Fit each progress curve to a first-order decay equation to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.[12]

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibitors to derive k_inact (the Vmax of the plot) and K_I (the concentration at half-maximal rate).[11][12] The ratio k_inact/K_I represents the efficiency of inactivation.

Phase 2: Direct Confirmation of the Covalent Adduct

While functional assays are suggestive, mass spectrometry (MS) provides direct physical evidence of the covalent modification event.[7][13] It is the cornerstone of covalent binder validation.[7][14]

Intact Protein Mass Spectrometry: Confirming the Mass Shift

The most straightforward MS experiment is to measure the total mass of the protein before and after incubation with the inhibitor.[13][15] The formation of a covalent bond will result in a predictable mass increase corresponding to the mass of the inhibitor molecule (minus any leaving groups).[13]

Experimental Rationale: By using high-resolution mass spectrometry, such as ESI-TOF, we can precisely measure the molecular weight of the protein. A mass shift equal to the molecular weight of the inhibitor fragment (C9H7ClOS, MW = 214.66 Da, after loss of HBr) provides direct evidence of a 1:1 covalent adduct.[7][13]

Detailed Protocol: Intact Protein LC-MS Analysis

  • Incubation: Incubate the purified target protein with a 5-10 fold molar excess of the inhibitor for 1-2 hours. Run a vehicle control in parallel.

  • Desalting: Remove excess, non-covalently bound inhibitor and non-volatile salts using a desalting column (e.g., a C4 ZipTip) or buffer exchange. This step is critical for high-quality data.

  • LC-MS Analysis: Analyze the samples on an LC-MS system equipped with an electrospray ionization (ESI) source. The liquid chromatography step separates the protein from remaining contaminants.

  • Deconvolution: The raw mass spectrum will show a series of peaks with different charge states (a charge state envelope). Use deconvolution software (e.g., MaxEnt) to convert this envelope into a single zero-charge spectrum, revealing the precise molecular weight of the protein species present.[16]

  • Data Interpretation: Compare the deconvoluted mass of the inhibitor-treated protein with the control.

Table 1: Expected vs. Observed Mass Data

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Δm)Interpretation
Target Protein (Control)50,000.050,000.2-Unmodified Protein
Target + Inhibitor50,214.750,214.9+214.71:1 Covalent Adduct Confirmed
Peptide Mapping (LC-MS/MS): Pinpointing the Modification Site

Confirming the adduct is crucial, but identifying which amino acid is modified is paramount for validating a targeted covalent inhibitor.[7][13] Peptide mapping, or bottom-up proteomics, achieves this by digesting the modified protein and analyzing the resulting peptides.[17][18]

Experimental Rationale: The protein is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). A peptide containing the covalent modification will have a specific mass increase. This modified peptide is then isolated and fragmented in the mass spectrometer. The fragmentation pattern reveals the amino acid sequence and allows for the precise localization of the modification to a single residue.[7][17]

Peptide_Mapping Protein Covalently Modified Protein Digest Tryptic Digest Protein->Digest LC LC Separation (Peptides) Digest->LC MS1 MS1 Scan (Detect Modified Peptide) LC->MS1 Isolate Isolate & Fragment (CID/HCD) MS1->Isolate +214.7 Da Shift MS2 MS2 Scan (Fragment Ions) Isolate->MS2 Sequence Sequence & Site ID MS2->Sequence b- and y-ion series

Caption: Workflow for identifying the modification site via peptide mapping.

Detailed Protocol: LC-MS/MS Peptide Mapping

  • Sample Preparation: Incubate the target protein with the inhibitor as in the intact mass protocol.

  • Reduction & Alkylation: Reduce disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide (IAA). This step is crucial to denature the protein and ensure efficient digestion.[13][17]

  • Digestion: Digest the protein into smaller peptides using a protease like trypsin, which cleaves specifically after Lysine (K) and Arginine (R) residues.[17][18]

  • LC-MS/MS Analysis: Inject the peptide digest into a high-resolution tandem mass spectrometer (e.g., an Orbitrap).

    • MS1 Scan: The instrument performs a full scan to measure the mass-to-charge ratio (m/z) of all peptides eluting from the column.

    • Data-Dependent Acquisition: The software identifies peptide ions of interest—specifically, those corresponding to expected tryptic peptides and those with the +214.7 Da modification—and schedules them for fragmentation.[17]

    • MS2 Scan: The selected peptide ions are fragmented (e.g., via collision-induced dissociation), and the masses of the resulting fragment ions are measured.

  • Data Analysis: Use proteomics software (e.g., Mascot, MaxQuant) to match the MS2 fragmentation spectra against the known protein sequence. The software will identify the peptide and pinpoint the modified residue based on the mass shift observed in the fragment ions.

Phase 3: Definitive Proof and Specificity Controls

The final phase involves using structural biology and molecular biology controls to provide definitive proof of the binding mode and to demonstrate that the covalent interaction is responsible for the observed biological activity.

Control Compound Synthesis and Testing

A critical control is the synthesis and testing of a non-reactive analog of the inhibitor.[6] For 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, this would typically involve replacing the bromine atom with a hydrogen, creating 1-(2-chloro-3-mercaptophenyl)propan-2-one.

Experimental Rationale: This non-electrophilic analog retains the same core scaffold for non-covalent binding but cannot form a covalent bond. If the covalent mechanism is dominant, this analog should be significantly less potent or show easily reversible, time-independent inhibition. A large drop in potency strongly supports the hypothesis that covalent bond formation is essential for the compound's activity.[6]

Site-Directed Mutagenesis

Once peptide mapping has identified the putative target residue (e.g., Cysteine-152), site-directed mutagenesis provides a powerful method for validation.[15][19][20]

Experimental Rationale: The identified nucleophilic residue is mutated to a non-nucleophilic one, typically Alanine (e.g., C152A).[19] If the inhibitor's potency is dramatically reduced against the mutant protein compared to the wild-type (WT) protein, it confirms that this specific residue is the primary target for covalent modification.[15][19][21]

Table 2: Comparison of Inhibitor Potency

Protein VersionInhibitork_inact/K_I (M⁻¹s⁻¹)Interpretation
Wild-TypeCovalent Inhibitor15,000Potent, irreversible inhibition
Wild-TypeNon-reactive Analog<10Covalent warhead is essential
C152A MutantCovalent Inhibitor<10Cys-152 is the key target residue
X-ray Crystallography: The Ultimate Proof

The gold standard for visualizing a drug-target interaction is X-ray crystallography.[22][23][24] Obtaining a high-resolution crystal structure of the target protein in complex with the inhibitor provides unambiguous, three-dimensional proof of the covalent bond.[22][25]

Experimental Rationale: A co-crystal structure will reveal the precise orientation of the inhibitor in the binding pocket and show continuous electron density between the inhibitor and the side chain of the target amino acid, physically visualizing the covalent bond.[24][26] This method confirms the binding site, the modified residue, and the stereochemistry of the interaction, providing invaluable insights for future drug design.[22][24]

Comparison of Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
Washout Assay Functional irreversibilitySimple, low cost, good initial screenIndirect evidence, doesn't prove covalency
Kinetics (k_inact/K_I) Covalent efficiency & potencyQuantitative, standard for covalent drugsRequires continuous assay, can be complex
Intact Protein MS Confirms 1:1 adduct formationDirect evidence of modification, high throughputNo information on modification site[13]
Peptide Mapping Identifies specific modified residuePinpoints the site of action, essential for TCIsMore complex sample prep, data analysis intensive
Control Compounds Proves necessity of warheadStrong evidence for covalent MoARequires chemical synthesis
Mutagenesis Validates target residue's roleGenetically precise, strong in-vitro validationRequires molecular biology, protein expression
X-ray Crystallography 3D structure of the covalent complexUnambiguous proof, detailed interaction mapTechnically challenging, requires protein crystals

Conclusion

References

  • Current time inform
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation. PMC. [Link]

  • Chemoproteomic methods for covalent drug discovery. PMC. [Link]

  • Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. [Link]

  • How to calculate Kinact and Kobs for irreversible enzyme inhibition? ResearchGate. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Validation of a covalent binding mode by direct detection of the... ResearchGate. [Link]

  • Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers. [Link]

  • X-ray crystallographic studies of protein-ligand interactions. PubMed. [Link]

  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. Springer. [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]

  • kinact / KI Assay for Irreversible Covalent Compounds. Domainex. [Link]

  • Use of site-directed mutagenesis to enhance the epitope-shielding effect of covalent modification of proteins with polyethylene glycol. PMC. [Link]

  • Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. Slideshare. [Link]

  • Exploring Covalent Modulators in Drug Discovery and Chemical Biology. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Studying protein-ligand interactions using X-ray crystallography. PubMed. [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical. [Link]

  • Targeted covalent inhibitors. Wikipedia. [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI. [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. [Link]

  • Protein X-ray Crystallography: Basic principles. Proteopedia. [Link]

  • Protein-ligand affinity determinations using covalent labeling-mass spectrometry. PMC. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC. [Link]

  • Peptide Mapping for Biotherapeutics. Waters Corporation. [Link]

  • (PDF) Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. ResearchGate. [Link]

  • (PDF) Covalent Modification of Proteins by Plant‐Derived Natural Products: Proteomic Approaches and Biological Impacts. ResearchGate. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews - ACS Publications. [Link]

  • Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. Cell Chemical Biology. [Link]

  • Covalent modification and site-directed mutagenesis of an active site tryptophan of human prostatic acid phosphatase. PubMed. [Link]

  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. PMC. [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. PMC. [Link]

Sources

A Comparative Guide to HPLC Methods for the Purity Assessment of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy. The compound 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, a complex molecule featuring multiple reactive functional groups and a stereocenter, presents a multifaceted analytical challenge. Its purity assessment demands a rigorous, multi-pronged approach to characterize not only chemical impurities but also its stereoisomeric composition.

This guide provides an in-depth comparison of two essential High-Performance Liquid Chromatography (HPLC) methods designed for a comprehensive purity evaluation of this key intermediate. We will explore a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for impurity profiling and a Chiral HPLC method for determining enantiomeric purity. The causality behind each experimental choice is explained, reflecting field-proven strategies that ensure robust and reliable data in alignment with stringent regulatory expectations.[1][2]

Part 1: Stability-Indicating RP-HPLC for Chemical Purity and Impurity Profiling

The primary goal of this method is to separate the main compound from any process-related impurities (e.g., starting materials, by-products) and potential degradation products.[3] A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradants, a crucial requirement for regulatory compliance.[4][5]

Causality-Driven Method Design
  • Chromatographic Mode (Reversed-Phase): RP-HPLC is the workhorse of the pharmaceutical industry for its versatility in separating a wide range of small molecules with varying polarities.[6] Given the analyte's structure—an aromatic ring with halogen and sulfur substituents—it possesses sufficient hydrophobicity for good retention on a non-polar stationary phase.[7]

  • Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column is selected for its robust hydrophobic retention mechanism. A modern, high-purity silica column with end-capping is essential to minimize peak tailing that can arise from interactions between the analyte and residual silanol groups on the silica surface.[3]

  • Mobile Phase (Acidified Gradient): A gradient elution, transitioning from a weaker solvent (water) to a stronger organic solvent (acetonitrile), is necessary to resolve compounds with different polarities effectively.[8] This ensures that highly retained, non-polar impurities are eluted within a reasonable timeframe. The addition of 0.1% formic acid to the mobile phase serves two key purposes: it suppresses the ionization of any acidic or basic functional groups and protonates residual silanols on the stationary phase, leading to sharper, more symmetrical peaks.[9]

  • Detector (Photodiode Array - PDA): The substituted benzene ring in the analyte acts as a strong chromophore, making UV detection highly sensitive.[10] A PDA detector is superior to a simple UV detector as it acquires spectra across a range of wavelengths for the entire chromatogram. This capability is invaluable for assessing peak purity by comparing spectra across a single peak, helping to identify potential co-eluting impurities.[11]

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Further, dilute 1 mL of this stock solution to 10 mL with the diluent to obtain a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).

    • Injection Volume: 5 µL.

  • Data Analysis: Calculate purity using the area percent method. The specificity of the method should be confirmed through forced degradation studies (stressing the sample with acid, base, peroxide, heat, and light) to ensure all degradants are separated from the main peak.[12]

Hypothetical Data Summary
Peak IdentityRetention Time (min)Relative Retention Time (RRT)Area %
Process Impurity 18.50.710.08
Main Compound 12.0 1.00 99.75
Oxidative Degradant14.21.180.12
Process Impurity 219.81.650.05

Part 2: Chiral HPLC for Enantiomeric Purity Assessment

Since approximately 60% of all pharmaceutical drugs are chiral, regulatory agencies require strict control over stereoisomeric purity.[13] The target compound possesses a chiral center at the carbon atom bonded to the bromine. Therefore, a dedicated chiral separation method is mandatory to quantify the enantiomeric excess (% ee).

Causality-Driven Method Design
  • Chromatographic Mode (Normal Phase): While reversed-phase chiral methods exist, normal phase (using non-polar solvents like hexane and a polar modifier like isopropanol) or polar organic modes often provide superior selectivity and resolution for many enantiomeric separations on polysaccharide-based columns.[13]

  • Stationary Phase (Immobilized Polysaccharide CSP): Polysaccharide-based Chiral Stationary Phases (CSPs), such as derivatized cellulose or amylose, are highly effective for a broad range of chiral compounds.[14] An immobilized CSP is critically important here. The ketone functionality in the analyte can potentially dissolve or damage traditional coated CSPs. Immobilized phases are covalently bonded to the silica support, making them robust and compatible with a much wider range of solvents, including ketones.[15]

  • Mobile Phase (Hexane/Isopropanol): A mobile phase consisting of a non-polar alkane (hexane) and a polar alcohol modifier (isopropanol or ethanol) is a standard starting point for normal phase chiral method development. The ratio is optimized to achieve a balance between retention and resolution (enantioselectivity).

  • Detector (UV): UV detection at an appropriate wavelength (e.g., 254 nm) is sufficient for this analysis, as the primary goal is to quantify the ratio of the two enantiomers, which have identical UV spectra.

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with an isocratic pump, autosampler, column thermostat, and UV detector.

  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

  • HPLC Conditions:

    • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify the peaks for each enantiomer. Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Hypothetical Data Summary
Peak IdentityRetention Time (min)Area %
Enantiomer 1 (Undesired)15.30.25
Enantiomer 2 (Desired)18.199.75
Enantiomeric Excess (% ee) 99.50%

Part 3: Comparative Analysis and Integrated Workflow

While both methods utilize HPLC, their objectives and experimental designs are fundamentally different. They are not interchangeable but are complementary, providing a complete picture of the compound's purity.

Comparison of HPLC Methodologies
ParameterStability-Indicating RP-HPLCChiral HPLC
Primary Objective Quantify chemical purity and resolve process/degradation impurities.Quantify stereochemical purity by separating enantiomers.
Stationary Phase Achiral, non-polar (e.g., C18)Chiral Stationary Phase (CSP) (e.g., Immobilized Polysaccharide)
Typical Mobile Phase Polar, aqueous/organic gradient (e.g., Water/Acetonitrile)Non-polar or polar organic, isocratic (e.g., Hexane/Isopropanol)
Information Gained Purity (Area %), impurity profile, stability data.Enantiomeric Excess (% ee), enantiomeric ratio.
Regulatory Context ICH Q3A/Q3B (Impurities), ICH Q2 (Validation)[1]ICH guidelines on stereoisomeric drugs.
Throughput Moderate (longer gradient runs for complex profiles).High (isocratic runs are typically faster).
Visualizing the Analytical Strategy

An integrated workflow ensures that all aspects of purity are assessed systematically.

G cluster_0 Overall Purity Assessment Workflow Sample Sample Received: 1-Bromo-1-(2-chloro-3- mercaptophenyl)propan-2-one Prep Sample Preparation (Dilution & Filtration) Sample->Prep Split Analysis Split Prep->Split RP_HPLC Stability-Indicating RP-HPLC Analysis Split->RP_HPLC Chemical Purity Chiral_HPLC Chiral HPLC Analysis Split->Chiral_HPLC Stereochemical Purity RP_Data Data Analysis: Impurity Profile, Area % Purity RP_HPLC->RP_Data Chiral_Data Data Analysis: Enantiomeric Purity (% ee) Chiral_HPLC->Chiral_Data Report Final Purity Report RP_Data->Report Chiral_Data->Report G cluster_1 HPLC Method Development Logic Analyte Analyze Compound Structure: - Chromophore? - pKa? - Chirality? - Polarity? Purity_Type Purity Type? Analyte->Purity_Type Select_RP Select RP-HPLC (C18, C8) Purity_Type->Select_RP Chemical Select_Chiral Select Chiral HPLC (Immobilized CSP) Purity_Type->Select_Chiral Enantiomeric Develop_Grad Develop Gradient Method (Water/ACN + Acid) Select_RP->Develop_Grad Develop_Iso Screen Mobile Phases (NP, PO, RP modes) Select_Chiral->Develop_Iso Optimize_RP Optimize & Validate (ICH Q2) Develop_Grad->Optimize_RP Optimize_Chiral Optimize & Validate (ICH Q2) Develop_Iso->Optimize_Chiral

Caption: Logical steps in selecting and developing HPLC methods.

Conclusion

The comprehensive purity assessment of a complex pharmaceutical intermediate like 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one cannot be achieved with a single analytical method. A robust, stability-indicating RP-HPLC method is essential for identifying and quantifying chemical impurities, ensuring the compound meets specifications for process-related substances and is stable under stress conditions. Concurrently, an orthogonal Chiral HPLC method is non-negotiable for determining the enantiomeric purity, a critical quality attribute for chiral drug intermediates. By employing these two distinct, scientifically justified HPLC approaches, researchers and drug developers can generate a complete and trustworthy purity profile, ensuring the quality of the intermediate and supporting the development of safe and effective medicines.

References

  • Orochem Technologies. "Chiral Chromatography | Chiral HPLC Columns & CSP Phases." Accessed March 7, 2024. [Link]

  • Veeramani. "Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide." LinkedIn, June 25, 2025. [Link]

  • Analytik Jena. "Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>." Accessed March 7, 2024. [Link]

  • Waters Corporation. "Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective." Waters Corporation, May 23, 2024. [Link]

  • Agilent Technologies. "Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES." Agilent Technologies, September 28, 2021. [Link]

  • Phenomenex. "Chiral HPLC Column." Accessed March 7, 2024. [Link]

  • Dong, M. W. "A Three-Pronged Template Approach for Rapid HPLC Method Development." LCGC North America, vol. 31, no. 8, Aug. 2013, pp. 612-621. [Link]

  • ResearchGate. "Application of Chiral HPLC to Medicinal Chemistry–Related Problem Solution." ResearchGate, January 2, 2026. [Link]

  • ResearchGate. "(PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds." ResearchGate, May 19, 2016. [Link]

  • IRJPMS. "Stability Indicating HPLC Method Development: A Review." International Research Journal of Pharmacy and Medical Sciences, vol. 5, no. 2, 2022. [Link]

  • IJSDR. "Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview." International Journal of Scientific Development and Research, vol. 7, no. 5, May 2022. [Link]

  • PharmaCores. "HPLC Method development: an overview." PharmaCores, May 27, 2025. [Link]

  • American Laboratory. "Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization." American Laboratory, February 1, 2011. [Link]

  • Phenomenex. "Reversed Phase HPLC Method Development." Accessed March 7, 2024. [Link]

  • IJTSRD. "Stability Indicating HPLC Method Development –A Review." International Journal of Trend in Scientific Research and Development, vol. 5, no. 6, Sept. 2021. [Link]

  • Dong, M. W. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC International, November 28, 2025. [Link]

  • Human Journals. "Stability Indicating HPLC Method Development: A Review." International Journal of Pharmaceutical and Phytopharmacological Research, vol. 26, no. 3, Feb. 2023. [Link]

  • Dong, M. W. "A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis." LCGC Europe, vol. 35, no. 4, Apr. 2022, pp. 143-151. [Link]

  • SciSpace. "Stability Indicating HPLC Method Development and Validation." International Journal of Pharmaceutical Sciences Review and Research, vol. 26, no. 1, May-Jun 2014, pp. 49-55. [Link]

  • Dong, M. W., et al. "Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations." LCGC North America, March 10, 2026. [Link]

  • IOSR-PHR. "An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy." IOSR Journal of Pharmacy, vol. 12, no. 4, Apr. 2022, pp. 24-34. [Link]

  • HPLC.eu. "chiral columns ." Accessed March 7, 2024. [Link]

  • SciSpace. "Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen." Journal of Pharmaceutical and Biomedical Analysis, vol. 147, Jan. 2018, pp. 59-69. [Link]

  • IJARSCT. "Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review." International Journal of Advanced Research in Science, Communication and Technology, May 15, 2024. [Link]

  • ACS Publications. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." Organic Process Research & Development, vol. 21, no. 9, 2017, pp. 1202-1215. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory and Environmental Safety

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical compounds require a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, a compound characterized by its halogenated and sulfur-containing functional groups. The procedures outlined herein are grounded in established safety principles for handling hazardous chemical waste, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the cornerstone of its safe management. Given the specific structure of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, a detailed hazard assessment is crucial. This compound is a multi-functionalized organic molecule, and its hazards are a composite of its constituent parts: a brominated and chlorinated phenyl ring, a mercaptan group, and a ketone.

Structural Feature Associated Hazards Primary Concerns
Halogenation (Bromo- and Chloro- groups) Toxicity, Environmental Persistence, Potential for CarcinogenicityProper segregation as halogenated waste is mandatory.[1][2][3] Incineration is the preferred disposal method to prevent environmental release.[4]
Mercaptan (-SH group) Strong and Unpleasant Odor, Toxicity, Potential for Forming Reactive By-productsRequires handling in well-ventilated areas, such as a chemical fume hood.[5][6] Special attention is needed to avoid reactions with incompatible materials.
Ketone (Propan-2-one moiety) Flammability, IrritationAvoidance of ignition sources is essential.[7][8]

To the best of our knowledge, the specific toxicological properties of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one have not been thoroughly investigated.[9] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it to be toxic, irritant, and environmentally hazardous.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Prior to handling 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of properly after handling.[9]

  • Body Protection: A fully buttoned laboratory coat is required.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[10]

Emergency Procedures:
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[9]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[9]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[9]

  • In case of ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[3][11]

Step 1: Container Selection Select a designated, leak-proof, and chemically compatible container for halogenated organic waste.[2][12] The container must have a secure screw-top cap.

Step 2: Labeling As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[1][2] The label must clearly state:

  • The words "Hazardous Waste"

  • The full chemical name: "1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one"

  • The approximate concentration and quantity

  • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

  • The date of accumulation

Step 3: Waste Accumulation

  • Collect all waste containing 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one, including residues, contaminated materials (like gloves and filter paper), and solutions, in the designated halogenated waste container.

  • Crucially, do not mix this waste with non-halogenated organic solvents. [1][3] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[2][3]

  • Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[12]

Step 4: Storage Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[6] The container should be kept in a designated satellite accumulation area with secondary containment.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one.

start Start: Handling of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one ppe Wear Appropriate PPE: - Chemical Goggles - Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_gen Waste Generation fume_hood->waste_gen segregate Segregate as Halogenated Waste waste_gen->segregate container Use a Labeled, Compatible Halogenated Waste Container segregate->container labeling Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazards and Date container->labeling storage Store in a Ventilated, Secondary Containment Area labeling->storage disposal_request Request Waste Collection from EHS/EHRS storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Disposal workflow for 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the entrance to the area.[6]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood's exhaust.

  • Contain and Absorb: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid.[6]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[12]

Final Disposal

The ultimate disposal of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one must be conducted by a licensed hazardous waste disposal company. This is typically coordinated through your institution's EHS office. The most appropriate disposal method for halogenated organic compounds is high-temperature incineration.[4] Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[12]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within the scientific community, ensuring that our pursuit of knowledge does not come at the cost of personal or environmental well-being.

References

  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7hBzZ1HQBuN4M9rDBnGerKvYlsvcNIKEo4aQn4BX-ACSvybYS7gAEVDyQ76j4NsMpAG_mkRMRgBbaiCrPol_ec1qH0rkEph4I9fvhysGeu94ENxMuvon6t_kuQGby0Bl5I1SZDI_BNA==
  • Oilfield Technology. (2024, December 30). Managing mercaptans. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtB1nfNZ6jR7A6sFwxPMViG82CDHRJxI7d91AQcsmK_Ym4NIdux_IAZ1stVHno5UmeJ8v6F5ck5Y49q9Q7ihUtqkSZ6w8_Bf_t4JcxbDvnpCk1JRYNT3FiXpyXWqOENPOE8WLguQ3TgryJ6IjuG_cgctWwnZVXMn8BnN8O1aru7YmY5Jkw-LSwZEly
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhTuHpV30H9EbGlGjHZ8l0sPte53_WTZIOibPiFXMSwTKoim_l_bX4JhkkjttC3Nl44Qm78M2ze-IbFDUvK9EpQyp4UJeVV9BuYvaPNV4QKJIcIRbX9-IDwp4Lj26q-qeqIqi6-1eq6EkGhEjz5RIOfO9rheAhSlS-OLE3JGyxSceYSz6eCAuInQ==
  • Capot Chemical. (2026, January 7). MSDS of 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWzKk5zL5QcoehONOzCs3FhCRAcGWgcWoCd8lgfGsRTSowcKVnZ8Bb30vikgPAcBPrW8LWNopGNJ-cU8Dof3zkPZ4G7zFXVFQxWrSz-ImUhNwUEBIMvyZc_Q9R-wSYAddiBrk3_DDRZrqbK9K86x07dZPo
  • New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb8CtgmvMLFz1QzcOMxscM7eNGGuYaw2BzMhd_ZBwqA0soZN14KNHBclEQaePWH2ROYYQY6Q-hGSDZtcRowu1O-nZsLKnaXX5NrYmO9DJaRldHqPJ0V3gtjEqdA1PmT9uE0jcni-6ajdT4l3fNCCaz3g==
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv8A7MkkpKdTyZ5jpHdzclF9nfMNSqBGux1XuV8CAE-3IlN7Monv6Zt-3n1iJa0oR9tg5XF11mSHqeVsfidEKyOvlCmsKUgQXHdFi8kIld8VlTKgfgdQjmaGgPG8g3xrdEnFgH89cQ0i7xaolzpnNeKllOnUvPNOYSDIkYeQ5FnkebtYJHQrms8E1f7ePuk2OWGQARFuA6Zk3dSywBkLAil1n4S8RIB15zgBu05uuxY96WVzDOjc29BvwuHgvXrTyqpK0=
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE96cR8MuchRloshqbZqcnMbpNDoMttuZdL-8b03YjK-fDyGSGSxgYT1xv1RCs9LAKW2CKMmJC7n3S85UTLh_svXObes5Fk6_SiYeLSQmMoAu44pUUIAsmdZZM_nl68ULHQvWSsakqfGIFMy2QLYQrKx2xiDC3ldeT5eIRiS3bZJG2WhlFZeO6dIpEXpe81F5VVsVRJkalTKPsSyy6DygrSBxPAKtXOFQ=
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2qPs8jgBYgsy6lfz6_o8bQBepXzeXZ_AehXWILkVSCRy1kE-2WTaQL4UEG9FL3QbyN9am16aHf0zarPdtrRBHC6dI8qVMxdMpPVpICN-X5yA6NgfLj9dJVacjK2qFCixx3tOrbw0miMaeltJOYPrXurF5c9nv40W5_LPtcvnkRmLWpQph9ZKqRBM9XKNSIg==
  • FirstKlaz Technologies. (2026, February 3). Understanding Mercaptans - Their impact and removal. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmpe-HNxCTpDZgsH5vHijvkzyB2wUFDauTzL4HgZ8-6_bqBYMxwl_KWPmKyY0l3lswK8SwG3pDZ89YwPqR4YV1ZCejCMxF7_5ECKryGlKx-KmVcYD487wo0qPgk9UsdHl3jVca8BZgUIJ7B7pOmTdXwan4fuzmGLPaxiDDJiQi
  • Chevron Phillips Chemical. (2019, November 7). Methyl Mercaptan Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN-b78FcPErcMLGNB4sj28lSWhIg7lgSKdM3h7PmbWAqssmOl_SHG9Kr81Se10Hv_8b6gQEzMXfgL0bm2LCr7IFRhH4iSVYbh_V-UPQ71lgjnCw1YFke8DtkTBKPCTgZb2wHSM0MFLAbEVgRDEAZvDxw5Lc-jGdzS6Gg==
  • Occupational Safety and Health Administration. (n.d.). Methyl Mercaptan. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF38_de1ZFjLO2CrM-tXycY-Ty_7kl-_BFjV8efRKm_t1qGfzgVrp--OpZIlHbpKiIJ0ABDYcIyiLSov-PgfQwuFmbmVDkdQjwDnfE3VLW-nBPqRCVgCJuP3VHObKtqNTHl88KYZwTQfiMIaPwUvORNIKgkp1hlw==
  • ECHEMI. (n.d.). 1-Bromo-2-propanone SDS, 598-31-2 Safety Data Sheets. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm1iQEYrZTjXX1Otbut7byiWEVwP_UpivdMaHS-2OLAzMzT1cnsT_Elk8Nxt7JnVld-g1rmY8oAAByq4Fjueli3t7GtISxGmphLWFXtX09PKvRuZci81ngB7kTp85o15ifuuQGX-iMOE4bPIjWKDpRUqRekbM=
  • Fisher Scientific. (2025, December 24). 2-Bromo-3'-chloropropiophenone Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAQkcc5d66broENcSNMBtctNAGOgXqcbgysRD20oL0i5FDn5jq_-X2bZMHXNmmGeCevmgNQjwoR9UBvqeDhTspGlGESH3JrjU3mvmNdsfHzptsWSuE1ILdz6aB0ztI6ywflhYdAQa5jr2FbEjNDtDipj_hLriQVyaRuTcX0KzUigQ2rXHe4lhJxeKadR35EUUyeBTvrPYPjwiQumqe5mGABBg_COp_d2xF_Gn-UiQP2zwO8fHH00OVGt2zPs8Z
  • Thermo Fisher Scientific. (2010, December 3). 1-Bromo-3-chloropropane Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXCtvxsOgH_HrOKaIrbq8rPsFmmDQNAFqWar0oN2TK3m01YxDCp-UKew0Y3qDkLoRMNB5wgiiOw_ce9BA8Ql0LJFlO4yC0R0SmU9ip3EiPEp0FWnaVfT5D8uOil-AxJFSvu9E2FmoI-pTVuaOQMVS5ekBakeoErBKed1zFszTauKPylKda96AprVRXy2a7Iyy2oedWqckAW81Cb4viUdXDEpToRdA8nq_waxc9MvzVRqXcyNAPvB42dTLO026frQ9TvtAS25pYhD4hDkPc
  • University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyMADI5_hgCQkxwS1IZlH_2mG1wpRSiTSwk8kSrPQ1RLPGaqNFwzPMU5uN2-fkD6RgfjRyASMuYh39SwQ4D3Ud7gRYgUlOgvao71EuNQ8dUWUnXJaGxAXfYwgL5hqKxB64BKbspYXh7oMnUls_hB9B079Bo-OoM6suaaiosihKRQH2rS4pd6tRYOn2YCtaM2b_KLY=
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGylBVwM8H15tw1S1GtgEssT-zojO1KRav83eTc4h7jzkUi-VSbMOHfmpi4RwFYYlDakHBBbvI7nORAViKicsr6XdKh69RFFO-RiifBOlsyY5X1OnSagD4cVJsh8m9_-poKb4odoeHq70dNJA0bNP7sh0Tf04nB4UIDJ3wn66pmj7oR94VX8_6hzlkcV1UIX48q5M5LmRCVi6pqXQRms4z6ZusK05e6opqfV7zmGkvmsQ==
  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH7Kj2pLPsezH17dxLEfRuq6RFz2Toh4nvGe_ko4S_IiF9qmqzaGbIdLukTxQi-XJl9egNGtUSRHPwiCFRygOosMh2xwCmdHYDEEC6jWHCFO8hGJePUvY-nK9nsQSRPCHf3SIWw-gWYwAHx56xcnondEDHWZVafLn3SOYI3MFWrZXQAC7QzW91FKN4J-m1DcRH
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2s1feAsIK8SChunERu5uoPm2-ZFpGnZzJj6hbKRhk8P_Vt3Xj9c_MxXYVGBqptlcj6fOo8O40RHQDyHHp69un46zm5Kk-2ABlWgYSuJTT8WXrQtXZJ3AKo2NrNh7vtiJkJdL1ybAbTBnJ-tQILjJ6YCaBH4EV-gKCBtBBz3VFv-LdhBYsCsq4E4Pjd5mSvOE_YHbMAPkvqpZjaePwqX5F1nUKpCmMQNGpoD9nYwoVaRZub-Ka9-MiIxKrFVpuF9pwX1FZJIjlmBtBkDon2dW2ofk4UGAc0kU-ydU=
  • Fisher Scientific. (2025, December 19). 3-Bromo-1,1,1-trifluoroacetone Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuickz2FU0xsYFW7jlmbTPGwv0JVVkCxI8nasxvFVOBEr6sbx_Q_2S3TEXjo0y_HeIMqmxuHnoPWPT4fYIZxnejyD6m5q0ZUmCZ0drz3zN_KDBZO0Gdx3iFU3SVCDkAThniUbFrCCifdTt4okdU77uYXGGsUH7_bsbbsGm33Ly2V2Poqkb_Lgwn_K_OtEJPmHe

Sources

Personal protective equipment for handling 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex, multi-functional molecules that require rigorous, customized handling protocols. 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one is a highly reactive intermediate characterized by two distinct, severe hazard profiles: an alpha-bromoketone moiety and a free mercaptan (thiol) group.

Standard laboratory safety templates are insufficient for this compound. This guide provides a mechanistic breakdown of its hazards, precisely engineered Personal Protective Equipment (PPE) requirements, and a field-proven, sequential neutralization protocol to ensure absolute operational safety and scientific integrity.

Mechanistic Hazard Profile: The Causality of Toxicity

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The extreme danger of this molecule stems from its dual-functional nature:

  • The Alpha-Bromoketone Lachrymator: The -CHBr-CO-CH3 group is a potent electrophile. It acts as a violent lachrymator and an aggressive alkylating agent. Toxicity occurs via rapid SN2 nucleophilic substitution, where the alpha-carbon covalently binds to electron-rich biological nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues in ocular and respiratory proteins[1]. This irreversible protein alkylation causes immediate denaturation, severe mucosal burns, and compromised barrier integrity[1].

  • The Mercaptan Stench and Oxidation: The -SH group on the chlorophenyl ring is highly volatile, presenting a severe olfactory hazard (stench) that can induce nausea and central nervous system distress. Furthermore, the lipophilic nature of the 2-chlorophenyl ring drastically increases the molecule's dermal permeability, accelerating systemic absorption.

G cluster_Hazards Primary Hazard Mechanisms cluster_Neutralization Sequential Neutralization Protocol Target 1-Bromo-1-(2-chloro-3-mercaptophenyl) propan-2-one Bromo Alpha-Bromoketone (Alkylating Agent) Target->Bromo Thiol Mercaptan Group (Volatile Stench) Target->Thiol Tox1 Protein Alkylation (Mucosal Damage) Bromo->Tox1 Tox2 Olfactory Overload (Nausea/Toxicity) Thiol->Tox2 Step1 1. Sodium Thiosulfate (Quenches Bromide) Tox1->Step1 Step2 2. Sodium Hypochlorite (Oxidizes Thiol) Tox2->Step2 Step1->Step2 Sequential Safe Safe Disposal (Halogenated/Sulfur Waste) Step2->Safe

Toxicity pathways and the sequential neutralization logic for dual-hazard handling.

Required Personal Protective Equipment (PPE)

Because this molecule is both a lipophilic penetrant and a volatile alkylating agent, standard nitrile gloves and safety glasses are critically inadequate. The following quantitative PPE standards must be strictly enforced.

Table 1: Quantitative PPE Specifications and Mechanistic Justifications

PPE CategoryQuantitative SpecificationMechanistic Justification
Hand Protection Outer: Butyl rubber (>480 min breakthrough, 0.3mm)Inner: Nitrile (<10 min breakthrough for halogens, 0.1mm)The chlorophenyl ring confers high lipophilicity, allowing the compound to rapidly permeate standard nitrile. Butyl rubber provides a robust barrier against halogenated aromatics.
Respiratory Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridgesAlpha-bromoketones are volatile, violent lachrymators. Cartridges neutralize HBr off-gassing and thiol stench, while the full-face mask prevents corneal alkylation.
Eye/Face Chemical splash goggles + Face shield (If respirator is not used)Prevents irreversible mucosal damage from vapor aerosolization or accidental splashes.
Body Tyvek® chemical suit or heavy-duty chemical-resistant apronPrevents skin absorption of the lipophilic alkylating agent in the event of a major spill.

Operational Workflow: Handling and Manipulation

Self-Validating System: All operations must be conducted within a certified, high-velocity chemical fume hood (minimum face velocity of 100 fpm). The absence of the characteristic mercaptan odor outside the hood serves as an immediate, self-validating check of the hood's containment integrity. If you smell it, your engineering controls have failed.

Step-by-Step Handling Protocol:

  • Atmospheric Purging: Purge the reaction vessel with an inert gas (Argon or Nitrogen). The mercaptan group is highly sensitive to atmospheric oxygen and will prematurely oxidize to a disulfide, ruining experimental yields.

  • Weighing & Transfer: Do not weigh this compound on an open bench balance. Use a closed analytical balance inside the fume hood. Use gas-tight syringes with point-style needles to transfer the liquid to avoid aerosolization. If the compound is a semi-solid, use static-free spatulas.

  • Environmental Control: Keep the fume hood sash as low as possible. Ensure no basic amines or strong nucleophiles are present in the hood during transfer to prevent uncontrolled, exothermic alkylation.

Chemical Neutralization and Disposal Plan (Sequential Quench)

A standard bleach quench is exceptionally dangerous here. Applying sodium hypochlorite directly to an alpha-bromoketone can trigger a violent exothermic halogen exchange or release toxic bromine gas. Therefore, a Sequential Quenching Protocol is mandatory to dismantle the molecule safely.

Step-by-Step Sequential Quench Methodology:

  • Quench the Alkylating Agent: Dilute the residual chemical or spill in a compatible, non-reactive solvent (e.g., ethyl acetate). Slowly add a 10% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). The thiosulfate acts as a soft nucleophile, safely displacing the bromide via an SN2 mechanism and neutralizing the lachrymatory alpha-bromoketone[2]. Stir vigorously for 30 minutes.

  • Oxidize the Mercaptan: Only after the bromoketone is deactivated, slowly add a dilute 5% (w/v) Sodium Hypochlorite (bleach) solution to the mixture. The hypochlorite will aggressively oxidize the volatile mercaptan into a highly water-soluble, non-odorous sulfonate[3].

  • Validation: The quench is complete when the pungent thiol odor is entirely eliminated and the aqueous layer ceases to generate heat.

  • Waste Segregation: Separate the organic and aqueous layers. Both must be disposed of in clearly labeled "Halogenated Organic Waste" and "Sulfur-Containing Waste" containers. Critical: Do not mix this neutralized solution with acidic waste, as residual bleach will liberate toxic chlorine gas.

References

  • Bromoacetone — Grokipedia Source: grokipedia.com URL:[Link]

  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor Source: akjournals.com URL:[Link]

  • Characteristics and Treatment of Wastewater from the Mercaptan Oxidation Process: A Comprehensive Review Source: mdpi.com URL:[Link]

Sources

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